2'-Deoxycytidine-13C9
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
236.15 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI 键 |
CKTSBUTUHBMZGZ-JRGGLIPLSA-N |
手性 SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=[13CH][13C](=N[13C]2=O)N)[13CH2]O)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to 2'-Deoxycytidine-¹³C₉: An Internal Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2'-Deoxycytidine-¹³C₉, a stable isotope-labeled nucleoside essential for high-precision quantitative analysis. We will cover its core functions, biochemical pathways, detailed experimental protocols for its use, and relevant quantitative data.
Introduction to 2'-Deoxycytidine-¹³C₉
2'-Deoxycytidine-¹³C₉ is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). In this molecule, all nine carbon atoms have been substituted with the heavy isotope, carbon-13 (¹³C). This substitution results in a mass shift of +9 Daltons compared to its endogenous counterpart.
The key utility of 2'-Deoxycytidine-¹³C₉ lies in its near-identical chemical and physical properties to the unlabeled analyte. It co-elutes chromatographically and exhibits the same ionization efficiency in a mass spectrometer. However, its distinct mass allows it to be differentiated and quantified separately, making it an ideal internal standard for isotope dilution mass spectrometry. This technique is considered the gold standard for accurate quantification of analytes in complex biological matrices, as it corrects for sample loss during preparation and variations in instrument response.[1]
Core Function: Internal Standard and Metabolic Tracer
The primary function of 2'-Deoxycytidine-¹³C₉ is to serve as an internal standard for the precise quantification of endogenous 2'-deoxycytidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is critical in numerous research areas, including:
-
DNA Adduct Analysis: Quantifying modified nucleosides that are biomarkers of DNA damage.[1]
-
Pharmacokinetics: Studying the metabolism and disposition of nucleoside analogue drugs.
-
Metabolomics: Investigating nucleotide metabolism and pool sizes in various physiological and pathological states.[2]
-
Clinical Diagnostics: Developing assays for diseases associated with altered nucleoside metabolism.
Furthermore, it can be used as a metabolic tracer to study the dynamics of DNA synthesis and turnover. When introduced to cells or organisms, it is processed through the nucleoside salvage pathway and incorporated into newly synthesized DNA.[3] By tracking the incorporation of the ¹³C label over time, researchers can measure rates of DNA replication and repair.
Quantitative Data and Chemical Properties
The precise characteristics of both the labeled standard and the unlabeled analyte are crucial for experimental design.
| Property | 2'-Deoxycytidine (Analyte) | 2'-Deoxycytidine-¹³C₉ (Internal Standard) |
| Chemical Formula | C₉H₁₃N₃O₄ | ¹³C₉H₁₃N₃O₄ |
| Average Molar Mass | 227.22 g/mol | 236.16 g/mol |
| Monoisotopic Mass | 227.0957 Da | 236.1260 Da |
| Mass Shift | N/A | +9.0303 Da |
| Isotopic Purity | N/A | ≥98 atom % ¹³C |
| Chemical Purity | ≥99% (HPLC) | ≥95% (CP) |
| Appearance | White Crystalline Powder | White Crystalline Powder |
| Storage Temperature | 0 - 8 °C | -20°C |
Biochemical Pathway: The Nucleoside Salvage Pathway
2'-Deoxycytidine, whether labeled or unlabeled, is primarily incorporated into the cellular nucleotide pool via the nucleoside salvage pathway. This pathway recycles nucleosides formed during the degradation of DNA and RNA.[4] The key enzymatic steps for 2'-deoxycytidine are a series of phosphorylations to generate the triphosphate form, which is the direct precursor for DNA synthesis.
-
Initial Phosphorylation: Deoxycytidine Kinase (dCK) phosphorylates 2'-deoxycytidine at the 5' hydroxyl group to form deoxycytidine monophosphate (dCMP).[5][6][7]
-
Second Phosphorylation: UMP/CMP kinase then adds a second phosphate (B84403) group, converting dCMP to deoxycytidine diphosphate (B83284) (dCDP).
-
Final Phosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of deoxycytidine triphosphate (dCTP).
-
DNA Incorporation: dCTP is then used by DNA polymerases as a building block for DNA replication and repair.
Experimental Protocols
This section outlines a standard workflow for the quantification of 2'-deoxycytidine from biological samples (e.g., purified DNA) using 2'-Deoxycytidine-¹³C₉ as an internal standard.
Experimental Workflow Overview
The overall process involves isolating DNA, hydrolyzing it to its constituent nucleosides, and then analyzing the resulting mixture by LC-MS/MS.
Detailed Methodologies
5.2.1 DNA Extraction
Objective: To isolate high-purity DNA from the biological matrix.
-
Lysis: Start with 1-5 million cells or an appropriate amount of tissue. Lyse cells using a buffer containing detergents (e.g., SDS) and Proteinase K. Incubate at 56°C for 1-2 hours with agitation.
-
Purification: Perform phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove proteins and lipids. Centrifuge to separate phases and carefully transfer the upper aqueous phase containing DNA to a new tube.
-
Precipitation: Precipitate the DNA by adding 0.1 volumes of 3M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695). Incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge at high speed (>12,000 x g) for 15-30 minutes at 4°C to pellet the DNA. Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the pellet to remove residual ethanol and resuspend in an appropriate volume of nuclease-free water.
-
Quantification: Determine DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
5.2.2 Enzymatic Hydrolysis of DNA
Objective: To digest purified DNA into individual deoxynucleosides.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Purified DNA: 1-10 µg
-
Internal Standard: A known amount of 2'-Deoxycytidine-¹³C₉ (e.g., 5-10 pmol).
-
10X Reaction Buffer: 2 µL (e.g., NEB Nucleoside Digestion Mix Reaction Buffer).
-
Enzyme Mix: 1 µL (e.g., NEB Nucleoside Digestion Mix, #M0649S, containing nuclease and phosphatase).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. Overnight incubation can be performed for highly modified DNA.
-
Sample Cleanup: After digestion, remove enzymes by protein precipitation. Add 3 volumes (60 µL) of ice-cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes. Transfer the supernatant to a new tube for analysis.
5.2.3 LC-MS/MS Analysis
Objective: To separate and quantify 2'-deoxycytidine and 2'-Deoxycytidine-¹³C₉.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Example: 0-2 min (0% B), 2-10 min (0-30% B), 10-12 min (30-95% B), 12-14 min (95% B), 14.1-16 min (0% B for re-equilibration) |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 2'-deoxycytidine: m/z 228.1 → 112.1 2'-Deoxycytidine-¹³C₉: m/z 237.1 → 116.1 |
Note: The MRM transition represents the fragmentation of the protonated parent nucleoside [M+H]⁺ to the protonated nucleobase fragment [BH₂]⁺. Collision energy and other source parameters must be optimized for the specific instrument used.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte (2'-deoxycytidine, m/z 228.1 → 112.1) and the internal standard (2'-Deoxycytidine-¹³C₉, m/z 237.1 → 116.1).
-
Calculate Response Ratio: Determine the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS).
-
Standard Curve: Prepare a calibration curve by analyzing standards containing a fixed amount of the internal standard and varying, known concentrations of the unlabeled 2'-deoxycytidine analyte. Plot the response ratio against the analyte concentration.
-
Quantify Unknowns: Use the response ratio from the unknown sample and the linear regression equation from the calibration curve to calculate the exact amount of 2'-deoxycytidine in the original sample. The final value is typically reported as the number of moles of 2'-deoxycytidine per mole of total deoxynucleosides or per microgram of initial DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2'-Deoxycytidine-¹³C₉: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Deoxycytidine-¹³C₉, a stable isotope-labeled nucleoside crucial for a variety of research and drug development applications. This document details its chemical structure and properties, outlines its primary application in quantitative analysis, provides a detailed experimental protocol for its use as an internal standard, and illustrates its metabolic context.
Core Concepts and Chemical Identity
2'-Deoxycytidine-¹³C₉ is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). In this molecule, all nine carbon atoms have been replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantitative studies.[1]
The unlabeled counterpart, 2'-deoxycytidine, is a fundamental component of deoxyribonucleic acid (DNA).[2] It is composed of a pyrimidine (B1678525) base, cytosine, linked to a deoxyribose sugar.[3][4] Within the cell, 2'-deoxycytidine can be phosphorylated to form deoxycytidine monophosphate (dCMP), a precursor for DNA synthesis.[2]
Synonyms: Deoxycytidine-¹³C₉; Cytosine deoxyriboside-¹³C₉; Deoxyribose cytidine-¹³C₉[1]
Chemical Structure and Physicochemical Properties
The foundational structure of 2'-Deoxycytidine-¹³C₉ is identical to its unlabeled form, with the key difference being the isotopic composition of the carbon backbone.
Chemical Structure:
Table 1: Physicochemical Properties of 2'-Deoxycytidine (Unlabeled)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O₄ | [3][4] |
| Molecular Weight | 227.22 g/mol | [5] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 209-211 °C | [4] |
| Water Solubility | Soluble | [4] |
| Storage Temperature | -20°C | [6] |
Table 2: Specifications for Isotopically Labeled 2'-Deoxycytidine Analogs
Note: Data for 2'-Deoxycytidine-¹³C₉ is often provided for its phosphorylated or multi-labeled forms. The following data for a related compound, 2′-Deoxycytidine-¹³C₉,¹⁵N₃ 5′-monophosphate disodium (B8443419) salt, provides a strong indication of the typical specifications for such isotopically labeled standards.
| Property | Value | Reference |
| Isotopic Purity | ≥98 atom % | [6] |
| Chemical Purity | ≥95% (CP) | [6] |
| Form | Solid | [6] |
Applications in Research and Drug Development
The primary application of 2'-Deoxycytidine-¹³C₉ is as an internal standard in quantitative mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its chemical identity to the endogenous analyte, 2'-deoxycytidine, ensuring identical behavior during sample preparation, chromatography, and ionization. The mass difference allows for its distinct detection from the unlabeled form.
This is crucial for a variety of studies, including:
-
Pharmacokinetic studies: To accurately quantify the absorption, distribution, metabolism, and excretion of deoxycytidine-based drugs.
-
DNA modification analysis: To precisely measure the levels of epigenetic modifications, such as 5-methyl-2'-deoxycytidine, in genomic DNA.
-
Metabolomics: To trace the metabolic fate of deoxycytidine and related compounds within cellular pathways.
Experimental Protocols: Quantification of 2'-Deoxycytidine in Biological Samples using LC-MS/MS
The following is a representative protocol for the quantification of 2'-deoxycytidine in a biological sample, such as plasma or tissue, using 2'-Deoxycytidine-¹³C₉ as an internal standard.
Materials and Reagents
-
2'-Deoxycytidine (unlabeled standard)
-
2'-Deoxycytidine-¹³C₉ (internal standard)
-
Biological matrix (e.g., plasma, digested tissue)
-
Protein precipitation solution (e.g., cold acetonitrile (B52724) or methanol)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
Sample Preparation
-
Spiking of Internal Standard: To a known volume or weight of the biological sample, add a known amount of 2'-Deoxycytidine-¹³C₉ solution.
-
Protein Precipitation: Add three volumes of cold protein precipitation solution to the sample. Vortex vigorously to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2'-deoxycytidine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxycytidine (unlabeled): Monitor the transition of the precursor ion (M+H)⁺ to a specific product ion.
-
2'-Deoxycytidine-¹³C₉ (labeled): Monitor the transition of the precursor ion (M+9+H)⁺ to its corresponding product ion.
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both the unlabeled 2'-deoxycytidine and the ¹³C₉-labeled internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard.
-
Quantification: Determine the concentration of 2'-deoxycytidine in the original sample by comparing the calculated ratio to a standard curve prepared with known concentrations of unlabeled 2'-deoxycytidine and a constant concentration of the internal standard.
Visualization of Relevant Pathways and Workflows
Pyrimidine Salvage Pathway
2'-Deoxycytidine is a key component of the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the breakdown of DNA and RNA.[7][8] This is an energy-efficient alternative to de novo synthesis.
Caption: The metabolic fate of 2'-Deoxycytidine in the pyrimidine salvage pathway.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the logical flow of the experimental protocol for quantifying an analyte using a stable isotope-labeled internal standard.
Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 3. DNAmod: 2'-deoxycytidine [hoffmanlab.org]
- 4. 2'-Deoxycytidine [chembk.com]
- 5. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2′-Deoxycytidine-13C9,15N3 5′-monophosphate disodium salt ≥98 atom %, ≥95% (CP) [sigmaaldrich.com]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. m.youtube.com [m.youtube.com]
Illuminating the Building Blocks of Life: A Technical Guide to the Synthesis and Biosynthesis of ¹³C Labeled Deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the ability to trace and understand the fate of cellular components is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful, non-radioactive method to elucidate metabolic pathways, study DNA dynamics, and screen for therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and biosynthesis of ¹³C labeled deoxycytidine, a crucial building block of DNA. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize the intricate workflows and pathways involved.
Chemical Synthesis of ¹³C Labeled Deoxycytidine
Chemical synthesis provides a direct and highly controllable route to ¹³C labeled deoxycytidine, allowing for site-specific labeling. A common and effective strategy involves the glycosylation of a ¹³C-labeled pyrimidine (B1678525) base with a protected deoxyribose derivative.
One established method utilizes Hoffer's α-chlorosugar for the direct nucleosidation of a labeled cytosine precursor.[1] This approach offers a reliable pathway to produce atom-specifically modified DNA building blocks.[1] The synthesis of 5-D-6-¹³C-2'-deoxycytidine, for instance, can be achieved starting from a ¹³C-labeled uracil (B121893) derivative which is subsequently converted to the desired deoxycytidine nucleoside.[1]
Generalized Synthetic Workflow
The chemical synthesis can be conceptually broken down into the preparation of the labeled pyrimidine base and the subsequent coupling with the deoxyribose moiety, followed by deprotection and purification.
Experimental Protocol: Synthesis of 6-¹³C-2'-Deoxycytidine (Adapted from literature[1])
Materials:
-
[6-¹³C]-Uracil
-
Hoffer's α-chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMS-Cl)
-
Anhydrous acetonitrile (B52724)
-
Aqueous ammonia (B1221849)
-
Pyridine
-
Acetic anhydride
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Persilylation of [6-¹³C]-Uracil: In a flame-dried flask under an inert atmosphere, suspend [6-¹³C]-Uracil in anhydrous acetonitrile. Add HMDS and a catalytic amount of TMS-Cl. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated uracil derivative. Remove the solvent under reduced pressure.
-
Glycosylation: Dissolve the dried silylated uracil in anhydrous acetonitrile and add a solution of Hoffer's α-chlorosugar in anhydrous acetonitrile. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Protection: Quench the reaction with methanol (B129727) and evaporate the solvent. The crude product, 3',5'-di-O-toluoyl-6-¹³C-2'-deoxyuridine, is purified by silica gel chromatography.
-
Conversion to Deoxycytidine:
-
Treat the protected deoxyuridine with a solution of 1,2,4-triazole, phosphorus oxychloride, and triethylamine in anhydrous acetonitrile.
-
After the reaction is complete, add aqueous ammonia to the reaction mixture and stir at room temperature. This step converts the uracil moiety to a cytosine moiety.
-
-
Deprotection:
-
Remove the toluoyl protecting groups by treating with sodium methoxide (B1231860) in methanol.
-
The resulting 6-¹³C-2'-deoxycytidine is then purified by column chromatography.
-
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may need to be optimized.
Chemo-enzymatic Synthesis
Chemo-enzymatic synthesis combines the precision of chemical synthesis for preparing labeled precursors with the efficiency and specificity of enzymatic reactions.[2][3] This approach is particularly advantageous for producing uniformly or selectively labeled nucleoside triphosphates (NTPs), which can then be used for the in vitro synthesis of labeled DNA.[2][4][5]
A powerful strategy involves the enzymatic coupling of a chemically synthesized ¹³C-labeled nucleobase with a ribose or deoxyribose donor.[2] For instance, uridine (B1682114) phosphorylase can catalyze the reaction between a labeled uracil and ribose-1-phosphate (B8699412) to form uridine, which can then be converted to deoxyuridine and subsequently to deoxycytidine through enzymatic pathways.
Chemo-enzymatic Synthesis Workflow
Experimental Protocol: Enzymatic Conversion of ¹³C-Uridine to ¹³C-Deoxycytidine Triphosphate (Generalized)
Materials:
-
¹³C-Uridine (from chemical synthesis)
-
ATP, dATP
-
Uridine kinase
-
Ribonucleotide reductase
-
Deoxycytidylate deaminase
-
Thymidylate synthase (if producing dTMP as well)
-
Appropriate buffers and cofactors (e.g., MgCl₂, DTT)
-
Enzymes for subsequent phosphorylation steps (e.g., nucleoside monophosphate kinase, nucleoside diphosphate (B83284) kinase)
Procedure:
-
Phosphorylation of ¹³C-Uridine: Incubate ¹³C-Uridine with uridine kinase and ATP in a suitable buffer to produce ¹³C-Uridine monophosphate (UMP).
-
Reduction to Deoxyuridine Diphosphate: The ¹³C-UMP is first converted to ¹³C-Uridine diphosphate (UDP) using nucleoside monophosphate kinase and ATP. Subsequently, ribonucleotide reductase, with dATP as a co-factor, reduces ¹³C-UDP to ¹³C-deoxyuridine diphosphate (dUDP).
-
Conversion to Deoxycytidine Triphosphate:
-
¹³C-dUDP is converted to ¹³C-deoxyuridine triphosphate (dUTP) using nucleoside diphosphate kinase and ATP.
-
dUTP can be aminated to deoxycytidine triphosphate (dCTP) by CTP synthetase, although this is more common in the de novo pathway. In many enzymatic syntheses, the conversion happens at the monophosphate or diphosphate level. For instance, dUMP can be converted to dCMP.
-
Alternatively, ¹³C-labeled cytidine (B196190) can be used as a starting material and processed through a similar phosphorylation and reduction cascade.
-
Biosynthesis of ¹³C Labeled Deoxycytidine
Biosynthesis, or metabolic labeling, involves growing microorganisms or cells in a medium where the primary carbon source is ¹³C-labeled, such as [U-¹³C]-glucose.[6][7] The cells will then incorporate the ¹³C into their metabolic pathways, leading to the production of uniformly ¹³C-labeled biomolecules, including deoxycytidine. This method is ideal for producing globally labeled DNA for structural and dynamic studies.[4][5][8]
Biosynthetic Labeling Workflow
Experimental Protocol: Uniform ¹³C-Labeling in E. coli
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Minimal medium (e.g., M9)
-
[U-¹³C]-Glucose (as the sole carbon source)
-
¹⁵NH₄Cl (if ¹⁵N labeling is also desired)
-
Standard antibiotics and inducers (e.g., IPTG) if expressing a target protein
-
Lysis buffer
-
DNase I, Nuclease P1, Alkaline phosphatase
-
HPLC system for purification
Procedure:
-
Cell Culture: Grow E. coli in a minimal medium containing [U-¹³C]-glucose as the sole carbon source. For uniform labeling, it is crucial that no other carbon sources are present.
-
Induction and Harvesting: If applicable, induce protein expression. Harvest the cells by centrifugation when they reach the desired growth phase (e.g., late log phase).
-
DNA Extraction: Lyse the cells using a suitable method (e.g., sonication, French press). Remove cell debris by centrifugation. Extract the genomic DNA using standard protocols (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
Enzymatic Digestion:
-
Resuspend the purified DNA in a suitable buffer.
-
Digest the DNA to individual deoxynucleoside monophosphates (dNMPs) using DNase I and Nuclease P1.
-
Dephosphorylate the dNMPs to deoxynucleosides using alkaline phosphatase.
-
-
Purification: Separate and purify the ¹³C-labeled deoxycytidine from the other deoxynucleosides using reverse-phase HPLC.
Quantitative Data Summary
The efficiency and outcome of these methods can vary significantly. The following tables summarize key quantitative data from the literature to aid in method selection.
Table 1: Comparison of Synthesis and Biosynthesis Methods for ¹³C-Deoxycytidine Production
| Method | Typical Yield | Isotopic Enrichment | Key Advantages | Key Disadvantages |
| Chemical Synthesis | 10-40% overall yield | >98% (site-specific) | High control over label position, high enrichment. | Multi-step, can be complex and time-consuming. |
| Chemo-enzymatic | Up to 80% for enzymatic steps[2] | >98% (site-specific or uniform) | High yields, high specificity, milder conditions. | Requires purified enzymes, initial chemical synthesis of precursors. |
| Biosynthesis | Variable, depends on cell mass and DNA content | Up to 99% (uniform) | Produces globally labeled DNA, relatively simple culture setup. | Lack of site-specificity, potential for isotopic scrambling, requires extensive purification. |
Table 2: Reported Yields and Isotopic Enrichment for ¹³C-Labeled Nucleoside/Nucleotide Synthesis
| Labeled Product | Method | Starting Material | Reported Yield | Isotopic Purity | Reference |
| 6-¹³C-Thymidine Phosphoramidite | Chemical Synthesis | 6-¹³C-Potassium cyanide | ~10% (unoptimized) | Not specified | [1] |
| ¹³C/¹⁵N-labeled ATP and GTP | Chemo-enzymatic | Chemically synthesized ribose and nucleobase | Up to 90% | >98% | [3] |
| Uniformly ¹³C,¹⁵N-labeled DNA | Enzymatic Synthesis (Taq polymerase) | Labeled dNTPs | ~80% incorporation of dNTPs | >95% | [5] |
| ¹³C-labeled DNA | Biosynthesis (Methylobacterium extorquens) | ¹³C-Methanol | 200 mg RNA/L culture | >98% | [8] |
Conclusion
The synthesis and biosynthesis of ¹³C labeled deoxycytidine are critical for advancing our understanding of DNA biology and for the development of novel therapeutics. Chemical synthesis offers unparalleled control for site-specific labeling, while chemo-enzymatic methods provide a highly efficient and specific alternative. Biosynthesis remains the method of choice for producing uniformly labeled DNA for comprehensive structural and dynamic analyses. The selection of the most appropriate method will depend on the specific research question, the desired labeling pattern, and the available resources. This guide provides the foundational knowledge and detailed protocols to empower researchers in harnessing the power of stable isotope labeling for their scientific endeavors.
References
- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]
- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biosynthesis of {sup 13}C-, {sup 15}N-labeled deoxynucleosides useful for biomolecular structural determinations [electronic resource]. in SearchWorks catalog [searchworks.stanford.edu]
In-Depth Technical Guide: 2'-Deoxycytidine-¹³C₉
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular formula and molecular weight of the isotopically labeled compound 2'-Deoxycytidine-¹³C₉. This information is critical for a range of applications in biomedical research, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Core Molecular Data
The fundamental characteristics of 2'-Deoxycytidine (B1670253) and its ¹³C-labeled variant are presented below. The isotopic labeling with nine ¹³C atoms significantly increases the molecular weight of the parent compound, providing a distinct mass shift for analytical purposes.
| Compound | Molecular Formula | Isotopic Composition | Monoisotopic Mass (Da) |
| 2'-Deoxycytidine | C₉H₁₃N₃O₄[1][2][3][4][5] | Natural Abundance | 227.0906 |
| 2'-Deoxycytidine-¹³C₉ | ¹³C₉H₁₃N₃O₄ | 9 x ¹³C | 236.0906 |
Calculation of Molecular Weight
The molecular weight of 2'-Deoxycytidine-¹³C₉ is calculated by summing the masses of its constituent atoms. For this calculation, the mass of the stable isotope Carbon-13 is used, along with the standard atomic weights of hydrogen, nitrogen, and oxygen.
Atomic Masses Used for Calculation:
-
Carbon-13 (¹³C): 13.00335 u
-
Hydrogen (H): 1.008 u[6]
-
Nitrogen (N): 14.007 u[7]
-
Oxygen (O): 15.999 u[8]
Calculation:
(9 x 13.00335) + (13 x 1.008) + (3 x 14.007) + (4 x 15.999) = 236.12115 u
Logical Relationship Diagram
The following diagram illustrates the relationship between the unlabeled and the isotopically labeled 2'-Deoxycytidine.
Experimental Protocols
This document focuses on the fundamental molecular properties of 2'-Deoxycytidine-¹³C₉. As such, experimental protocols for its use are application-dependent and beyond the scope of this guide. Researchers should refer to specific analytical methods and experimental designs relevant to their field of study, such as quantitative mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, or tracer studies in metabolic research.
References
- 1. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: 2'-deoxycytidine [hoffmanlab.org]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen - Wikipedia [en.wikipedia.org]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
The Core Principles of Stable Isotope Labeling with 13C Nucleosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the movement and transformation of compounds through complex biochemical pathways.[1] This guide focuses on the application of stable isotope labeling using carbon-13 (¹³C) labeled nucleosides to study RNA dynamics, a critical area of research in fundamental biology and drug development.[2][3] The incorporation of ¹³C-labeled nucleosides into newly synthesized RNA allows for the precise measurement of RNA turnover rates, the quantification of RNA modifications, and the elucidation of metabolic pathways influencing nucleotide metabolism.[4][5] This approach offers a significant advantage over traditional methods by providing a dynamic view of the transcriptome without the use of radioactive tracers.[1]
Core Principles
The fundamental principle of stable isotope labeling with ¹³C nucleosides lies in providing cells with nucleosides (e.g., uridine, cytidine, adenosine, guanosine) in which one or more ¹²C atoms have been replaced by ¹³C.[2] These labeled nucleosides are taken up by cells and enter the nucleotide salvage pathway, where they are phosphorylated to become nucleotide triphosphates (NTPs).[6][7] These ¹³C-labeled NTPs are then incorporated into newly transcribed RNA molecules by RNA polymerases.
The key to this technique is the ability to distinguish between pre-existing (unlabeled) RNA and newly synthesized (¹³C-labeled) RNA. This distinction is typically achieved using mass spectrometry (MS).[4][8] The incorporation of ¹³C atoms results in a predictable mass shift in the RNA fragments or individual nucleosides after enzymatic digestion.[8] By quantifying the ratio of labeled to unlabeled species, researchers can determine the rates of RNA synthesis and decay.[3]
Key Applications in Research and Drug Development
-
Measuring RNA Turnover: Determining the synthesis and decay rates (half-lives) of specific RNA transcripts provides insights into gene expression regulation.[2][3]
-
Studying RNA Modifications: Tracing the dynamics of RNA modifications, such as methylation, by using ¹³C-labeled methyl donors like methionine in conjunction with nucleoside labeling.[5][9]
-
Metabolic Flux Analysis: Understanding how carbon from various sources is channeled through nucleotide synthesis pathways and how these pathways are altered in disease states or by drug treatment.[2]
-
Drug Mechanism of Action: By tracing the metabolic fate of a ¹³C-labeled drug or nutrient in the presence of a drug, researchers can identify the specific pathways and enzymes that are affected, helping to confirm drug-target engagement.[9]
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with ¹³C-Uridine for Turnover Analysis
This protocol outlines the general steps for labeling newly transcribed RNA in cultured mammalian cells using ¹³C-uridine.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
¹³C-labeled Uridine (e.g., [U-¹³C₉,¹⁵N₂]-Uridine)
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling:
-
Prepare the labeling medium by supplementing the complete culture medium with the desired concentration of ¹³C-uridine (e.g., 100 µM - 1 mM). The optimal concentration should be determined empirically for each cell line.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for a specific period (the "pulse"). The length of the pulse will depend on the turnover rate of the RNA of interest. For rapidly turning over transcripts, a short pulse (e.g., 15-60 minutes) is recommended.[10]
-
-
Harvesting and RNA Extraction:
-
After the labeling period, wash the cells with ice-cold PBS to remove excess labeled nucleoside.
-
Lyse the cells directly in the culture dish using TRIzol reagent, following the manufacturer's protocol.
-
Perform RNA extraction using a standard chloroform-isopropanol precipitation method.[11]
-
-
RNA Quantification and Quality Control:
-
Resuspend the RNA pellet in nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Protocol 2: Digestion of RNA to Nucleosides for Mass Spectrometry Analysis
This protocol describes the enzymatic digestion of total RNA into individual nucleosides for subsequent analysis by LC-MS/MS.
Materials:
-
Purified total RNA from ¹³C-labeling experiment
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)
-
BAP buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
LC-MS grade water and acetonitrile
Procedure:
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine approximately 1-5 µg of total RNA with Nuclease P1 in Nuclease P1 buffer.
-
Incubate at 37°C for 2 hours.
-
Add BAP and BAP buffer to the reaction mixture.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, centrifuge the sample to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The primary output from these experiments is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given nucleoside. This data can be used to calculate RNA turnover rates and quantify modifications.
| Parameter | Description | Example Value | Reference |
| ¹³C-Uridine Enrichment | Percentage of newly synthesized RNA that is labeled with ¹³C-uridine after a defined pulse period. | 5-15% after 1 hour | [10] |
| mRNA Half-life | The time it takes for 50% of a specific mRNA transcript to be degraded. | 40 min to 9 hours in mammalian cells | [5] |
| rRNA and tRNA Half-life | Typically much longer than mRNA half-lives, reflecting their greater stability. | >24 hours | [9] |
| m⁶A Turnover Rate (k) | The rate constant for the turnover of N⁶-methyladenosine in polyA+ RNA. | k = 0.244 hr⁻¹ | [1][4] |
| m⁷G Turnover Rate (k) | The rate constant for the turnover of 7-methylguanosine (B147621) in polyA+ RNA. | k = 0.089 hr⁻¹ | [1][4] |
Mandatory Visualizations
Caption: General experimental workflow for ¹³C nucleoside labeling.
Caption: Simplified nucleotide salvage pathway for ¹³C nucleosides.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 11. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Mechanistic Biology: A Technical Guide to 13C Labeled Nucleotides
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of Carbon-13 Labeled Nucleotides.
The advent of stable isotope labeling has revolutionized the study of biological macromolecules, providing an unprecedented window into their structure, dynamics, and metabolic fate. Among these techniques, the use of Carbon-13 (¹³C) labeled nucleotides has become an indispensable tool in nucleic acid research and drug development. By replacing the naturally abundant ¹²C with its heavier, non-radioactive ¹³C isotope, researchers can introduce a powerful spectroscopic and analytical handle to dissect the intricate world of DNA and RNA. This guide provides a comprehensive overview of the history, synthesis, and core applications of ¹³C labeled nucleotides, complete with detailed experimental protocols and quantitative data to empower your research.
A Brief History: From Metabolic Tracers to Structural Probes
The journey of ¹³C labeled nucleotides is intrinsically linked to the development of analytical techniques capable of distinguishing between isotopes, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The concept of using stable isotopes as tracers in biological systems began to take shape in the mid-20th century.[1] However, the application to nucleic acids gained significant momentum in the 1980s, driven by the desire to overcome the inherent challenges of studying large RNA and DNA molecules by NMR.[2]
Early methods focused on uniform labeling, where organisms like E. coli were grown on ¹³C-enriched carbon sources (e.g., [¹³C]-glucose) to produce globally labeled biomolecules.[3] A pivotal moment in the chemical synthesis of oligonucleotides was the development of phosphoramidite (B1245037) chemistry in the early 1980s.[4][5] This robust solid-phase synthesis method opened the door for the site-specific incorporation of ¹³C-labeled nucleosides into synthetic DNA and RNA, offering precise control over the placement of the isotopic label.[6] This precision proved crucial for simplifying complex NMR spectra and enabling advanced dynamics experiments that were previously intractable.[7] Concurrently, chemo-enzymatic approaches were refined, combining the flexibility of chemical synthesis for precursors with the efficiency of enzymatic reactions to produce labeled nucleoside triphosphates (NTPs) for in vitro transcription.[8][9]
Today, these synthesis methodologies provide a versatile toolkit that allows researchers to tailor labeling patterns for specific scientific questions, from elucidating atomic-resolution structures and characterizing fleeting conformational states to tracing metabolic pathways in real-time.
Core Applications in Research and Drug Development
The utility of ¹³C labeled nucleotides spans a wide range of applications, primarily centered around NMR spectroscopy and metabolic analysis.
-
Structural Biology (NMR): The primary application is to overcome spectral overlap and line broadening in NMR studies of large nucleic acids.[10] Site-specific or uniform ¹³C labeling, often in combination with ¹⁵N labeling, is a prerequisite for modern multi-dimensional heteronuclear NMR experiments that allow for resonance assignment and the determination of high-resolution 3D structures of RNA and DNA in solution.[3][7]
-
Nucleic Acid Dynamics: ¹³C labeling is essential for studying the conformational dynamics of nucleic acids, which are critical for their function. NMR experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and R₁ρ are used to characterize motions on the microsecond-to-millisecond timescale, such as the transient formation of "excited state" conformations that can be key for ligand recognition or catalytic activity.[11][12]
-
Drug Discovery and Target Validation: By labeling an oligonucleotide or a target RNA/DNA molecule, researchers can use NMR to map binding interfaces with small molecules, peptides, or proteins. This provides crucial insights for structure-based drug design and for understanding the mechanism of action of oligonucleotide-based therapeutics like antisense oligonucleotides and siRNAs.[6]
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions.[13] By providing cells with a ¹³C-labeled carbon source like [¹³C]-glucose, researchers can trace the path of the carbon atoms through various metabolic pathways, including the de novo synthesis of nucleotides.[14][15] Analysis of the ¹³C enrichment patterns in the ribose and base moieties of nucleotides by MS or NMR reveals the relative activity of pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, providing a detailed map of cellular metabolism.[13][16]
Synthesis of ¹³C Labeled Nucleotides: A Comparative Overview
Two primary strategies are employed to generate ¹³C labeled nucleotides and oligonucleotides: chemical synthesis and enzymatic synthesis . The choice of method depends on the desired labeling pattern (site-specific vs. uniform) and the length of the target nucleic acid.
Chemical Solid-Phase Synthesis (Phosphoramidite Method)
This bottom-up approach allows for the precise, site-specific incorporation of labeled monomers into an oligonucleotide of any desired sequence. It is the method of choice for short- to medium-length RNA and DNA (<60 nucleotides) where specific positions need to be labeled.[6][10] The core of this method is the phosphoramidite cycle.
The key building blocks are ¹³C-labeled nucleoside phosphoramidites, which are themselves produced through multi-step chemical synthesis.[10]
Enzymatic and Chemo-Enzymatic Synthesis
This strategy is ideal for producing uniformly labeled or selectively labeled NTPs for the synthesis of longer RNA molecules via in vitro transcription using T7 RNA polymerase.[8][17]
-
Uniform Labeling: Bacteria (e.g., M. methylotrophus or E. coli) are cultured in a medium where the sole carbon source is ¹³C-labeled, such as [¹³C]-methanol or [¹³C]-glucose.[17] The bacteria incorporate the ¹³C into all their biomolecules. The nucleic acids are then harvested, hydrolyzed to nucleoside monophosphates (NMPs), and subsequently phosphorylated to yield uniformly labeled NTPs.
-
Chemo-Enzymatic Labeling: This powerful hybrid approach combines chemical synthesis to create atom-specifically labeled precursors (e.g., a ¹³C-labeled base or ribose) with enzymatic pathways to assemble the final nucleotide.[8][9] This allows for the creation of sophisticated labeling patterns that are inaccessible by other methods, which can significantly simplify NMR spectra for dynamics studies.[8][18]
Data Presentation: Quantitative Synthesis Metrics
The efficiency of synthesizing labeled nucleotides is critical for the feasibility and cost of subsequent experiments. The following tables summarize typical quantitative data associated with the primary synthesis methods.
Table 1: Chemical Synthesis of ¹³C-Labeled Phosphoramidites & Oligonucleotides
| Parameter | Typical Value | Significance | Reference(s) |
|---|---|---|---|
| Overall Yield of Labeled Amidite | 9 - 44% | The multi-step synthesis of the building blocks can have highly variable yields depending on the specific label position and nucleoside. | [6][10] |
| Coupling Efficiency per Cycle | >98-99% | High per-step efficiency is essential for achieving a reasonable overall yield for the final oligonucleotide. | [12][19] |
| Isotopic Enrichment | >99% | Ensures a high proportion of the target molecules contain the ¹³C label, which is critical for signal intensity in NMR. |[6] |
Table 2: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled dNTPs and DNA
| Parameter | Typical Value | Significance | Reference(s) |
|---|---|---|---|
| Yield of Labeled dNTPs | ~80% incorporation | High incorporation of labeled precursors into the final dNTP pool is achieved. | [17][20] |
| Polymerization Efficiency | Quantitative | The polymerase chain reaction to create the final DNA product is highly efficient. | [17][20] |
| Final DNA Yield | Milligram quantities | Sufficient material can be generated for demanding NMR structural studies. |[17][20] |
Table 3: Chemo-Enzymatic Synthesis of Site-Specifically Labeled NTPs
| Parameter | Typical Value | Significance | Reference(s) |
|---|---|---|---|
| Final Yield of ATP | >90% | Highly efficient enzymatic conversion from the labeled base precursor. | [9] |
| Final Yield of GTP | >75% | Demonstrates robust and high-yielding synthesis for purine (B94841) nucleotides. | [9] |
| Synthesis Time | 4-8 hours | The one-pot enzymatic reactions are significantly faster than multi-step chemical syntheses. |[9] |
Experimental Protocols
The following sections provide detailed, representative protocols for the key methodologies discussed. These are intended as a guide and may require optimization for specific target molecules and applications.
Protocol 1: Solid-Phase Synthesis of a Site-Specifically ¹³C-Labeled Oligonucleotide
This protocol outlines the general steps for synthesizing a DNA or RNA oligonucleotide with a ¹³C-labeled nucleotide at a specific position using an automated synthesizer.
1. Materials and Reagents:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Unlabeled nucleoside phosphoramidites (A, G, C, T/U)
-
¹³C-labeled nucleoside phosphoramidite of choice
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole, ETT)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
De-blocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA mixture)
2. Synthesis Cycle:
-
Setup: Install the reagents, solid support column, and phosphoramidites (including the labeled amidite at the designated port) on the automated synthesizer. Program the desired sequence.
-
Initial De-blocking: The synthesizer begins by removing the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside on the solid support.
-
Coupling: For the cycle where the label is to be incorporated, the synthesizer delivers the ¹³C-labeled phosphoramidite and activator to the column to form the phosphodiester bond. For all other cycles, the corresponding unlabeled phosphoramidite is used. Coupling times are typically 30-60 seconds.[21]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
Iteration: The cycle of de-blocking, coupling, capping, and oxidation is repeated until the full-length oligonucleotide is synthesized.
3. Cleavage and Deprotection:
-
The solid support is removed from the synthesizer and transferred to a vial.
-
Concentrated ammonium hydroxide is added, and the vial is heated (e.g., at 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
The solution is cooled, the supernatant is collected, and the sample is dried in a vacuum centrifuge.
4. Purification:
-
The crude oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge-based purification. The purity and mass are confirmed by MS.
Protocol 2: ¹³C Metabolic Flux Analysis for Nucleotide Synthesis
This protocol describes a typical experiment to trace the flow of carbon from glucose into nucleotides in cultured mammalian cells.
1. Materials and Reagents:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Isotope-free glucose and glutamine
-
¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose)
-
Cell culture plates/flasks
-
Methanol, Chloroform, Water (for extraction)
-
LC-MS/MS system
2. Experimental Workflow:
-
Cell Culture: Plate cells and grow them to ~50% confluency in standard medium.
-
Isotope Labeling: Replace the standard medium with a labeling medium containing the ¹³C-labeled tracer (e.g., DMEM with 10% dialyzed FBS, isotope-free glutamine, and [U-¹³C₆]-glucose).
-
Incubation: Culture the cells in the labeling medium for a time sufficient to approach isotopic steady-state (typically 24-48 hours, depending on the cell doubling time).
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with cold saline.
-
Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites (including nucleotides).
-
-
Sample Analysis:
-
Analyze the metabolite extract using LC-MS/MS.
-
Monitor the mass isotopomer distributions (MIDs) for key metabolites in the nucleotide synthesis pathway (e.g., ribose-5-phosphate, AMP, GMP, UMP, CMP). The MID is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
-
Data Analysis:
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Use computational software (e.g., INCA, METRAN) to fit the corrected MIDs to a metabolic network model. This analysis calculates the relative flux through different pathways (e.g., the contribution of the pentose phosphate pathway vs. glycolysis to ribose synthesis).
-
Conclusion
The development of methods to synthesize and apply ¹³C labeled nucleotides has been a transformative advance for the life sciences. From the precise placement of a single ¹³C atom to uniform labeling of entire molecules, these tools provide researchers with unparalleled power to investigate the fundamental biology of nucleic acids. Chemical synthesis via phosphoramidites offers ultimate control for site-specific labeling, while enzymatic and chemo-enzymatic methods provide efficient routes to longer, uniformly or selectively labeled molecules. The application of these labeled compounds in NMR spectroscopy continues to push the boundaries of structural biology and dynamics, while their use in metabolic flux analysis illuminates the complex web of cellular metabolism. For professionals in drug development, these techniques are critical for understanding drug-target interactions and the metabolic impact of new therapeutic agents. As analytical technologies continue to improve in sensitivity and resolution, the role of ¹³C labeled nucleotides is set to expand, promising even deeper insights into the mechanisms that govern life.
References
- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy [mdpi.com]
- 11. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 15. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
The Role of 2'-Deoxycytidine-¹³C₉ in Advancing DNA Synthesis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of DNA synthesis is fundamental to understanding cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic agents that target these processes. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for tracing the metabolic fate of precursors into newly synthesized DNA. Among the various labeled compounds, 2'-Deoxycytidine-¹³C₉ (¹³C₉-dC) offers a highly specific and sensitive tool for elucidating the dynamics of DNA synthesis. This fully labeled isotopologue of deoxycytidine provides a distinct mass shift that allows for the unambiguous tracking of its incorporation into genomic DNA, thereby offering a direct measure of DNA replication rates. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis associated with the use of 2'-Deoxycytidine-¹³C₉ in DNA synthesis studies.
Core Principles: The Salvage Pathway and Isotope Dilution Mass Spectrometry
The primary mechanism by which exogenously supplied 2'-Deoxycytidine-¹³C₉ is incorporated into cellular DNA is the nucleotide salvage pathway.[1][2] Unlike the de novo synthesis pathway, which builds nucleosides from simpler molecules, the salvage pathway recycles pre-existing nucleosides and bases.[1][2] This is a critical consideration in experimental design, as the activity of the salvage pathway can vary between cell types and under different physiological conditions.
Once introduced into a cell culture or administered in vivo, 2'-Deoxycytidine-¹³C₉ is transported into the cell and subsequently phosphorylated by a series of kinases to form 2'-Deoxycytidine-¹³C₉ triphosphate (¹³C₉-dCTP). This labeled nucleotide triphosphate then serves as a substrate for DNA polymerases during DNA replication, leading to its incorporation into the newly synthesized DNA strand.
The extent of ¹³C₉-dC incorporation is quantified using sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] By measuring the ratio of labeled (¹³C₉-dC) to unlabeled (¹²C-dC) deoxycytidine in hydrolyzed DNA samples, researchers can accurately determine the fraction of newly synthesized DNA. This isotope dilution mass spectrometry approach offers high precision and reproducibility, making it a "gold standard" for quantitative DNA adduct analysis.[5]
Data Presentation: Quantifying DNA Synthesis
Table 1: Enrichment of ¹³C in E. coli DNA after Incubation with ¹³C-Glucose
| Atom % ¹³C in Glucose | Atom % ¹³C in DNA Extract |
| 0 | 1.10 |
| 2 | 1.30 |
| 5 | 1.65 |
| 10 | 2.25 |
| 20 | 3.50 |
| 50 | 7.80 |
This table is adapted from a study investigating the critical level of ¹³C enrichment for successful isolation of ¹³C-labeled DNA and demonstrates the correlation between the abundance of the labeled substrate and its incorporation into DNA.[6][7]
Table 2: Distribution of Unlabeled and ¹³C-Enriched DNA in Density Gradient Fractions
| Density (g/mL) | DNA Concentration (ng/µL) | Atom % ¹³C |
| 1.715 | 10.2 | Natural Abundance |
| 1.721 | 15.8 | 15 |
| 1.727 | 25.5 | 45 |
| 1.735 | 18.3 | 55 |
| 1.742 | 8.1 | 52 |
This table is a representation of data from a DNA stable isotope probing (DNA-SIP) experiment. It shows how DNA with higher ¹³C enrichment bands at a higher density in a cesium chloride gradient.[8]
Experimental Protocols
The following sections detail the key methodologies for conducting a study using 2'-Deoxycytidine-¹³C₉ to measure DNA synthesis.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels and allow them to adhere and enter a logarithmic growth phase.
-
Labeling Medium Preparation: Prepare a cell culture medium containing a known concentration of 2'-Deoxycytidine-¹³C₉. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Labeling Incubation: Replace the standard culture medium with the ¹³C₉-dC-containing medium and incubate the cells for the desired period. The incubation time will depend on the cell doubling time and the specific research question.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated ¹³C₉-dC. Harvest the cells by trypsinization or scraping.
DNA Extraction and Hydrolysis
-
DNA Extraction: Isolate genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.[9] It is crucial to ensure high purity of the DNA to avoid interference in the subsequent LC-MS/MS analysis.
-
DNA Quantification: Accurately quantify the extracted DNA using a fluorometric method such as Qubit or PicoGreen.[9]
-
Enzymatic Hydrolysis: Digest the purified DNA to its constituent nucleosides. A typical enzymatic digestion cocktail includes DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[10]
-
Incubate a known amount of DNA (e.g., 1-10 µg) with the enzymatic cocktail at 37°C for a sufficient time (e.g., 2-24 hours) to ensure complete digestion.
-
-
Protein Removal: After digestion, remove the enzymes by protein precipitation (e.g., with cold acetonitrile) or filtration.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the nucleosides in the digested DNA sample using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[4]
-
Column: A C18 column is commonly used for nucleoside separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.[11]
-
-
Mass Spectrometric Detection: Analyze the eluent from the HPLC column using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[12]
-
Multiple Reaction Monitoring (MRM): Use MRM to specifically detect and quantify ¹²C-deoxycytidine and ¹³C₉-deoxycytidine. The precursor and product ion pairs for each analyte need to be optimized.
-
¹²C-dC: Precursor ion (m/z) -> Product ion (m/z)
-
¹³C₉-dC: Precursor ion (m/z) -> Product ion (m/z) (shifted by +9 Da)
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both ¹²C-dC and ¹³C₉-dC.
-
Calculate the percentage of ¹³C₉-dC incorporation using the following formula: % Incorporation = [Peak Area (¹³C₉-dC) / (Peak Area (¹²C-dC) + Peak Area (¹³C₉-dC))] x 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of 2'-Deoxycytidine-¹³C₉ incorporation into DNA.
Caption: Experimental workflow for DNA synthesis analysis.
Applications in Drug Development
The use of 2'-Deoxycytidine-¹³C₉ and other stable isotope-labeled nucleosides is invaluable in the field of drug development.
-
Efficacy Studies of DNA Synthesis Inhibitors: By measuring the rate of ¹³C₉-dC incorporation in the presence and absence of a drug candidate, researchers can directly quantify the inhibitory effect of the compound on DNA replication. This provides a clear and quantitative measure of drug efficacy at the molecular level.[5][13]
-
Mechanism of Action Studies: Stable isotope labeling can help elucidate the mechanism of action of novel therapeutics. For example, if a drug is hypothesized to affect the nucleotide salvage pathway, experiments using ¹³C₉-dC can confirm this by showing altered incorporation rates.
-
Pharmacodynamic Biomarkers: The level of ¹³C₉-dC incorporation into DNA can serve as a pharmacodynamic biomarker in preclinical and clinical studies. This allows for the assessment of target engagement and the biological effect of a drug over time.
-
Personalized Medicine: In the future, stable isotope labeling techniques could be used to assess the sensitivity of a patient's tumor to a particular DNA synthesis inhibitor, potentially guiding personalized treatment strategies.
Conclusion
2'-Deoxycytidine-¹³C₉ is a powerful tool for the quantitative analysis of DNA synthesis. Its use in conjunction with LC-MS/MS provides a highly sensitive and specific method for measuring the rate of DNA replication in a variety of research and drug development settings. The ability to directly trace the fate of a DNA precursor into the final macromolecule offers unparalleled insights into the complex processes of cell proliferation and the mechanisms of action of DNA-targeting therapeutics. As analytical technologies continue to advance, the application of stable isotope-labeled nucleosides like 2'-Deoxycytidine-¹³C₉ is poised to further revolutionize our understanding of DNA metabolism and accelerate the development of novel therapies for a wide range of diseases.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Critical Level of 13C Enrichment for the Successful Isolation of 13C Labeled DNA [ideas.repec.org]
- 8. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
2'-Deoxycytidine-¹³C₉: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 2'-Deoxycytidine-¹³C₉ as a stable isotope tracer in metabolic research. The focus is on its utility in tracking the synthesis of DNA and understanding the dynamics of pyrimidine (B1678525) nucleotide metabolism. This document outlines the relevant metabolic pathways, provides generalized experimental protocols, and discusses the analytical methods for detecting and quantifying the incorporation of this tracer.
Introduction to Stable Isotope Tracing with 2'-Deoxycytidine-¹³C₉
Stable isotope tracing is a powerful methodology for dissecting metabolic pathways in living systems. By introducing molecules enriched with heavy, non-radioactive isotopes, researchers can follow the metabolic fate of these compounds. 2'-Deoxycytidine-¹³C₉ is a specialized tracer where all nine carbon atoms of the deoxycytidine molecule are replaced with the ¹³C isotope. This heavy labeling provides a distinct mass shift that can be readily detected by mass spectrometry, making it an excellent tool for quantifying the contribution of exogenous deoxycytidine to the intracellular nucleotide pools and newly synthesized DNA.
The primary application of 2'-Deoxycytidine-¹³C₉ lies in its ability to trace the salvage pathway of pyrimidine nucleotide synthesis. Cells can generate pyrimidine nucleotides through two main routes: the de novo synthesis pathway, which builds the pyrimidine ring from simpler precursors, and the salvage pathway, which recycles pre-existing nucleosides and nucleobases. By providing ¹³C₉-labeled deoxycytidine, researchers can specifically measure the flux through the salvage pathway and its contribution to the DNA synthesis.
Metabolic Pathways of Deoxycytidine
The metabolism of deoxycytidine is primarily centered around its phosphorylation to deoxycytidine monophosphate (dCMP) and its subsequent incorporation into DNA. This process is a key part of the pyrimidine salvage pathway.
Pyrimidine Salvage Pathway
The salvage pathway is a crucial mechanism for recycling nucleosides and nucleobases from the degradation of nucleic acids or from extracellular sources. For deoxycytidine, the key steps are:
-
Transport: Extracellular 2'-Deoxycytidine-¹³C₉ is transported into the cell.
-
Phosphorylation: Deoxycytidine kinase (DCK) phosphorylates 2'-Deoxycytidine-¹³C₉ to 2'-Deoxycytidine-¹³C₉ monophosphate (dCMP-¹³C₉).
-
Further Phosphorylation: dCMP-¹³C₉ is subsequently phosphorylated to deoxycytidine diphosphate (B83284) (dCDP-¹³C₉) and then to deoxycytidine triphosphate (dCTP-¹³C₉).
-
DNA Incorporation: dCTP-¹³C₉ serves as a substrate for DNA polymerases and is incorporated into newly synthesized DNA strands.
De Novo Pyrimidine Synthesis Pathway
In contrast to the salvage pathway, the de novo pathway synthesizes pyrimidine nucleotides from basic precursors like bicarbonate, aspartate, and glutamine. This pathway produces uridine (B1682114) monophosphate (UMP), which can then be converted to other pyrimidine nucleotides, including dCTP. When tracing with 2'-Deoxycytidine-¹³C₉, the labeling in the dCTP pool will be diluted by the unlabeled dCTP produced through this de novo pathway.
Quantitative Data Presentation
Table 1: Isotopic Enrichment of Deoxycytidine Nucleotides in Cancer Cell Line XYZ after 24-hour Incubation with 100 µM 2'-Deoxycytidine-¹³C₉.
| Metabolite | Isotopic Enrichment (M+9, %) |
| dCMP | 45.2 ± 3.1 |
| dCDP | 42.8 ± 2.9 |
| dCTP | 40.5 ± 2.5 |
Table 2: Percentage of Newly Synthesized DNA from 2'-Deoxycytidine-¹³C₉ in Different Cell Lines.
| Cell Line | Treatment | % New DNA from Tracer |
| Cell Line A | Control | 15.7 ± 1.8 |
| Cell Line A | Drug X | 8.2 ± 1.1 |
| Cell Line B | Control | 32.4 ± 2.5 |
| Cell Line B | Drug X | 25.1 ± 2.2 |
Experimental Protocols
The following sections provide a generalized protocol for a stable isotope tracing experiment using 2'-Deoxycytidine-¹³C₉ in cultured cells.
Experimental Workflow
The 13C Isotope: A Natural Abundance with Profound Implications for Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The subtle presence of the stable isotope carbon-13 (13C) in nature, while small in proportion, casts a significant and informative signature across the landscape of mass spectrometry. This naturally occurring isotope, accounting for approximately 1.1% of all carbon atoms, provides a powerful tool for elucidating molecular formulas, tracing metabolic pathways, and understanding complex biological systems. This technical guide delves into the core principles of 13C's natural abundance, its tangible effects on mass spectrometric analysis, and the experimental methodologies that leverage this phenomenon for scientific discovery.
The Foundation: Natural Abundance of Carbon and Other Key Elements
All elements exist as a mixture of isotopes, atoms with the same number of protons but different numbers of neutrons. The relative amount of each isotope is referred to as its natural abundance. For carbon, the two stable isotopes are 12C and 13C.[1][2][3] The precise isotopic abundances of elements commonly found in organic molecules are crucial for the accurate interpretation of mass spectra.
| Isotope | Atomic Mass (Da) | Natural Abundance (%) | Nuclear Spin (I) |
| 12C | 12.000000 | 98.93 | 0 |
| 13C | 13.003355 | 1.07 | 1/2 |
| 14N | 14.003074 | 99.632 | 1 |
| 15N | 15.000109 | 0.368 | 1/2 |
| 16O | 15.994915 | 99.757 | 0 |
| 17O | 16.999131 | 0.038 | 5/2 |
| 18O | 17.999160 | 0.205 | 0 |
Table 1: Natural abundance of stable isotopes of carbon, nitrogen, and oxygen. Data sourced from WebElements and other isotopic abundance tables.[1][4]
The "M+1" Peak: A Direct Consequence of 13C Abundance
In mass spectrometry, the molecular ion peak (M+) represents the mass of the molecule with the most abundant isotopes (e.g., 12C, 1H, 16O). However, due to the natural abundance of 13C, a smaller peak is consistently observed at a mass-to-charge ratio (m/z) one unit higher than the molecular ion. This is known as the M+1 peak and it arises from the population of molecules that contain a single 13C atom.[5][6][7]
The relative intensity of the M+1 peak is directly proportional to the probability of a molecule containing one 13C atom, which in turn depends on the number of carbon atoms in the molecule. This relationship provides a valuable method for estimating the number of carbon atoms in an unknown compound.
The approximate number of carbon atoms can be calculated using the following formula:
Number of Carbons ≈ (Intensity of M+1 peak / Intensity of M+ peak) / 0.011 [8][9]
Where 0.011 is the approximate natural abundance of 13C (1.1%).
| Number of Carbon Atoms | Approximate Relative Intensity of M+1 Peak (%) |
| 1 | 1.1 |
| 5 | 5.5 |
| 10 | 11.0 |
| 20 | 22.0 |
| 50 | 55.0 |
Table 2: The theoretical relative intensity of the M+1 peak as a function of the number of carbon atoms in a molecule. This provides a quick reference for estimating the carbon count from a mass spectrum.
Leveraging 13C: Experimental Protocols in Mass Spectrometry
The predictable nature of 13C's influence on mass spectra allows for its use as a powerful tracer in metabolic studies. By introducing molecules enriched with 13C into a biological system, researchers can track their transformation through various metabolic pathways. Methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in these analyses.
Experimental Protocol: 13C-Metabolic Flux Analysis using GC-MS
This protocol outlines the key steps for tracing the metabolism of a 13C-labeled substrate, such as glucose, in cell culture.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a known concentration of the 13C-labeled substrate (e.g., [U-13C6]glucose).
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline.
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Derivatization:
-
Dry the metabolite extract, for instance, under a stream of nitrogen.
-
Derivatize the dried metabolites to increase their volatility for GC analysis. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the individual metabolites based on their boiling points and interactions with the column.
-
The mass spectrometer then analyzes the mass-to-charge ratio of the eluting compounds and their fragments, allowing for the identification and quantification of 13C incorporation.[10][11][12]
-
Experimental Workflow for 13C-Labeled Metabolomics
A generalized workflow for 13C-labeled metabolomics studies.
Visualizing Metabolic Pathways: Tracing the Journey of 13C
The incorporation of 13C from labeled substrates into downstream metabolites provides a dynamic view of metabolic activity. Graphviz diagrams can effectively illustrate the flow of these labeled carbon atoms through key metabolic pathways.
13C Labeling in Glycolysis
When cells are supplied with uniformly labeled [U-13C6]glucose, all six carbon atoms of the glucose molecule are 13C. As this glucose molecule proceeds through glycolysis, the 13C atoms are conserved in the resulting pyruvate (B1213749) molecules.
The flow of 13C atoms from uniformly labeled glucose through glycolysis.
13C Labeling in the Krebs Cycle
The 13C-labeled pyruvate from glycolysis can then enter the Krebs cycle (also known as the citric acid cycle or TCA cycle). Tracking the distribution of the 13C label in the cycle intermediates reveals important information about the activity of this central metabolic hub.[13][14]
13C incorporation into the Krebs cycle from labeled pyruvate.
Conclusion
The natural abundance of 13C is a fundamental aspect of chemistry that has a direct and measurable impact on mass spectrometry. Far from being a mere complication, the resulting isotopic patterns, particularly the M+1 peak, provide invaluable information for the structural elucidation of unknown compounds. Furthermore, the ability to introduce 13C-labeled molecules into biological systems has transformed our capacity to study metabolism in a dynamic and quantitative manner. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and experimental applications of 13C in mass spectrometry is essential for advancing scientific knowledge and developing novel therapeutics.
References
- 1. WebElements Periodic Table » Carbon » isotope data [webelements.com]
- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 4. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mazams.weebly.com [mazams.weebly.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2'-Deoxycytidine-¹³C₉ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. 2'-Deoxycytidine-¹³C₉ is a non-radioactive, stable isotope-labeled nucleoside that can be used to study DNA synthesis, cell proliferation, and nucleotide metabolism. When introduced into cell culture, 2'-Deoxycytidine-¹³C₉ is taken up by cells and incorporated into newly synthesized DNA through the nucleotide salvage pathway. The ¹³C₉ label allows for the differentiation and quantification of newly synthesized DNA from pre-existing DNA using mass spectrometry. This application note provides a detailed protocol for the use of 2'-Deoxycytidine-¹³C₉ in mammalian cell culture for the purpose of monitoring DNA synthesis and metabolic flux.
Principle
2'-Deoxycytidine-¹³C₉ is transported into the cell and is phosphorylated by deoxycytidine kinase (dCK) to form 2'-deoxycytidine-¹³C₉ monophosphate (dCMP-¹³C₉). Subsequent phosphorylations yield the corresponding diphosphate (B83284) (dCDP-¹³C₉) and triphosphate (dCTP-¹³C₉) forms. The labeled dCTP-¹³C₉ is then incorporated into the growing DNA chain by DNA polymerases during replication. The extent of ¹³C₉ incorporation into genomic DNA can be quantified by mass spectrometry, providing a direct measure of DNA synthesis.
Applications
-
Measurement of DNA Synthesis and Cell Proliferation: Quantifying the rate of new DNA synthesis as an indicator of cell division.
-
Metabolic Flux Analysis: Tracing the flow of carbon from deoxycytidine into the nucleotide pool and DNA.
-
Drug Efficacy Studies: Assessing the impact of therapeutic agents on DNA replication and cell growth.
-
DNA Damage and Repair Studies: Monitoring the synthesis of new DNA during repair processes.
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized to compare the isotopic enrichment in DNA under different experimental conditions.
| Cell Line | Treatment | Labeling Time (hours) | 2'-Deoxycytidine-¹³C₉ Conc. (µM) | ¹³C Enrichment in Genomic DNA (%) |
| HeLa | Control | 24 | 10 | 15.2 ± 1.8 |
| HeLa | Drug X | 24 | 10 | 8.5 ± 1.1 |
| A549 | Control | 24 | 10 | 12.7 ± 1.5 |
| A549 | Drug X | 24 | 10 | 6.1 ± 0.9 |
| HeLa | Control | 48 | 10 | 28.9 ± 3.2 |
| HeLa | Drug X | 48 | 10 | 15.3 ± 2.0 |
| A549 | Control | 48 | 10 | 24.1 ± 2.8 |
| A549 | Drug X | 48 | 10 | 11.8 ± 1.6 |
Note: The data presented in this table is representative and will vary depending on the cell line, its proliferation rate, and experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Mammalian Cells with 2'-Deoxycytidine-¹³C₉
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2'-Deoxycytidine-¹³C₉
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving 2'-Deoxycytidine-¹³C₉ in complete cell culture medium to the desired final concentration. A starting concentration of 10-20 µM is recommended, but the optimal concentration should be determined empirically for each cell line and experimental setup.
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific application. For studies of rapid metabolic flux, a short incubation of a few hours may be sufficient. For measuring DNA synthesis over one or more cell cycles, a longer incubation of 24-72 hours is recommended.
-
Cell Harvesting: After the labeling period, harvest the cells.
-
Adherent cells: Aspirate the labeling medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated 2'-Deoxycytidine-¹³C₉.
-
Storage: The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction, Hydrolysis, and Preparation for Mass Spectrometry
Materials:
-
Cell pellet from Protocol 1
-
Genomic DNA extraction kit (silica-based columns are recommended)
-
Nuclease P1
-
Alkaline Phosphatase
-
Formic acid (88%)
-
LC-MS grade water
-
LC-MS vials
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial genomic DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a fluorometric method (e.g., Qubit) or UV spectrophotometry (e.g., NanoDrop).
-
DNA Hydrolysis (Enzymatic Method):
-
In a microcentrifuge tube, add up to 20 µg of genomic DNA.
-
Add Nuclease P1 and the appropriate buffer.
-
Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and the appropriate buffer.
-
Incubate at 37°C for an additional 2 hours.
-
-
DNA Hydrolysis (Acid Hydrolysis Method - Alternative):
-
Sample Preparation for LC-MS/MS:
-
After hydrolysis, centrifuge the samples to pellet any debris.
-
Transfer the supernatant containing the digested nucleosides or nucleobases to a new tube.
-
Dry the sample under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in an appropriate volume of LC-MS grade water or a suitable mobile phase for injection into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Analysis for ¹³C Enrichment
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Chromatographic Separation: Separate the nucleosides or nucleobases using a suitable liquid chromatography method. A C18 reversed-phase column is commonly used.
-
Mass Spectrometry Analysis:
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled (¹²C) and labeled (¹³C₉) forms of deoxycytidine.
-
The specific mass transitions for unlabeled and labeled deoxycytidine should be optimized on the instrument being used.
-
-
Data Analysis:
-
Calculate the percentage of ¹³C enrichment by determining the ratio of the peak area of the ¹³C₉-labeled deoxycytidine to the total peak area of both labeled and unlabeled deoxycytidine.
-
Compare the enrichment between different experimental groups.
-
Mandatory Visualization
Caption: Experimental workflow for using 2'-Deoxycytidine-¹³C₉.
References
Application Notes and Protocols for DNA Labeling with 2'-Deoxycytidine-¹³C₉ in Proliferation Assays
Introduction
The precise measurement of cell proliferation is fundamental in various fields of biological research, including cancer biology, immunology, and drug development. Traditional methods for assessing DNA synthesis, such as the incorporation of radiolabeled thymidine (B127349) ([³H]-thymidine) or the thymidine analog bromodeoxyuridine (BrdU), have inherent drawbacks, including the use of radioactive materials or the need for harsh DNA denaturation steps that can affect sample integrity.[1][2][3][4]
A modern and robust alternative is the use of stable isotope-labeled nucleosides, such as 2'-Deoxycytidine-¹³C₉, coupled with detection by liquid chromatography-mass spectrometry (LC-MS/MS). This method offers a non-radioactive, highly sensitive, and quantitative approach to directly measure the rate of new DNA synthesis.[5][6] Proliferating cells incorporate the "heavy" ¹³C-labeled deoxycytidine into their newly synthesized DNA. By enzymatically digesting the DNA back into its constituent deoxynucleosides and analyzing the sample with LC-MS/MS, the ratio of labeled (heavy) to unlabeled (light) deoxycytidine can be accurately determined. This ratio directly corresponds to the percentage of newly synthesized DNA, providing a precise measure of cell proliferation.
This technique is particularly advantageous for its high specificity and sensitivity, allowing for the detection of small changes in proliferation rates.[7] It is suitable for a wide range of in vitro and in vivo applications and avoids the potential toxicity associated with other labeling methods.[3][4]
Principle of the Method
The assay is based on the precursor-product relationship in DNA synthesis.[3][4] Cells actively undergoing DNA replication will utilize nucleotides from the surrounding environment. By introducing 2'-Deoxycytidine-¹³C₉ into the cell culture medium, it becomes a precursor for the synthesis of new DNA strands. The heavy isotope label (¹³C) does not interfere with the biological processes but acts as a tracer. Following a labeling period, genomic DNA is extracted and enzymatically hydrolyzed into individual deoxynucleosides. The resulting mixture of natural (¹²C) and heavy (¹³C) deoxycytidine is then quantified by LC-MS/MS. The fraction of newly synthesized DNA is calculated from the isotopic enrichment of deoxycytidine.
Experimental Protocols
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. The optimal seeding density will vary depending on the cell type and should be determined empirically.
-
Incubation: Culture the cells in their standard growth medium until they are well-established and actively dividing.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the standard growth medium with 2'-Deoxycytidine-¹³C₉. The final concentration of the labeled nucleoside should be optimized, but a starting concentration in the range of 1-10 µM is recommended.
-
Labeling: Remove the standard growth medium from the cells and replace it with the prepared labeling medium.
-
Incubation with Label: Incubate the cells for a desired period. The incubation time will depend on the cell doubling time and the experimental question. For rapidly dividing cells, a 24-hour incubation is often sufficient to detect significant incorporation.
-
Cell Harvest: After the labeling period, harvest the cells. For adherent cells, use trypsinization. For suspension cells, pellet them by centrifugation. Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated labeled nucleoside.
II. Genomic DNA Extraction
-
Extract genomic DNA from the harvested cell pellets using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer or a fluorometric method to ensure a sufficient amount for the subsequent steps. The quality of the DNA should also be assessed (e.g., by checking the A260/A280 ratio).
III. Enzymatic Hydrolysis of DNA
-
Reaction Setup: In a microcentrifuge tube, combine 1-5 µg of the extracted DNA with a cocktail of enzymes for complete digestion. A typical reaction mixture includes:
-
DNase I
-
Alkaline Phosphatase
-
Nuclease P1
-
A suitable reaction buffer (e.g., Tris-HCl with MgCl₂ and ZnSO₄).
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours, or until the DNA is completely hydrolyzed into individual deoxynucleosides.[8]
-
Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a quenching solution such as acetonitrile.
-
Sample Preparation for LC-MS/MS: Centrifuge the hydrolyzed sample to pellet any denatured proteins. Transfer the supernatant containing the deoxynucleosides to an autosampler vial for analysis.
IV. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[5][6] A C18 column is commonly used for this purpose.
-
Mass Spectrometry Detection: Analyze the eluent from the HPLC/UHPLC system using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled (¹²C) and labeled (¹³C₉) deoxycytidine.
-
Unlabeled Deoxycytidine (dC): Monitor the transition of the parent ion to a specific fragment ion.
-
Labeled Deoxycytidine-¹³C₉ (¹³C₉-dC): Monitor the transition of the ¹³C₉-labeled parent ion to its corresponding fragment ion.
-
-
Data Acquisition: Acquire the data for each sample, generating chromatograms for both the light and heavy forms of deoxycytidine.
V. Data Analysis
-
Peak Integration: Integrate the area under the curve for the chromatographic peaks corresponding to unlabeled deoxycytidine (Area_light) and labeled deoxycytidine-¹³C₉ (Area_heavy).
-
Calculation of Fractional Synthesis: Calculate the fraction of newly synthesized DNA (f) using the following formula:
f = (Area_heavy) / (Area_light + Area_heavy)
-
Percentage of New DNA: To express the result as a percentage, multiply the fractional synthesis by 100:
% New DNA = f * 100
Data Presentation
The following table provides example data from a hypothetical experiment designed to assess the anti-proliferative effect of a drug on a cancer cell line.
| Condition | 2'-Deoxycytidine-¹³C₉ Concentration | Incubation Time (hours) | % New DNA Synthesis (Mean ± SD) |
| Vehicle Control | 5 µM | 24 | 45.2 ± 3.1 |
| Drug A (10 nM) | 5 µM | 24 | 22.8 ± 2.5 |
| Drug A (100 nM) | 5 µM | 24 | 8.7 ± 1.5 |
Diagrams
Caption: Experimental workflow for measuring cell proliferation.
Caption: Data analysis pipeline for proliferation assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
Quantifying DNA Synthesis Rates with ¹³C₉-Deoxycytidine and LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring the rate of DNA synthesis is fundamental to understanding cell proliferation, a critical process in cancer biology, immunology, and regenerative medicine. Stable isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) offers a powerful and quantitative method to trace the incorporation of labeled precursors into newly synthesized DNA. This application note details a protocol for quantifying DNA synthesis rates using ¹³C₉-fully-labeled deoxycytidine (¹³C₉-dC) as a tracer. This method leverages the nucleoside salvage pathway for incorporation and provides high sensitivity and specificity for tracking DNA replication dynamics.
The use of a fully labeled internal standard, such as ¹³C₉-dC, in isotope dilution mass spectrometry allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][2][3] This approach is a robust alternative to traditional methods that rely on radioactive isotopes or antibodies.
Principle of the Method
Cells are cultured in the presence of ¹³C₉-dC, which is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to ¹³C₉-dCMP.[4] Subsequent phosphorylations yield ¹³C₉-dCTP, which is then incorporated into newly synthesized DNA during replication. Following exposure to the tracer, genomic DNA is extracted and enzymatically hydrolyzed into its constituent deoxynucleosides.
The resulting mixture of unlabeled and labeled deoxynucleosides is then analyzed by LC-MS/MS. By measuring the ratio of labeled (¹³C₉-dC) to unlabeled (¹²C-dC) deoxycytidine, the fraction of newly synthesized DNA can be accurately determined. This allows for the calculation of DNA synthesis rates under various experimental conditions.
Materials and Reagents
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
¹³C₉-Deoxycytidine (¹³C₉-dC)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
Experimental Protocols
Cell Culture and Labeling with ¹³C₉-dC
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 60-70%).
-
Prepare the labeling medium by supplementing the standard culture medium with a final concentration of 10 µM ¹³C₉-dC.
-
Remove the standard culture medium from the cells and wash once with sterile PBS.
-
Add the ¹³C₉-dC labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Following the labeling period, harvest the cells by trypsinization, wash with cold PBS, and pellet by centrifugation. The cell pellets can be stored at -80°C until DNA extraction.
Genomic DNA Extraction
Isolate genomic DNA from the cell pellets using a commercial genomic DNA extraction kit according to the manufacturer's instructions. Ensure the final DNA product is of high purity, with A260/A280 and A260/A230 ratios of approximately 1.8 and >2.0, respectively.
Enzymatic Hydrolysis of DNA to Deoxynucleosides
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
In a microcentrifuge tube, add 1-5 µg of genomic DNA.
-
Add a solution containing Nuclease P1 and incubate at 37°C for 2-4 hours.
-
Add a solution of Alkaline Phosphatase and continue to incubate at 37°C for an additional 2-4 hours to overnight.[5][6] Several commercial kits are also available for a simplified one-step DNA hydrolysis.[7][8]
-
After incubation, stop the reaction by adding an equal volume of cold acetonitrile or by heat inactivation at 95°C for 10 minutes.[8]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes.
-
Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and quantification of unlabeled and ¹³C₉-labeled deoxycytidine are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)[9]
-
MRM Transitions:
-
Unlabeled Deoxycytidine (dC): Precursor ion (m/z) 228.1 → Product ion (m/z) 112.1 (corresponding to the cytosine base)
-
¹³C₉-Deoxycytidine (¹³C₉-dC): Precursor ion (m/z) 237.1 → Product ion (m/z) 117.1 (corresponding to the ¹³C₄,¹⁵N₂-cytosine base)
-
Note: These MRM transitions are predicted based on the structure of deoxycytidine and its fragmentation pattern. Optimal transitions and collision energies should be determined empirically on the specific instrument used.
Data Analysis and Presentation
The fractional synthesis rate (FSR) of DNA can be calculated using the following formula:
FSR (% per day) = [Area(¹³C₉-dC) / (Area(¹²C-dC) + Area(¹³C₉-dC))] x (1 / labeling time in days) x 100
The peak areas for the labeled and unlabeled deoxycytidine are obtained from the LC-MS/MS chromatograms.
Representative Quantitative Data
The following table presents illustrative data from a hypothetical experiment measuring DNA synthesis in a cancer cell line treated with an anti-proliferative agent. This data is representative of typical results obtained from stable isotope labeling experiments.
| Treatment Group | Labeling Time (hours) | Area (¹²C-dC) | Area (¹³C₉-dC) | Fractional Synthesis Rate (%/day) |
| Control (Untreated) | 48 | 1.5 x 10⁷ | 7.5 x 10⁶ | 25.0 |
| Drug A (10 nM) | 48 | 2.0 x 10⁷ | 4.0 x 10⁶ | 12.5 |
| Drug A (100 nM) | 48 | 2.2 x 10⁷ | 1.1 x 10⁶ | 4.2 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA digestion to deoxyribonucleoside: a simplified one-step procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EpiQuik One-Step DNA Hydrolysis Kit | EpigenTek [epigentek.com]
- 8. epigentek.com [epigentek.com]
- 9. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
Unraveling Cancer's Metabolic Secrets: Applications of 2'-Deoxycytidine-¹³C₉ in Research
For Immediate Release
Tewksbury, MA – Researchers, scientists, and drug development professionals in the field of oncology now have a powerful tool to dissect the intricate metabolic pathways that fuel cancer progression. The stable isotope-labeled compound, 2'-Deoxycytidine-¹³C₉, offers a precise method for tracing the fate of deoxycytidine in cancer cells, providing invaluable insights into DNA synthesis, nucleotide metabolism, and the efficacy of novel therapeutics. These detailed application notes and protocols serve as a comprehensive guide for utilizing 2'-Deoxycytidine-¹³C₉ in cancer metabolism research.
Application Notes
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this reprogramming is an altered nucleotide metabolism, which provides the necessary building blocks for DNA replication and repair. 2'-Deoxycytidine-¹³C₉ is a non-radioactive, stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxycytidine (B1670253). By replacing nine Carbon-12 atoms with Carbon-13, this tracer allows researchers to track the uptake and incorporation of deoxycytidine into various metabolic pathways within cancer cells using mass spectrometry-based techniques.
Key Applications in Cancer Metabolism Research
-
Tracing the Salvage Pathway of Nucleotide Synthesis: Cancer cells can synthesize nucleotides through two main pathways: the de novo pathway, which builds nucleotides from simpler molecules, and the salvage pathway, which recycles pre-existing nucleosides and bases.[1] By introducing 2'-Deoxycytidine-¹³C₉ into cell culture, researchers can quantify the contribution of the salvage pathway to the total deoxycytidine triphosphate (dCTP) pool, a critical precursor for DNA synthesis. This is particularly important as many cancer types show an increased reliance on the salvage pathway, making it an attractive target for therapeutic intervention.
-
Measuring DNA Synthesis and Proliferation Rates: The direct incorporation of 2'-Deoxycytidine-¹³C₉ into newly synthesized DNA provides a quantitative measure of DNA replication and, consequently, cell proliferation. By analyzing the enrichment of ¹³C in genomic DNA over time, researchers can accurately determine the rate of DNA synthesis in cancer cells under various experimental conditions, such as in response to drug treatment.
-
Investigating the Efficacy of Anticancer Drugs: Many chemotherapeutic agents, such as cytarabine (B982) and gemcitabine, are deoxycytidine analogs that target nucleotide metabolism and DNA synthesis.[2] 2'-Deoxycytidine-¹³C₉ can be used in competition assays to understand the mechanisms of action of these drugs. For example, a decrease in the incorporation of the ¹³C tracer in the presence of a drug would indicate that the drug is effectively competing for the same cellular uptake or enzymatic pathways.
-
Metabolic Flux Analysis (MFA): Stable isotope tracing with 2'-Deoxycytidine-¹³C₉ is a powerful input for metabolic flux analysis.[3] MFA is a computational method used to quantify the rates of metabolic reactions within a biological system. By measuring the isotopic enrichment in downstream metabolites of deoxycytidine, researchers can build comprehensive models of nucleotide metabolism and identify key nodes that are dysregulated in cancer.
Quantitative Data Summary
The following tables present representative data on the incorporation of a deoxycytidine analog, decitabine (B1684300), into the DNA of cancer cells, which serves as a proxy for what can be expected in studies using 2'-Deoxycytidine-¹³C₉.
Table 1: Time-Dependent Incorporation of Deoxycytidine Analog into DNA of ML-2 Myeloid Leukemia Cells. [4]
| Time (hours) | Deoxycytidine Analog Incorporation (pmol/µg DNA) |
| 3 | 0.5 |
| 6 | 1.2 |
| 9 | 1.8 |
Table 2: Competition between Deoxycytidine Analog and Natural Deoxycytidine for DNA Incorporation in ML-2 Cells after 24 hours. [4]
| Concentration of ¹⁴C-Deoxycytidine | ³H-Deoxycytidine Analog Incorporation (cpm) |
| 0 nM | 12,500 |
| 100 nM | 10,000 |
| 500 nM | 4,000 |
| 1 µM | 2,000 |
| 2 µM | 1,000 |
Table 3: Half-maximal Inhibitory Concentration (IC50) of Deoxycytidine Analogs in Colon Cancer Cell Lines after 48 hours. [5]
| Deoxycytidine Analog | Cell Line | IC50 (µM) |
| 5-aza-2'–deoxycytidine | HCT-116 | 3.18 ± 0.50 |
| 5-azacytidine | HCT-116 | 1.98 ± 0.29 |
| 5'-fluoro-2'-deoxycytidine | HCT-116 | 1.63 ± 0.21 |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cancer Cells with 2'-Deoxycytidine-¹³C₉
Objective: To label cancer cells with 2'-Deoxycytidine-¹³C₉ to trace its incorporation into DNA and intracellular metabolites.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2'-Deoxycytidine-¹³C₉ (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scraper
-
Microcentrifuge tubes
-
Extraction solvent (e.g., 80% methanol (B129727), -80°C)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of harvesting.
-
Tracer Introduction: Once cells are adhered and growing, replace the standard culture medium with a fresh medium containing 2'-Deoxycytidine-¹³C₉ at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Metabolite Quenching and Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity. c. Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Vortex the tubes and incubate at -80°C for at least 30 minutes.
-
Sample Processing: a. Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris. b. Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. c. The remaining pellet contains proteins and nucleic acids.
Protocol 2: Analysis of 2'-Deoxycytidine-¹³C₉ Incorporation into DNA by LC-MS/MS
Objective: To quantify the amount of 2'-Deoxycytidine-¹³C₉ incorporated into the genomic DNA of cancer cells.
Materials:
-
Cell pellet from Protocol 1
-
DNA extraction kit (e.g., column-based or phenol-chloroform)
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity and quantify the DNA concentration.
-
DNA Digestion: a. In a microcentrifuge tube, digest 1-5 µg of DNA with nuclease P1 at 37°C for 2-4 hours. b. Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides to nucleosides.
-
Sample Preparation for LC-MS/MS: a. Filter the digested DNA sample through a 0.22 µm filter to remove any particulate matter. b. Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the sample onto the LC-MS/MS system. b. Separate the nucleosides using a suitable chromatographic gradient.[6] c. Detect the unlabeled (M+0) and labeled (M+9) 2'-deoxycytidine using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for both species should be optimized beforehand.
-
Data Analysis: Quantify the peak areas for both the unlabeled and ¹³C-labeled 2'-deoxycytidine. The percentage of incorporation can be calculated as: (Area of M+9) / (Area of M+0 + Area of M+9) * 100.
Visualizations
Caption: Experimental workflow for tracing 2'-Deoxycytidine-¹³C₉ in cancer cells.
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for In Vivo Stable Isotope Tracing with 2'-Deoxycytidine-¹³C₉
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using 2'-Deoxycytidine-¹³C₉. This guide is designed to assist researchers in designing and executing experiments to investigate the metabolic fate of deoxycytidine, particularly its incorporation into DNA, making it a valuable tool for studying cell proliferation, DNA synthesis, and the efficacy of cytotoxic and cytostatic drugs.
Application Notes
2'-Deoxycytidine is a deoxyribonucleoside that is a fundamental component of deoxyribonucleic acid (DNA).[1] Through the nucleoside salvage pathway, it is phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP), which is subsequently phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and then deoxycytidine triphosphate (dCTP).[1] dCTP is one of the four deoxyribonucleoside triphosphates used by DNA polymerase for DNA replication.
By using the stable isotope-labeled version, 2'-Deoxycytidine-¹³C₉, researchers can trace the metabolic fate of deoxycytidine in vivo. This allows for the precise quantification of its incorporation into the DNA of proliferating cells in various tissues. This technique is particularly powerful for assessing the rate of DNA synthesis and cell division in both healthy and diseased states, such as cancer. Stable isotope tracing offers a non-radioactive and safe alternative to traditional methods that use radiolabeled nucleosides.[2]
Key Applications:
-
Oncology Research: Quantify the proliferation rates of tumor cells in vivo and assess the pharmacodynamic effects of anti-cancer therapies that target DNA synthesis.
-
Drug Development: Evaluate the efficacy of novel cytostatic and cytotoxic agents by measuring their impact on DNA replication in preclinical animal models.
-
Immunology: Track the proliferation of immune cells during an immune response.
-
Developmental Biology: Study cell division and differentiation during embryonic development.
-
Toxicology: Assess the impact of xenobiotics on cell proliferation in different organs.
Metabolic Pathway of 2'-Deoxycytidine
The following diagram illustrates the key steps in the metabolic activation of 2'-Deoxycytidine and its incorporation into DNA.
Experimental Protocols
This section provides a generalized protocol for an in vivo metabolic tracing study using 2'-Deoxycytidine-¹³C₉ in a mouse model. This protocol can be adapted for other animal models and specific research questions.
Animal Model and Acclimation
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, tumor xenograft model) based on the research question.
-
Acclimation: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimation.
Tracer Formulation and Administration
-
Tracer: 2'-Deoxycytidine-¹³C₉
-
Formulation: Dissolve the tracer in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dose and the animal's body weight.
-
Administration: The tracer can be administered via various routes, with intravenous (IV) injection or intraperitoneal (IP) injection being common for achieving systemic distribution.[3] Oral gavage is another option, but bioavailability may be a consideration.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo stable isotope tracing study.
Dosing and Timeline
-
Dosage: The optimal dose will depend on the animal model and the sensitivity of the analytical method. A starting point could be in the range of 10-50 mg/kg. Pilot studies are recommended to determine the optimal dose.
-
Timeline: Collect tissues at multiple time points after tracer administration to capture the dynamics of incorporation. A typical time course might include 0, 2, 4, 8, and 24 hours post-administration.
Sample Collection and Processing
-
Tissue Collection: At the designated time points, euthanize the animals according to approved protocols. Quickly excise the tissues of interest (e.g., tumor, liver, spleen, bone marrow) and immediately freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until analysis.
-
DNA Extraction: Extract genomic DNA from the collected tissues using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.
-
DNA Hydrolysis: Enzymatically hydrolyze the purified DNA to individual deoxyribonucleosides. A common method involves using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography: Separate the deoxyribonucleosides using a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) mode to specifically detect and quantify both the unlabeled (M+0) and the ¹³C₉-labeled (M+9) 2'-deoxycytidine.[4]
Data Analysis
-
Quantification: Calculate the percentage of ¹³C₉ enrichment in the deoxycytidine pool from the DNA. This is determined by the ratio of the peak area of the labeled deoxycytidine to the sum of the peak areas of both labeled and unlabeled deoxycytidine.
-
Interpretation: The percentage of enrichment reflects the proportion of newly synthesized DNA in the tissue since the administration of the tracer.
Data Presentation
The quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between different experimental groups.
Table 1: Example Data Table for ¹³C₉-Deoxycytidine Incorporation in Tumor and Normal Tissues
| Treatment Group | Time Point (hours) | Tissue | % ¹³C₉ Enrichment (Mean ± SD) |
| Vehicle Control | 8 | Tumor | 15.2 ± 2.1 |
| 8 | Liver | 2.5 ± 0.5 | |
| 24 | Tumor | 25.8 ± 3.4 | |
| 24 | Liver | 4.1 ± 0.8 | |
| Drug X | 8 | Tumor | 5.6 ± 1.2 |
| 8 | Liver | 2.3 ± 0.4 | |
| 24 | Tumor | 9.3 ± 1.8 | |
| 24 | Liver | 3.9 ± 0.7 |
Table 2: Pharmacokinetic Parameters of 2'-Deoxycytidine-¹³C₉ (Hypothetical Data)
| Parameter | Value |
| Cmax (µg/mL) | 10.5 |
| Tmax (hours) | 0.5 |
| AUC (µg*h/mL) | 25.3 |
| Half-life (hours) | 1.8 |
| Bioavailability (%) | 85 (IV) |
Note: The data presented in the tables are for illustrative purposes only and will vary depending on the specific experimental conditions.
References
- 1. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxycytidine-13C9 Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and subsequent mass spectrometry (MS) analysis of 2'-Deoxycytidine, with a specific focus on the use of 2'-Deoxycytidine-13C9 as an internal standard for accurate quantification. These guidelines are intended for researchers in drug development and clinical research who are quantifying 2'-Deoxycytidine in biological matrices.
Introduction
2'-Deoxycytidine (dC) is a fundamental component of deoxyribonucleic acid (DNA). Its quantification in biological samples is crucial for understanding DNA metabolism, monitoring the efficacy of nucleoside analog drugs, and identifying potential biomarkers for various diseases. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification by mass spectrometry, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[1][2]
This document outlines protocols for the extraction of 2'-Deoxycytidine from plasma and cultured cells, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from methods for the analysis of similar nucleoside analogs in plasma.[3][4]
Materials:
-
Human plasma (collected in EDTA or citrate (B86180) tubes)
-
This compound internal standard (IS) solution (concentration to be optimized based on expected analyte levels)
-
Methanol (B129727) (LC-MS grade), chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with a known amount of this compound internal standard solution. The volume of the IS should be minimal to avoid significant dilution of the sample.
-
Protein Precipitation: Add 300 µL of chilled methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at room temperature or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex the reconstituted sample for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Cultured Cells
This protocol is designed for the extraction of 2'-Deoxycytidine from cultured cells for the analysis of cellular uptake or incorporation into DNA.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound internal standard (IS) solution
-
Methanol (LC-MS grade), chilled to -80°C
-
Water (LC-MS grade), chilled to 4°C
-
Chloroform (B151607) (LC-MS grade), chilled to -20°C
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 80% methanol (methanol:water, 80:20 v/v) to each well of a 6-well plate (adjust volume based on culture vessel size).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Spike with the this compound internal standard.
-
-
Vortexing and Sonication: Vortex the cell suspension vigorously for 1 minute. For enhanced extraction, sonicate the samples on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).
-
Phase Separation (for delipidation):
-
Add 400 µL of chilled chloroform to the methanol/water extract.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. This will result in a biphasic mixture.
-
-
Aqueous Layer Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites including 2'-Deoxycytidine, and transfer it to a new microcentrifuge tube.
-
Evaporation: Dry the aqueous extract under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any insoluble debris.
-
Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of 2'-Deoxycytidine in biological matrices, synthesized from published literature.[3][5][6]
| Parameter | Plasma | Cell Culture |
| Extraction Method | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Methanol/Water/Chloroform) |
| Internal Standard | This compound (or other stable isotope-labeled analog) | This compound (or other stable isotope-labeled analog) |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.0 ng/mL | 1 - 5 ng/mL |
| Linear Dynamic Range | 2.0 - 2000 ng/mL | 5 - 1000 ng/mL |
| Accuracy (% Bias) | -5.86% to 5.13% | < 15% |
| Precision (%RSD) | < 10.55% | < 15% |
| Recovery | > 82% | > 80% |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of 2'-Deoxycytidine from biological samples.
Caption: General workflow for 2'-Deoxycytidine analysis.
2'-Deoxycytidine Metabolic Pathway
The following diagram illustrates the salvage pathway of 2'-Deoxycytidine, leading to its incorporation into DNA. This pathway is often relevant in the context of nucleoside analog drug action.[7][8][9]
Caption: 2'-Deoxycytidine salvage pathway and DNA incorporation.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. mededucation.stanford.edu [mededucation.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 2'-deoxy-2'-β-fluoro-4'-azidocytidine in rat and dog plasma using liquid chromatography-quadrupole time-of-flight and liquid chromatography-triple quadrupole mass spectrometry: Application to bioavailability and pharmacokinetic studies [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nucleotide salvage - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Quantitative Analysis using 2'-Deoxycytidine-¹³C₉ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmacology, toxicology, and clinical research, the accurate quantification of endogenous molecules and xenobiotics in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] 2'-Deoxycytidine-¹³C₉ is a SIL internal standard for 2'-deoxycytidine (B1670253), an endogenous deoxyribonucleoside that plays a crucial role in DNA synthesis and repair. Its quantification is essential in various research areas, including cancer therapy, virology, and studies of DNA damage and metabolism.[2] This document provides detailed application notes and protocols for the use of 2'-Deoxycytidine-¹³C₉ as an internal standard for the quantitative analysis of 2'-deoxycytidine in biological matrices.
Advantages of Using 2'-Deoxycytidine-¹³C₉
Employing a stable isotope-labeled internal standard like 2'-Deoxycytidine-¹³C₉ offers several distinct advantages over using structurally similar analogs:
-
Minimized Matrix Effects: Co-elution of the analyte and the SIL internal standard ensures that both are subjected to the same degree of ion suppression or enhancement from the sample matrix, leading to more accurate quantification.
-
Correction for Sample Preparation Variability: Losses incurred during extraction, evaporation, and reconstitution are accounted for as both the analyte and the internal standard are affected similarly.
-
Improved Precision and Accuracy: By compensating for variations in injection volume and instrument response, the use of a SIL internal standard significantly enhances the precision and accuracy of the analytical method.[3]
-
Reduced Method Development Time: The predictable behavior of a SIL internal standard simplifies method development and validation.
Application: Quantification of 2'-Deoxycytidine in Human Plasma
This section outlines a typical application for the quantification of 2'-deoxycytidine in human plasma using 2'-Deoxycytidine-¹³C₉ as an internal standard. The methodology is based on protein precipitation followed by LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for 2'-deoxycytidine using its ¹³C₉-labeled internal standard.
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Accuracy at other QC levels | Within ±15% of nominal value |
| Precision (CV%) at all QC levels | < 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
Note: The data presented is a representative example based on similar validated assays and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Protocols
Preparation of Stock and Working Solutions
-
2'-Deoxycytidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2'-deoxycytidine in 10 mL of methanol:water (50:50, v/v).
-
2'-Deoxycytidine-¹³C₉ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2'-Deoxycytidine-¹³C₉ in 1 mL of methanol:water (50:50, v/v).
-
Working Solutions: Prepare serial dilutions of the 2'-deoxycytidine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of 2'-deoxycytidine from human plasma.
References
Application Notes and Protocols for NMR Spectroscopy of 13C-Labeled DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the study of 13C-labeled DNA. The following sections detail the theoretical and practical aspects of sample preparation, data acquisition, and analysis for structural and quantitative studies of DNA and its interactions with ligands, which is of significant interest in drug development.
Introduction to 13C NMR of DNA
Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for investigating the structure, dynamics, and interactions of DNA at an atomic level.[1] Due to the low natural abundance of ¹³C (approximately 1.1%), isotopic labeling is often necessary to obtain high-quality spectra with sufficient signal-to-noise in a reasonable timeframe.[2] Both uniform and site-specific ¹³C labeling strategies can be employed to simplify complex spectra and focus on specific regions of interest within the DNA molecule.[3] This technique is particularly valuable for studying conformational changes in DNA upon drug binding and for elucidating the specific sites of interaction.[4]
Isotope Labeling Strategies for DNA
The choice of labeling strategy depends on the specific research question.
-
Uniform ¹³C Labeling: This approach, where all carbon atoms in the DNA are replaced with ¹³C, is useful for initial structural studies and assignments. It can be achieved by synthesizing DNA using ¹³C-enriched phosphoramidites or through enzymatic methods using ¹³C-labeled precursors.
-
Site-Specific ¹³C Labeling: Introducing ¹³C labels at specific atomic positions within the DNA sequence is highly advantageous for studying local structure and dynamics, as well as for probing specific interactions with ligands.[3] This simplifies spectra and allows for the unambiguous assignment of signals.
Quantitative ¹³C NMR for DNA Analysis
Quantitative ¹³C NMR (qNMR) can provide precise information on the concentration of DNA and can be used to study the stoichiometry of DNA-ligand complexes. However, accurate quantification requires careful consideration of experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei.
Key Principles for Quantitative ¹³C NMR
Two main factors can lead to non-quantitative spectra in standard ¹³C NMR:
-
Nuclear Overhauser Effect (NOE): During proton decoupling, magnetization transfer from ¹H to ¹³C nuclei can enhance the ¹³C signal. This enhancement is not uniform for all carbons, leading to inaccurate integrals.[5]
-
Longitudinal Relaxation (T1): If the delay between successive pulses (relaxation delay, d1) is not long enough to allow for complete relaxation of all ¹³C nuclei, the resulting signal intensities will not be quantitative.[5]
To overcome these issues, the inverse-gated decoupling pulse sequence is employed. In this sequence, the proton decoupler is switched on only during the acquisition of the FID and switched off during the relaxation delay. This suppresses the NOE while still providing a proton-decoupled spectrum for simplicity.[6]
Data Presentation: Quantitative Parameters
The following tables provide a summary of typical parameters and data relevant to quantitative ¹³C NMR of DNA.
Table 1: Recommended Parameters for Quantitative 1D ¹³C NMR of a 13C-Labeled DNA Oligonucleotide
| Parameter | Recommended Value/Range | Purpose |
| Pulse Sequence | zgig (or similar inverse-gated) | Suppresses NOE for accurate quantification. |
| Relaxation Delay (d1) | ≥ 5 x T1(longest) | Ensures full relaxation of all carbon nuclei.[5] |
| ¹³C T1 Relaxation Times | 0.5 - 5 seconds (for most carbons) | Varies depending on the carbon's local mobility. |
| Acquisition Time (aq) | 1 - 2 seconds | Determines the resolution of the spectrum. |
| Number of Scans (ns) | Varies (typically >1024) | Depends on sample concentration and desired S/N. |
| Sample Concentration | 0.5 - 2 mM | A balance between good signal and avoiding aggregation. |
| Temperature | 298 K (25 °C) | Should be kept constant for comparability. |
Table 2: Typical ¹³C Chemical Shift Ranges for DNA Nucleotides
| Carbon Atom | Chemical Shift Range (ppm) |
| Deoxyribose C1' | 82 - 87 |
| Deoxyribose C2' | 38 - 42 |
| Deoxyribose C3' | 70 - 75 |
| Deoxyribose C4' | 85 - 89 |
| Deoxyribose C5' | 60 - 65 |
| Purine C2 (A) | 151 - 154 |
| Purine C4 (A, G) | 148 - 152 |
| Purine C5 (A, G) | 117 - 122 |
| Purine C6 (A) | 155 - 158 |
| Purine C6 (G) | 157 - 160 |
| Purine C8 (A, G) | 136 - 141 |
| Pyrimidine C2 (C, T) | 155 - 165 |
| Pyrimidine C4 (C, T) | 163 - 168 |
| Pyrimidine C5 (C) | 95 - 98 |
| Pyrimidine C5 (T) | 110 - 113 |
| Pyrimidine C6 (C, T) | 140 - 145 |
Note: Chemical shifts can be influenced by sequence context, local conformation, and ligand binding.
Experimental Protocols
Protocol 1: Sample Preparation for ¹³C-Labeled DNA NMR
-
DNA Synthesis and Purification: Synthesize the ¹³C-labeled DNA oligonucleotide using standard phosphoramidite (B1245037) chemistry with the desired ¹³C-labeled synthons. Purify the DNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting: Desalt the purified DNA using a size-exclusion column or by dialysis against nuclease-free water.
-
Lyophilization: Lyophilize the desalted DNA to a dry powder.
-
Buffer Preparation: Prepare the desired NMR buffer. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.
-
Sample Dissolution: Dissolve the lyophilized DNA in the NMR buffer to the desired concentration (typically 0.5-2.0 mM). For experiments in D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.
-
Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.
Protocol 2: Quantitative 1D ¹³C NMR Experiment
-
Spectrometer Setup: Tune and match the ¹³C and ¹H channels of the NMR probe.
-
Locking and Shimming: Lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Load Pulse Program: Load the inverse-gated decoupling pulse sequence (e.g., zgig).
-
Set Acquisition Parameters:
-
Set the spectral width to cover the expected range of ¹³C chemical shifts for DNA (e.g., 0-180 ppm).
-
Set the acquisition time (aq) to 1-2 seconds.
-
Crucially, set the relaxation delay (d1) to be at least 5 times the longest expected T1 of the carbons in your DNA sample. A conservative value of 15-20 seconds is often a good starting point.
-
Set the number of scans (ns) to achieve the desired signal-to-noise ratio. This will depend on your sample concentration and the spectrometer.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a gentle exponential window function to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase the spectrum carefully.
-
Perform a baseline correction.
-
Integrate the peaks of interest.
-
Application in Drug Development: Studying DNA-Ligand Interactions
¹³C NMR is a powerful technique to characterize the binding of small molecules to DNA. Chemical Shift Perturbation (CSP) analysis is a common method used to identify the binding site and to study the conformational changes in DNA upon ligand binding.
Protocol 3: ¹³C-HSQC for DNA-Drug Interaction Analysis
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a fingerprint of the DNA.
-
Sample Preparation: Prepare two samples: one of the ¹³C-labeled DNA alone and another with the ¹³C-labeled DNA and the unlabeled drug at a specific molar ratio (e.g., 1:1).
-
Spectrometer Setup: As in Protocol 2.
-
Load Pulse Program: Load a standard HSQC pulse sequence (e.g., hsqcetf3gpsi).
-
Set Acquisition Parameters:
-
Optimize the ¹H and ¹³C spectral widths to cover all expected resonances.
-
Set the number of scans and increments in the indirect dimension to achieve the desired resolution and sensitivity.
-
-
Data Acquisition: Acquire the 2D HSQC spectra for both the free DNA and the DNA-drug complex.
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions, Fourier transformation, and phasing.
-
Overlay the two HSQC spectra.
-
Identify the cross-peaks that show significant changes in chemical shift upon drug binding. These perturbations indicate the location of the binding site on the DNA.
-
Table 3: Illustrative ¹³C Chemical Shift Perturbation Data for a DNA-Ligand Complex
| Nucleotide and Carbon | Chemical Shift (Free DNA, ppm) | Chemical Shift (DNA-Ligand Complex, ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| G5-C8 | 137.5 | 138.2 | 0.7 |
| A6-C2 | 152.3 | 152.4 | 0.1 |
| T7-C6 | 141.8 | 142.9 | 1.1 |
| T7-C1' | 84.1 | 85.5 | 1.4 |
| C8-C5 | 96.7 | 96.8 | 0.1 |
Note: Larger chemical shift perturbations suggest that the corresponding nuclei are in or near the binding interface.
Visualizations
The following diagrams illustrate key workflows and concepts in ¹³C NMR of DNA.
Caption: General workflow for an NMR experiment on 13C-labeled DNA.
Caption: Principle of inverse-gated decoupling for quantitative 13C NMR.
Caption: Workflow for studying DNA-ligand interactions using 13C-HSQC NMR.
References
- 1. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking Nucleotide Metabolism in Antiviral Research with 13C-Deoxycytidine (13C-dC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery for their replication. A critical aspect of this dependency is the requirement for nucleotides, the building blocks of viral genomes. Consequently, targeting nucleotide metabolism has emerged as a promising strategy for the development of broad-spectrum antiviral therapies. Stable isotope tracing using compounds like 13C-labeled deoxycytidine (13C-dC) offers a powerful method to dissect the complex interplay between viral infection and host nucleotide metabolism. By tracking the incorporation of 13C-dC into various nucleotide pools, researchers can elucidate the specific pathways that are hijacked by viruses and assess the efficacy of antiviral drugs that target these pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing 13C-dC to track nucleotide metabolism in antiviral research. The information is intended for researchers, scientists, and drug development professionals seeking to employ metabolic flux analysis to advance their understanding of viral pathogenesis and to discover novel antiviral targets.
Key Signaling Pathways in Pyrimidine (B1678525) Metabolism
Viruses can manipulate both the de novo synthesis and the salvage pathways for pyrimidine nucleotide production to meet the high demand for DNA and RNA synthesis during replication. Understanding these pathways is crucial for interpreting data from 13C-dC tracing studies.
De Novo Pyrimidine Biosynthesis
The de novo pathway synthesizes pyrimidine nucleotides from simple precursors. The pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and culminates in the synthesis of uridine (B1682114) monophosphate (UMP), which is a precursor for other pyrimidine nucleotides.[1][2]
Pyrimidine Salvage Pathway
The salvage pathway recycles pre-existing nucleobases and nucleosides, such as deoxycytidine, to generate nucleotides.[3][4] This pathway is often upregulated in virus-infected cells to efficiently produce the necessary building blocks for viral genome replication. 13C-dC directly enters this pathway.
Experimental Workflow for 13C-dC Metabolic Flux Analysis
The overall workflow for tracking nucleotide metabolism with 13C-dC involves several key stages, from cell culture and labeling to data analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a 13C-dC labeling experiment in virus-infected adherent cells.
Protocol 1: Cell Culture, Viral Infection, and 13C-dC Labeling
Materials:
-
Adherent host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
13C-deoxycytidine (13C-dC)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed the host cells in tissue culture plates at a density that will result in 80-90% confluency at the time of infection.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Once the desired confluency is reached, infect the cells with the virus at a multiplicity of infection (MOI) appropriate for the experimental goals. Include mock-infected controls.
-
After the viral adsorption period, replace the inoculum with fresh, pre-warmed complete culture medium.
-
At the desired time post-infection (e.g., peak viral replication), replace the medium with a complete medium supplemented with a defined concentration of 13C-dC (e.g., 10-100 µM). The optimal concentration and labeling duration should be determined empirically for each cell type and virus.
-
Incubate the cells for the desired labeling period (e.g., 2, 4, 8, or 24 hours).
Protocol 2: Quenching and Metabolite Extraction from Adherent Cells
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid nitrogen
-
-80°C methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
At the end of the labeling period, rapidly aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular 13C-dC.[5]
-
Aspirate the final PBS wash completely.
-
Instantly quench metabolism by adding liquid nitrogen directly to the culture plate, ensuring the entire cell monolayer is frozen.[6]
-
Add a pre-chilled extraction solution of 80% methanol (v/v in water) at -80°C to the frozen cells.[7]
-
Use a cell scraper to scrape the cells from the plate into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute to ensure complete cell lysis and metabolite extraction.
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Deoxycytidine Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC-MS/MS Parameters (Example):
-
Column: A reverse-phase column suitable for polar analytes (e.g., a C18 column).
-
Mobile Phase A: Aqueous solution with a modifier (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from low to high organic phase to elute deoxycytidine and its phosphorylated forms.
-
Mass Spectrometry Mode: Negative ion mode is often preferred for the detection of phosphorylated nucleotides.
-
Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification of 13C-labeled and unlabeled dC, dCMP, dCDP, and dCTP.
MRM Transitions (Hypothetical): The specific MRM transitions will need to be optimized for the instrument used. The transitions will be based on the precursor ion (M-H)- and a characteristic fragment ion. For 13C-labeled compounds, the precursor mass will be shifted according to the number of 13C atoms.
Data Presentation and Analysis
The primary output of the LC-MS/MS analysis will be the peak areas for the unlabeled (M+0) and 13C-labeled isotopologues of deoxycytidine and its phosphorylated forms. This data can be used to calculate the fractional labeling and the relative or absolute abundance of each metabolite.
Table 1: Hypothetical Quantification of 13C-dC Incorporation into Deoxycytidine Nucleotide Pools in Virus-Infected vs. Mock-Infected Cells
| Metabolite | Condition | Total Peak Area (Arbitrary Units) | % 13C Labeling (M+9) |
| dC | Mock | 1,200,000 | 5.2% |
| Virus-Infected | 1,500,000 | 15.8% | |
| dCMP | Mock | 850,000 | 3.1% |
| Virus-Infected | 1,100,000 | 12.5% | |
| dCDP | Mock | 450,000 | 2.5% |
| Virus-Infected | 700,000 | 10.1% | |
| dCTP | Mock | 2,500,000 | 1.8% |
| Virus-Infected | 4,800,000 | 8.9% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.
Data Interpretation: An increase in the total peak area of a metabolite in virus-infected cells compared to mock-infected cells suggests an expansion of that nucleotide pool. An increased percentage of 13C labeling indicates a higher flux through the salvage pathway from the provided 13C-dC. This type of quantitative data provides direct insights into how the virus manipulates host nucleotide metabolism.
Conclusion
Tracking nucleotide metabolism with 13C-dC is a powerful technique for antiviral research and drug development. By providing detailed insights into the metabolic reprogramming induced by viral infections, this method can help identify novel antiviral targets and elucidate the mechanisms of action of antiviral compounds. The protocols and information provided in these application notes offer a solid foundation for researchers to design and implement 13C-dC-based metabolic flux analysis in their own antiviral research programs.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: 13C Labeling Experiments in Cell Culture
Welcome to the Technical Support Center for 13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to conducting stable isotope tracer analysis in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a 13C labeling experiment in cell culture?
A1: The primary purpose is to trace the metabolic fate of a carbon-13 (¹³C) labeled substrate, such as glucose or glutamine, as it is processed by cells. This allows for the quantification of intracellular metabolic pathway activities, a technique known as Metabolic Flux Analysis (MFA).[1] Key applications include understanding disease metabolism (e.g., in cancer), identifying novel drug targets, and studying the mechanism of action of drugs by observing how they alter metabolic networks.[1]
Q2: How do I choose the right ¹³C-labeled tracer for my experiment?
A2: The choice of tracer is critical and depends on the specific metabolic pathways you aim to investigate.[2] For instance, uniformly labeled [U-¹³C] glucose is often used to trace carbon flow through central carbon metabolism. However, to resolve specific pathways like the pentose (B10789219) phosphate (B84403) pathway or anaplerotic reactions, other specifically labeled glucose tracers or combinations of tracers, such as glutamine, may be necessary.[3][4][5] Computational tools can also be used to design optimal tracer experiments for specific metabolic networks.[3][4]
Q3: How long should I incubate my cells with the ¹³C-labeled substrate?
A3: The incubation time depends on whether you are conducting steady-state or kinetic flux analysis. For steady-state MFA, cells should be cultured with the labeled medium long enough to achieve isotopic equilibrium, which is often 24-48 hours or through several cell doublings.[6] For kinetic studies, labeling times are much shorter to capture the dynamic changes in metabolite labeling.[7] It has been reported that for some metabolites, like those in the TCA cycle using [U-¹³C₆]glutamine, steady state can be reached within 3 hours.[8]
Q4: What are the key analytical techniques used to measure ¹³C enrichment?
A4: The most common analytical techniques are Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] LC-MS is highly sensitive and can detect a large number of metabolites, while NMR can provide detailed information about the positional isotopomers, which is the location of the ¹³C atoms within a molecule.[9]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments.
Issue 1: Low or No ¹³C Enrichment Detected in Downstream Metabolites
Possible Causes and Solutions:
-
Incorrect Tracer or Isomer: You may be using a tracer that is not readily metabolized by your cells. For example, L-glucose is generally not metabolized by mammalian cells, which are stereospecific for D-glucose.[10]
-
Troubleshooting Steps:
-
Verify the identity and isotopic enrichment of your tracer stock using the certificate of analysis from the supplier.[10]
-
Run a positive control experiment with a known metabolizable tracer, such as [U-¹³C₆]-D-glucose, to confirm that your cells are metabolically active and your analytical methods are sensitive enough.[10]
-
-
-
Sub-optimal Cell Culture Conditions: Cell density, media composition, and overall cell health can significantly impact metabolic activity and tracer uptake.
-
Troubleshooting Steps:
-
Issue 2: Poor Fit Between Simulated and Measured Labeling Data in MFA
A high sum of squared residuals (SSR) indicates a significant discrepancy between your experimental data and the metabolic model's predictions, questioning the validity of the estimated fluxes.[12]
Possible Causes and Solutions:
-
Inaccurate Metabolic Network Model: The model used for flux calculations may be incomplete or contain errors.
-
Troubleshooting Steps:
-
Verify Reactions: Double-check that all relevant metabolic reactions for your cell type and conditions are included in the model.[12]
-
Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[12]
-
Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartmentalization (e.g., cytosol vs. mitochondria) is crucial.[12]
-
-
-
Failure to Reach Isotopic Steady State: Standard MFA assumes that the isotopic labeling of intracellular metabolites is stable over time.[12]
-
Troubleshooting Steps:
-
Issue 3: High Variability and Wide Confidence Intervals in Flux Estimates
Possible Causes and Solutions:
-
Insufficient Labeling Information: The chosen tracer may not provide enough information to accurately resolve the flux of interest.
-
Troubleshooting Steps:
-
Select a More Informative Tracer: Use computational tools to identify a tracer that will provide better resolution for the pathways you are studying.[12]
-
Perform Parallel Labeling Experiments: Using different tracers in parallel experiments can provide more comprehensive data to constrain the model.
-
-
-
High Measurement Noise: Large errors in the labeling data will lead to imprecise flux estimates.[12]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure consistent and efficient metabolite extraction and derivatization to minimize variability.
-
Correct for Natural Abundance: Accurately correct for the natural 1.1% abundance of ¹³C in your data analysis.[10]
-
-
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Labeling Experiment
This protocol outlines the key steps for a typical steady-state ¹³C labeling experiment in adherent mammalian cells.
Materials:
-
Adherent mammalian cells
-
Standard cell culture medium
-
¹³C-labeling medium (e.g., DMEM with [U-¹³C₆]-glucose, supplemented with dialyzed FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., ice-cold saline or 80% methanol (B129727) at -80°C)[13]
-
Extraction solvent (e.g., ice-cold 80% methanol)[14]
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvest.[6]
-
Adaptation Phase (Optional): For some experiments, it is beneficial to adapt the cells to the labeling medium for 24-48 hours.[6]
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add the pre-warmed ¹³C-labeling medium.
-
Incubate for the desired period (e.g., 24 hours for steady-state).[6]
-
-
Quenching and Harvesting:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining labeled medium.
-
Add an ice-cold quenching solution to instantly halt metabolic activity.[13]
-
Scrape the cells and collect the cell suspension.
-
-
Metabolite Extraction:
-
Centrifuge the cell suspension at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[14]
-
Discard the supernatant.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.[14]
-
Vortex thoroughly to lyse the cells and precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[14]
-
Centrifuge again to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract, for example, under a stream of nitrogen gas or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., LC-MS or NMR).[15]
-
Protocol 2: Metabolite Extraction Using a Two-Phase Liquid-Liquid Extraction
This method is suitable for the simultaneous extraction of polar and non-polar metabolites.
Materials:
-
Cell pellet from the harvesting step
-
Methanol:Chloroform:Water mixture
Procedure:
-
To the cell pellet, add 1 mL of a pre-chilled (-20°C) 2:1 mixture of methanol and chloroform.[13]
-
Vortex vigorously for 1 minute.[13]
-
Add 0.5 mL of ultrapure water.[13]
-
Vortex again and centrifuge to separate the phases.
-
The upper aqueous phase will contain polar metabolites, and the lower organic phase will contain lipids.
-
Carefully collect each phase for separate analysis.
Data Presentation
Table 1: Illustrative Data on Expected ¹³C Enrichment
The following table shows hypothetical, yet expected, ¹³C enrichment data from a tracer experiment comparing L-Glucose-¹³C and D-Glucose-¹³C in a mammalian cell line. This illustrates the importance of using the correct, metabolizable isomer.[10]
| Metabolite | Expected % ¹³C Enrichment (from L-Glucose-¹³C) | Expected % ¹³C Enrichment (from D-Glucose-¹³C) |
| Glucose-6-Phosphate | < 1% | > 95% |
| Fructose-6-Phosphate | < 1% | > 95% |
| Pyruvate | < 1% | > 80% |
| Lactate | < 1% | > 80% |
| Citrate | < 1% | > 50% |
| Glutamate | < 1% | > 40% |
Visualizations
Caption: A general workflow for ¹³C labeling experiments in cell culture.
Caption: A logical flow for troubleshooting low ¹³C enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 13C labeling experiments at metabolic nonstationary conditions: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Technical Support Center: Troubleshooting Low Incorporation of 2'-Deoxycytidine-¹³C₉
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low incorporation of 2'-Deoxycytidine-¹³C₉ in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxycytidine-¹³C₉ and how is it incorporated into DNA?
2'-Deoxycytidine-¹³C₉ is a stable isotope-labeled version of 2'-deoxycytidine (B1670253), a natural component of DNA. The incorporation of this labeled nucleoside into cellular DNA primarily occurs through the nucleoside salvage pathway. In this pathway, 2'-deoxycytidine is taken up by the cell and phosphorylated by the enzyme deoxycytidine kinase (dCK) to form 2'-deoxycytidine monophosphate (dCMP). Subsequent phosphorylations convert dCMP into 2'-deoxycytidine diphosphate (B83284) (dCDP) and then into 2'-deoxycytidine triphosphate (dCTP). This labeled dCTP can then be utilized by DNA polymerases during DNA replication and repair, leading to its incorporation into the newly synthesized DNA strand.
Q2: I am observing low incorporation of 2'-Deoxycytidine-¹³C₉. What are the potential causes?
Low incorporation of 2'-Deoxycytidine-¹³C₉ can stem from a variety of factors, broadly categorized as issues with cell health, suboptimal labeling conditions, and competition from the cell's own metabolic pathways. It is crucial to systematically evaluate each of these possibilities to identify and resolve the issue.
Q3: How does cell health affect the incorporation of 2'-Deoxycytidine-¹³C₉?
The efficiency of 2'-Deoxycytidine-¹³C₉ incorporation is highly dependent on the health and metabolic activity of the cells. Factors such as confluency, passage number, and overall viability can significantly impact the outcome of your labeling experiment.
-
High Cell Confluency: Overly confluent cells may exhibit reduced proliferation and metabolic activity, leading to decreased DNA synthesis and, consequently, lower incorporation of the labeled nucleoside.
-
High Passage Number: Cells at a high passage number may have altered metabolic characteristics and reduced proliferative capacity, which can negatively affect labeling efficiency.
-
Low Cell Viability: A significant population of dead or dying cells will not actively incorporate the labeled deoxycytidine. It is essential to start your experiment with a healthy and viable cell population.
Q4: Could my experimental conditions be the reason for low incorporation?
Yes, the conditions of your labeling experiment are critical. The concentration of 2'-Deoxycytidine-¹³C₉ and the incubation time are key parameters that need to be optimized for each cell line and experimental setup.
-
Suboptimal Concentration: The concentration of the labeled deoxycytidine needs to be sufficient to ensure uptake and incorporation but not so high as to be cytotoxic.
-
Inadequate Incubation Time: The duration of exposure to the labeled nucleoside must be long enough to allow for significant DNA synthesis to occur. For rapidly dividing cells, a shorter incubation may be sufficient, while slower-growing cells may require a longer labeling period.
Q5: How do the cell's internal metabolic pathways interfere with the incorporation of labeled deoxycytidine?
Cells can produce their own deoxycytidine through the de novo synthesis pathway. This endogenously produced deoxycytidine competes with the exogenously supplied 2'-Deoxycytidine-¹³C₉ for incorporation into DNA. If the de novo pathway is highly active, it can dilute the pool of labeled dCTP, resulting in lower overall incorporation of the ¹³C label.
Troubleshooting Guide
The following table summarizes potential causes for low 2'-Deoxycytidine-¹³C₉ incorporation and suggests corresponding troubleshooting steps.
| Potential Cause | Possible Explanation | Recommended Solution |
| Poor Cell Health | Cells are not actively dividing or are unhealthy, leading to reduced DNA synthesis. | Assess cell viability using a Trypan Blue or MTT assay. Ensure cells are in the logarithmic growth phase and at an optimal confluency (typically 70-80%). Use cells with a low passage number. |
| Suboptimal Labeling Conditions | The concentration of 2'-Deoxycytidine-¹³C₉ is too low for efficient uptake or the incubation time is too short. | Perform a dose-response experiment to determine the optimal concentration of 2'-Deoxycytidine-¹³C₉. Conduct a time-course experiment to identify the optimal incubation period. |
| Competition with De Novo Synthesis | The cell's own production of deoxycytidine is outcompeting the labeled version. | Consider using inhibitors of the de novo pyrimidine (B1678525) synthesis pathway, such as 5-fluorouracil, to enhance the relative contribution of the salvage pathway. Note that this may have other metabolic effects. |
| Low Deoxycytidine Kinase (dCK) Activity | dCK is the rate-limiting enzyme in the salvage pathway. Low activity will directly result in poor phosphorylation and subsequent incorporation. | Ensure that the cell line used has adequate dCK expression and activity. Some cell lines may have naturally low levels of this enzyme. |
| Degradation of Labeled Compound | The 2'-Deoxycytidine-¹³C₉ may be degraded by enzymes in the cell culture medium or within the cells before it can be incorporated. | Ensure the quality and purity of the 2'-Deoxycytidine-¹³C₉. Minimize freeze-thaw cycles of the stock solution. |
Recommended Experimental Parameters
The optimal conditions for labeling with 2'-Deoxycytidine-¹³C₉ are highly dependent on the specific cell line and experimental goals. The following table provides general guidelines. It is strongly recommended to perform optimization experiments for your specific system.
| Parameter | Recommended Range | Notes |
| Concentration of 2'-Deoxycytidine-¹³C₉ | 1 - 50 µM | Start with a concentration in the lower to mid-range and perform a dose-response curve to determine the optimal concentration that provides good incorporation without cytotoxicity. |
| Incubation Time | 4 - 48 hours | The optimal time will depend on the cell doubling time. For rapidly proliferating cells, a shorter incubation may be sufficient. For slower-growing cells or for studies of DNA repair, longer incubation times may be necessary. |
| Expected Incorporation | 5 - 50% | This is highly variable and depends on the cell type, labeling conditions, and the activity of the de novo synthesis pathway. The percentage of labeled deoxycytidine in the total deoxycytidine pool of the DNA should be determined experimentally. |
Experimental Protocols
Assessment of Cell Viability using Trypan Blue Exclusion Assay
This protocol provides a quick and straightforward method to determine the percentage of viable cells in a suspension.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipettes and sterile tips
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[1][2]
-
Incubate the mixture at room temperature for 1-2 minutes.[2]
-
Load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
A viability of >90% is generally recommended for starting a labeling experiment.[2]
Quantification of 2'-Deoxycytidine-¹³C₉ Incorporation into DNA by LC-MS/MS
This protocol outlines the general steps for quantifying the amount of labeled deoxycytidine incorporated into cellular DNA.
Materials:
-
Labeled and unlabeled cell pellets
-
DNA extraction kit
-
Enzymatic DNA digestion cocktail (e.g., nuclease P1, phosphodiesterase I, alkaline phosphatase)
-
LC-MS/MS system
-
¹³C₉-2'-deoxycytidine and unlabeled 2'-deoxycytidine standards
Procedure:
-
DNA Extraction: Extract genomic DNA from both labeled and unlabeled (control) cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Digestion of DNA:
-
In a microcentrifuge tube, add a known amount of DNA (e.g., 1-10 µg).
-
Add the enzymatic digestion cocktail and incubate at 37°C for 12-24 hours to completely hydrolyze the DNA into individual nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Following digestion, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the supernatant under vacuum and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol (B129727) in water).
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both unlabeled 2'-deoxycytidine and ¹³C₉-2'-deoxycytidine.
-
Generate a standard curve using known concentrations of both the labeled and unlabeled standards.
-
Inject the digested DNA samples and quantify the amounts of labeled and unlabeled deoxycytidine.
-
-
Data Analysis:
-
Calculate the percentage of incorporation using the following formula: % Incorporation = (Amount of ¹³C₉-dC / (Amount of ¹³C₉-dC + Amount of unlabeled dC)) x 100
-
Visualizations
References
Technical Support Center: Optimizing 13C-dC Labeling Experiments
Welcome to the technical support center for 13C-deoxycytidine (13C-dC) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the labeling duration and ensure the success of your experiments.
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your 13C-dC labeling experiments.
Question: Why is the 13C-dC incorporation into my DNA low?
Answer: Low incorporation of 13C-dC into newly synthesized DNA can be attributed to several factors. A primary reason could be a suboptimal labeling duration. The labeling time should be sufficient to allow for at least one full cell cycle, enabling the cells to actively incorporate the labeled deoxynucleoside during DNA replication. Another possibility is that the concentration of 13C-dC in the culture medium is too low, leading to dilution by the endogenous unlabeled deoxycytidine pool. Additionally, poor cell health or viability can significantly reduce metabolic activity, including the uptake and phosphorylation of 13C-dC. Finally, issues with the DNA extraction and purification process can lead to loss of labeled DNA, resulting in apparently low incorporation rates.
Question: I'm observing significant cytotoxicity in my cell cultures after 13C-dC labeling. What could be the cause?
Answer: Cytotoxicity during 13C-dC labeling experiments can arise from several sources. High concentrations of 13C-dC or prolonged exposure can lead to perturbations in the deoxynucleotide pools, potentially causing imbalances that trigger cell cycle arrest or apoptosis. Some deoxynucleoside analogs have been shown to slow S-phase progression and induce G2/M blocks.[1][2] It is also crucial to ensure that the 13C-dC solution is sterile and free of any contaminants that could be toxic to the cells. The overall health of the cell culture prior to the experiment is also a critical factor; stressed cells are more susceptible to the additional metabolic load imposed by the labeling reagent.
Question: My results are inconsistent between experimental replicates. What are the potential sources of variability?
Answer: Inconsistent results in 13C-dC labeling experiments often stem from variability in experimental conditions. One of the most significant factors is the cell culture itself. Differences in cell density at the start of the experiment, passage number, and overall cell health can lead to variations in metabolic rates and, consequently, 13C-dC incorporation.[3] Inconsistent timing of sample collection and processing can also introduce variability. Furthermore, ensure that the 13C-dC stock solution is well-mixed and that the same concentration is added to each replicate. Finally, inconsistencies in the DNA extraction, hydrolysis, and analytical measurement steps (e.g., mass spectrometry) can contribute to variable results.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal labeling duration for my specific cell line?
A1: The optimal labeling duration is highly dependent on the cell line's doubling time.[4][5][6] A good starting point is to label the cells for at least 1.5 to 2 cell cycles to ensure a high level of incorporation into the newly synthesized DNA. You can find the approximate doubling time for your cell line from literature sources or by performing a cell proliferation assay (e.g., MTT assay) under your specific experimental conditions. It is recommended to perform a time-course experiment (e.g., collecting samples at 12, 24, 48, and 72 hours) to empirically determine the optimal labeling duration that provides sufficient incorporation without inducing significant cytotoxicity.
Q2: What is the mechanism of 13C-dC incorporation into DNA?
A2: 13C-dC is incorporated into cellular DNA primarily through the nucleotide salvage pathway.[7][8][9][10][11] In this pathway, exogenous deoxycytidine is taken up by the cell and then phosphorylated by deoxycytidine kinase (dCK) to form 13C-dCMP. Subsequent phosphorylations by other kinases convert it to 13C-dCDP and finally to 13C-dCTP. This labeled deoxycytidine triphosphate can then be used by DNA polymerases as a building block for new DNA synthesis during replication.
Q3: How can I assess the efficiency of 13C-dC labeling?
A3: The efficiency of 13C-dC labeling is typically assessed by measuring the percentage of 13C enrichment in the deoxycytidine pool of genomic DNA. This is commonly done using liquid chromatography-mass spectrometry (LC-MS). The process involves:
-
Genomic DNA Extraction: Isolating high-quality genomic DNA from the labeled cells.
-
DNA Hydrolysis: Enzymatically digesting the DNA into its constituent deoxynucleosides (dC, dG, dA, dT).
-
LC-MS Analysis: Separating the deoxynucleosides by liquid chromatography and analyzing the isotopic distribution of deoxycytidine using a mass spectrometer to determine the ratio of 13C-dC to total dC.
Q4: Can 13C-dC labeling affect cell cycle progression?
A4: Yes, the introduction of exogenous deoxynucleosides, including 13C-dC, can potentially influence cell cycle progression. Deoxynucleoside analogs have been observed to cause perturbations in the dNTP pools, which can lead to a slowing of S-phase and even cell cycle arrest at the G2/M checkpoint.[1][2][12][13] It is therefore important to monitor cell cycle distribution (e.g., by flow cytometry) when establishing the optimal labeling conditions for your experiment.
Data Presentation
Table 1: Approximate Doubling Times for Common Cell Lines
This table provides a reference for estimating an appropriate starting point for your 13C-dC labeling duration. Note that these are approximate values and can vary based on specific culture conditions.[3]
| Cell Line | Type | Approximate Doubling Time (hours) |
| HeLa | Cervical Cancer | 20 - 24 |
| A549 | Lung Cancer | 19 - 22 |
| HEK293 | Human Embryonic Kidney | 24 - 34 |
| HCT116 | Colon Cancer | 18 - 22 |
| MCF-7 | Breast Cancer | 38 - 45 |
Experimental Protocols
Protocol: Quantification of 13C-dC Incorporation into Genomic DNA
This protocol outlines the key steps for determining the percentage of 13C-dC incorporation in cellular DNA.
1. Cell Culture and Labeling: a. Plate cells at a density that will allow for exponential growth throughout the labeling period. b. Allow cells to attach and resume proliferation (typically 24 hours). c. Replace the growth medium with a fresh medium containing the desired concentration of 13C-dC. A starting concentration of 10-50 µM is often a reasonable starting point, but should be optimized. d. Incubate the cells for the predetermined labeling duration (e.g., 1.5 to 2 cell cycles).
2. Genomic DNA Extraction: a. Harvest the cells by trypsinization or scraping. b. Isolate high-purity genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions. c. Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).[14]
3. Enzymatic Hydrolysis of DNA: a. To 10-20 µg of genomic DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase. b. Incubate the reaction at 37°C for 12-24 hours to ensure complete digestion of the DNA into individual deoxynucleosides.
4. LC-MS/MS Analysis: a. Prepare samples for LC-MS/MS by diluting the hydrolyzed DNA in an appropriate mobile phase. b. Inject the sample onto a C18 reverse-phase HPLC column to separate the deoxynucleosides. c. Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify both unlabeled (12C) and labeled (13C) deoxycytidine. d. Calculate the percentage of 13C-dC incorporation using the following formula: % Incorporation = ([Area of 13C-dC] / ([Area of 13C-dC] + [Area of 12C-dC])) * 100
Mandatory Visualization
Caption: Deoxycytidine Salvage Pathway for 13C-dC Incorporation.
Caption: Troubleshooting Workflow for Low 13C-dC Incorporation.
References
- 1. Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different doubling time available for a single cancer cell line? What could be reason behind it? - Biology Stack Exchange [biology.stackexchange.com]
- 4. Estimation of Solid Tumor Doubling Times from Progression-Free Survival Plots Using a Novel Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 8. Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell cycle effect on the activity of deoxynucleoside analogue metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle-dependent effects on deoxyribonucleotide and DNA labeling by nucleoside precursors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying Checking Genomic DNA [protocols.io]
Technical Support Center: Minimizing Isotopic Scrambling in 13C Metabolic Flux Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in their 13C Metabolic Flux Analysis (13C-MFA) experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in 13C-MFA?
A1: Isotopic scrambling is the deviation of isotope labeling patterns in metabolites from what is expected based on known metabolic pathways.[1] This can involve the randomization of 13C atoms within a molecule, which is problematic because 13C-MFA relies on the precise tracking of these labeled atoms to calculate metabolic fluxes.[1][2] If scrambling occurs, the measured mass isotopomer distributions will not accurately reflect the activity of the primary metabolic pathways, leading to incorrect flux calculations.[1]
Q2: What are the primary causes of isotopic scrambling?
A2: Isotopic scrambling can be caused by several factors:
-
Reversible Reactions: High rates of reversible enzymatic reactions can redistribute labeled carbons within a molecule and connected metabolite pools.[1]
-
Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to continuous cycling of metabolites and scrambling of isotopic labels.[1]
-
Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or enter various downstream pathways can contribute to scrambling.[1]
-
Slow or Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns.[1][2]
-
Metabolite Degradation: The instability of metabolites during the extraction process can also lead to misleading labeling data.[1]
-
Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the medium can dilute 13C enrichment and alter labeling patterns.[1]
Q3: How can I determine if my experiment has reached an isotopic steady state?
A3: To determine if an isotopic steady state has been reached, you can perform a time-course experiment.[1] By collecting samples at various time points and analyzing the labeling patterns of key metabolites, you can identify the point at which the isotopic enrichment of these metabolites no longer changes significantly over time. It is crucial to maintain cells in a metabolic steady state, which can be achieved in continuous culture systems or by careful monitoring of batch cultures during the exponential growth phase.[3] For some systems that do not reach a steady state, Isotopically Nonstationary MFA (INST-MFA) may be a more suitable approach.[4][5][6]
Q4: Can the choice of 13C-labeled substrate affect isotopic scrambling?
A4: While the choice of substrate is more directly related to the precision of flux estimates, an optimized tracer selection can help in better resolving fluxes, which can indirectly help in identifying and accounting for scrambling.[4][7] For mammalian cells, which primarily use glucose and glutamine as carbon sources, using a combination of labeled glucose and glutamine can improve the ability of MFA experiments to precisely quantify fluxes.[8][9]
Troubleshooting Guide
Problem 1: Unexpectedly low 13C incorporation in downstream metabolites.
| Possible Cause | Troubleshooting Steps |
| Slow Substrate Uptake or Metabolism | 1. Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm it is being consumed.[1] 2. Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active.[1] 3. Optimize Substrate Concentration: Consider increasing the concentration of the labeled substrate, being mindful of potential toxic effects.[1] |
| Dilution by Unlabeled Sources | 1. Identify Unlabeled Pools: The labeled substrate may be diluted by endogenous unlabeled pools or by the influx of unlabeled carbon from other sources.[1] |
| Incorrect Sampling Time | 1. Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time and identify the optimal labeling duration.[1] |
Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.
| Possible Cause | Troubleshooting Steps |
| High Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity | 1. Model Fitting: Utilize 13C-MFA software to estimate the relative fluxes through PDH and PC, as significant flux through both can lead to complex labeling patterns.[1] |
| Reversible Reactions within the TCA Cycle | 1. Analyze Multiple Intermediates: Examine the labeling patterns of several TCA cycle intermediates to get a more comprehensive picture of metabolic activity. Reactions catalyzed by succinate (B1194679) dehydrogenase and fumarase are reversible and can cause scrambling.[1] |
Problem 3: Inconsistent results between biological replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Quenching | 1. Standardize Quenching Time: Ensure the time from sample collection to quenching is minimized and consistent across all samples.[1] |
| Incomplete Metabolite Extraction | 1. Test Different Extraction Solvents: Common extraction solvents include methanol (B129727), ethanol, and chloroform/methanol mixtures. The optimal solvent will depend on the metabolites of interest.[1] |
| Variable Cell Culture Conditions | 1. Ensure Metabolic Steady State: Use continuous culture systems or carefully monitor batch cultures to ensure cells are in a consistent metabolic state during the experiment.[3] |
Experimental Protocols
Protocol 1: Rapid Quenching of Suspension Cells
This protocol is designed to rapidly halt metabolic activity in suspension cell cultures to preserve the in vivo metabolic state.
-
Prepare Quenching Solution: Prepare a quenching solution of 60% methanol supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate and cool it to -40°C.[3]
-
Sample Collection: Quickly withdraw a known volume of cell suspension from the culture.
-
Quenching: Immediately transfer the cell suspension into the cold quenching solution. The volume of the quenching solution should be at least five times the volume of the cell suspension.
-
Centrifugation: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Supernatant Removal: Aspirate and discard the supernatant.
-
Storage: Store the cell pellet at -80°C for subsequent metabolite extraction.
Protocol 2: Rapid Quenching of Adherent Cells
This protocol is adapted for adherent cell cultures to minimize metabolic changes during sample collection.
-
Medium Removal: Rapidly aspirate the culture medium from the plate.
-
Washing: Immediately wash the cells with ice-cold saline to remove any remaining medium.
-
Quenching and Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water chilled to -20°C) directly to the plate.[10]
-
Cell Scraping: Scrape the cells in the cold extraction solvent.
-
Collection: Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed to pellet cell debris.
-
Supernatant Transfer: Transfer the supernatant containing the metabolites to a new tube.
-
Storage: Store the extract at -80°C until analysis.
Visualizations
Caption: General workflow for a 13C Metabolic Flux Analysis experiment.
Caption: Isotopic scrambling via a reversible, symmetrical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Dealing with High Background Noise in 13C Mass Spectrometry Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise in 13C mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in 13C mass spectrometry?
Background noise in mass spectrometry can be broadly categorized into three main sources: chemical, electronic, and environmental. For 13C labeling experiments, chemical noise is typically the most significant contributor.[1]
-
Chemical Noise: This originates from ions that are not of interest but are detected by the instrument. Common sources include:
-
Solvent Impurities and Adducts: Even high-purity, LC-MS grade solvents can contain trace impurities or form clusters.[1]
-
Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene (B3416737) glycol (PEG) are common contaminants.[1]
-
Biological Contaminants: Keratins from hair and skin are frequently observed, especially in proteomics and metabolomics.[1]
-
Sample Matrix: Complex biological samples can contain numerous endogenous compounds that create a high background.[1]
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[1]
Q2: How can I distinguish a true 13C-labeled peak from background noise?
Differentiating a low-intensity 13C-labeled signal from background noise is a critical challenge, particularly at low enrichment levels. Several strategies can be employed:
-
High-Resolution Mass Spectrometry: Instruments like Orbitrap or FT-ICR-MS are essential for resolving 13C isotopologues from interfering ions that may have very similar mass-to-charge ratios.[1]
-
Isotopic Pattern Analysis: A true 13C-labeled fragment will show a characteristic isotopic distribution. The spacing and relative intensities of the M+1, M+2, and subsequent isotopologue peaks should follow a predictable pattern based on the number of carbon atoms and the level of 13C enrichment. Any deviation from this pattern can indicate the presence of background noise.[1]
-
Blank Analysis: Running a blank sample (e.g., the sample matrix without the 13C-labeled analyte) through the entire experimental workflow is crucial for identifying consistently present background ions.[1]
-
Data Analysis Software: Specialized software can aid in deconvoluting complex spectra, identifying isotopic patterns, and subtracting background signals.[1]
Q3: Can common chemical contaminants interfere with the isotopic pattern of my 13C-labeled fragment?
Yes, common chemical contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your 13C-labeled analyte.[1] A contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the intensity of that peak, leading to inaccurate quantification of 13C enrichment. This is especially problematic in studies with low-level enrichment.[1]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Mass Spectrum
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, which can obscure low-intensity peaks.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1] | Reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol (B130326), acetonitrile, water).[1] | A cleaner baseline in subsequent blank runs.[1] |
| Leaking System | Check all fittings and connections for leaks using an electronic leak detector.[1] | Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1] |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[1] | Improved signal intensity and reduced background.[1] |
Issue 2: Specific, Recurring Background Peaks
Symptoms: You observe the same interfering peaks in multiple runs, even in blank injections.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene (B1209903) labware. Avoid using plastic containers for long-term solvent storage.[1] | Disappearance or significant reduction of phthalate-related peaks.[1] |
| Polymer Contamination (PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).[1] | Removal of the characteristic repeating polymer ion series.[1] |
| Keratin Contamination | Always wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood, and clean work surfaces thoroughly.[1] | Reduction in keratin-related peptide peaks.[1] |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples.[1] | Elimination of peaks corresponding to previously analyzed samples.[1] |
Common Chemical Contaminants
The following table lists common contaminants, their monoisotopic masses, and their likely sources.
| Contaminant | Monoisotopic Mass (m/z) | Ion Type | Likely Sources |
| Polymers | |||
| Polyethylene Glycol (PEG) | 44.0262 repeating unit | [M+H]⁺, [M+Na]⁺ | Detergents, lubricants, personal care products.[2] |
| Polypropylene Glycol (PPG) | 58.0419 repeating unit | [M+H]⁺, [M+Na]⁺ | Ubiquitous polyether.[2] |
| Polydimethylcyclosiloxane (PDMS) | 74.0188 repeating unit | [M+H]⁺ | Septa, personal care products.[2] |
| Plasticizers | |||
| Dibutyl Phthalate (DBP) | 279.1596 | [M+H]⁺ | Plastics.[2] |
| Dioctyl Phthalate (DOP) | 391.2848 | [M+H]⁺ | Plastics.[2] |
| Solvents & Buffers | |||
| Dimethylformamide (DMF) | 74.0600 | [M+H]⁺ | Solvent.[2] |
| Triethylamine (TEA) | 102.1283 | [M+H]⁺ | Buffer.[2] |
| Trifluoroacetic acid (TFA) Cluster | 227.9858 | [2M+H]⁺ | Mobile phase additive. |
| Biological | |||
| Keratins | Varies | [M+H]⁺, [M+2H]²⁺ | Skin, hair, dust.[2] |
| Trypsin (from digestion) | Varies | [M+H]⁺, [M+2H]²⁺ | Sample preparation.[2] |
| Bovine Serum Albumin (BSA) | Varies | [M+H]⁺, [M+2H]²⁺ | Cell culture media, blocking agent.[2] |
Experimental Protocols
Protocol 1: LC System Flush
This protocol is designed to remove hydrophobic contaminants from the LC system.
Materials:
-
LC-MS grade isopropanol (IPA)
-
LC-MS grade water
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
Clean solvent bottles
Procedure:
-
Preparation: Disconnect the column from the system and replace it with a zero-dead-volume union. Direct the LC outflow to a waste container.[3]
-
Initial Water Wash: Place both mobile phase lines (A and B) into a bottle of LC-MS grade water and purge the lines for at least 8 minutes.[3]
-
Isopropanol Flush: Move both mobile phase lines to a bottle of isopropanol. Purge the lines for 8 minutes and then flush the system at a low flow rate (e.g., 0.5 mL/min) for 40-60 minutes.[3] For persistent contamination, an overnight flush at a very low flow rate (e.g., 0.1-0.2 mL/min) can be effective.[4]
-
Multi-Solvent Wash (Optional): For highly hydrophobic contamination, a sequence of solvents can be used. A typical sequence after the IPA flush would be:
-
Re-equilibration: Place the solvent lines into your fresh, initial mobile phase. Purge the lines and allow the system to equilibrate overnight.[3]
-
Verification: Perform several blank injections to ensure the background noise has been sufficiently reduced before reconnecting the column.[1]
Protocol 2: Ion Source Cleaning
Always follow the manufacturer's specific guidelines for your instrument model. This is a general procedure.
Materials:
-
Lint-free cloths
-
Appropriate solvents (e.g., methanol, isopropanol, water) of LC-MS grade
-
Cotton swabs
-
Beakers for sonication
-
Tweezers and necessary tools for disassembly
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Shutdown and Disassembly: Safely vent the mass spectrometer and turn off all heated components. Allow the ion source to cool completely before handling.[5] Carefully disassemble the ion source, taking note of the orientation and order of each component. It can be helpful to take pictures at each step.
-
Cleaning Metal Components:
-
Wipe down the metal surfaces with a lint-free cloth dampened with an appropriate solvent.[5]
-
For more stubborn residues, create a slurry of aluminum oxide abrasive powder with methanol or water and gently clean the surfaces with a cotton swab.[6][7]
-
Sonicate the metal components in a sequence of solvents, for example, 15 minutes each in water, methanol, and then isopropanol.[1][3]
-
-
Cleaning Ceramic and Polymer Components:
-
Ceramic insulators can be cleaned with the abrasive slurry if necessary, but avoid scratching them.
-
Polymer parts should typically be cleaned by sonication in methanol.[6]
-
-
Drying and Reassembly:
-
System Pump-Down and Equilibration: Once reassembled, pump down the system. Allow the instrument to equilibrate, and then perform calibration and tuning as per the manufacturer's protocol.
Visualizations
Caption: Troubleshooting workflow for high background noise in 13C MS.
Caption: Relationship between noise sources and their origins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. What is the best way to flush a liquid chromatography system to remove contamination? [sciex.com]
- 5. youtube.com [youtube.com]
- 6. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 7. m.youtube.com [m.youtube.com]
improving signal intensity for 13C labeled fragments in MS
Welcome to the Technical Support Center for Mass Spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the signal intensity of your 13C labeled fragments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity of 13C labeled fragments?
Low signal intensity for 13C labeled fragments can arise from several factors throughout the analytical workflow. These include:
-
Low Analyte Concentration: The concentration of the labeled compound in your sample may be below the instrument's limit of detection (LOD).[1]
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte in the ion source, leading to a reduced signal.[1][2]
-
Inefficient Ionization: The chosen ionization technique may not be optimal for your specific molecule, or the ion source parameters may not be properly tuned.
-
Natural Isotope Abundance: Carbon naturally exists as about 98.9% 12C and 1.1% 13C.[3][4] In experiments with low levels of 13C enrichment, distinguishing the labeled signal from the natural abundance background can be challenging.[5]
-
Sample Preparation Issues: Inefficient extraction of the analyte, sample degradation, or the presence of contaminants can all negatively affect signal intensity.[1]
-
Instrument Contamination: A dirty ion source is a common cause of declining signal intensity.[1][6]
Q2: How can I differentiate the signal from my 13C labeled analyte from background noise?
Distinguishing a true signal from background noise is critical for accurate analysis. Key strategies include:
-
Blank Analysis: Always run a blank sample (the sample matrix without the analyte) through the entire experimental process. This helps identify recurring background ions.[6]
-
Isotopic Pattern Analysis: True 13C labeled fragments will display a characteristic isotopic distribution. The spacing and relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern based on the number of carbon atoms and the enrichment level.[6] Software tools can help deconvolve complex spectra and identify these patterns.[6]
-
High-Resolution Mass Spectrometry: High-resolution instruments like Orbitrap or FT-ICR can separate peaks of very similar mass, which is crucial for resolving 13C-labeled isotopologues from other interfering ions.[7]
Q3: Can common chemical contaminants interfere with my 13C signal?
Yes, contaminants can significantly interfere with your analysis. For example, a contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the peak intensity, leading to inaccurate quantification of 13C enrichment.[6] Common sources of contamination include:
-
Solvents: Always use fresh, high-purity, LC-MS grade solvents.[6]
-
Labware: Plasticizers (like phthalates) can leach from plastic containers. It is often better to use glass or polypropylene (B1209903) labware.[6]
-
Environment: Keratin (B1170402) from skin and hair is a common contaminant. Wearing gloves and working in a clean environment like a laminar flow hood can reduce this.[6]
-
Carryover: Residue from previous injections can appear in subsequent runs. A thorough wash cycle for the autosampler is essential to prevent this.[6]
Q4: Which ionization technique is best for my 13C labeled compounds?
The choice of ionization method depends on the physicochemical properties of your analyte (e.g., polarity, thermal stability, molecular weight).
-
"Soft" Ionization Techniques: Methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) are considered "soft" because they typically result in minimal fragmentation.[8][9] This is often preferred as it preserves the molecular ion or produces a pseudomolecular ion ([M+H]+), making it easier to observe the complete isotopic pattern of the labeled compound.[8] APCI is particularly suitable for low molecular weight, nonpolar species.[10]
-
"Hard" Ionization Techniques: Electron Ionization (EI) is a "hard" technique that uses high-energy electrons, causing extensive fragmentation.[8] While this provides structural information, it can make the isotopic pattern of the parent molecule difficult to discern if the molecular ion is unstable.[8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues affecting signal intensity.
Issue 1: Low or No Signal Intensity for the Target Analyte
| Potential Cause | Recommended Actions |
| Sample Concentration Too Low | - Concentrate the sample using appropriate methods (e.g., evaporation, solid-phase extraction). - Verify extraction efficiency with a spiked standard. - Increase the injection volume, but be cautious of overloading the column.[1] |
| Ion Suppression / Matrix Effects | - Improve chromatographic separation to separate the analyte from interfering matrix components.[5] - Dilute the sample to reduce the concentration of interfering compounds. - Modify the sample preparation protocol to remove interferences. |
| Poor Ionization Efficiency | - Optimize ion source parameters (e.g., gas flows, temperatures, voltages). Refer to your instrument manual.[5] - Ensure the mobile phase composition is compatible with the chosen ionization method (e.g., appropriate pH, low buffer concentration for ESI). - Switch to a different ionization technique if the analyte is not amenable to the current one.[8][10] |
| Contaminated Ion Source | - Perform a thorough cleaning of the ion source components (capillary, skimmer, cones) according to the manufacturer's protocol.[1][6] A clean source leads to improved signal intensity and reduced background.[6] |
| LC System Issues | - Check for leaks in the LC system, which can cause unstable flow rates and poor signal.[1][6] - Ensure the mobile phase is fresh and properly degassed. - Verify that the column is not degraded or clogged. |
Issue 2: High Background Noise Obscuring the Signal
| Potential Cause | Recommended Actions |
| Contaminated Solvents or LC System | - Use fresh, LC-MS grade solvents and additives.[6] - Filter all solvents before use.[6] - Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water) to remove contaminants.[6] |
| System Leaks | - Systematically check all fittings and connections for leaks, which can introduce air and contaminants, causing an unstable spray.[6] |
| Sample Carryover | - Implement a rigorous wash cycle for the autosampler needle and injection port between samples to eliminate peaks from previous analyses.[6] |
| Environmental Contaminants | - Identify and eliminate sources of polymers like PEG or PPG (e.g., from detergents or lubricants).[6] - Always wear gloves and work in a clean environment to reduce keratin contamination.[6] |
Diagrams and Workflows
Caption: General troubleshooting workflow for low signal intensity issues.
Caption: A logical workflow for mitigating ion suppression effects.
Key Experimental Protocols
Protocol 1: General Ion Source Cleaning
A contaminated ion source is a leading cause of signal degradation.[1][6] Regular cleaning is vital for optimal performance.
Disclaimer: This is a general guide. Always follow the specific procedures and safety precautions outlined in your instrument's user manual.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's instructions to safely vent the mass spectrometer and allow it to cool down.[1]
-
Remove the Ion Source: Carefully detach the ion source housing from the instrument.
-
Disassemble Components: Disassemble the user-serviceable components, such as the capillary, sample cone, and spray shield.[1] Keep track of all parts.
-
Sonication: Place the metal components in a beaker. Sonicate them sequentially in high-purity solvents. A typical sequence is 15 minutes each in methanol, acetonitrile, and finally LC-MS grade water.[6]
-
Drying: Thoroughly dry all cleaned components with a stream of high-purity nitrogen gas before reassembly.[1]
-
Reassembly and Installation: Carefully reassemble the ion source and install it back into the instrument.
-
System Equilibration: Pump down the system and allow sufficient time for it to reach a stable vacuum. Equilibrate the system with your mobile phase until a stable baseline is achieved before analyzing samples.[6]
Protocol 2: Sample Preparation for Cellular Metabolomics
This protocol provides a general workflow for extracting metabolites from cultured cells, designed to maximize recovery and minimize degradation.
-
Prepare Solutions: Prepare an ice-cold extraction solution of methanol/water (e.g., 80:20 v/v). Keep it on ice.
-
Cell Culture Quenching: To arrest metabolism quickly, remove the culture medium from the cells.[11]
-
Washing: Quickly wash the cells with 37°C PBS buffer to remove any remaining media, then aspirate the buffer completely.[11]
-
Metabolite Extraction: Immediately add the pre-chilled extraction solvent to the cell plate or flask.[11] Ensure the entire cell monolayer is covered.
-
Cell Lysis & Scraping: Incubate the plate with the extraction solvent for several minutes on ice to allow for cell lysis. Use a cell scraper to mechanically detach the adherent cells into the solvent.[11]
-
Collection: Transfer the cell lysate (solvent containing metabolites and cell debris) into a microcentrifuge tube.[11]
-
Centrifugation: Centrifuge the lysate at a high speed (e.g., >13,000 x g) at 4°C to pellet proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. For some applications, a filtration step using a molecular weight cut-off filter (e.g., 10 kDa) may be used to further remove soluble proteins.[11]
-
Storage: Transfer the final extract to an appropriate autosampler vial and store it at -80°C until MS analysis to prevent degradation.[11] Avoid repeated freeze-thaw cycles.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. idc-online.com [idc-online.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the common ionization methods for GC/MS [scioninstruments.com]
- 9. as.uky.edu [as.uky.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Quantifying Low-Level ¹³C Enrichment in DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered when quantifying low-level ¹³C enrichment in DNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-level ¹³C enrichment in DNA?
A1: The primary challenges include:
-
Low Signal-to-Noise Ratio: The signal from the low-level ¹³C-enriched DNA can be obscured by background noise from the instrument and the sample matrix.[1]
-
Natural Abundance of ¹³C: The natural abundance of ¹³C (approximately 1.1%) creates a background that can interfere with the detection of low levels of enrichment.[2][3]
-
Sample Preparation: Contamination during sample extraction and preparation can introduce interfering compounds.[1][4] Inadequate DNA purification can also inhibit downstream enzymatic reactions and mass spectrometry analysis.[5]
-
Instrumental Limitations: The sensitivity and resolution of the mass spectrometer are critical for distinguishing between the minute mass differences of ¹²C and ¹³C-containing DNA fragments.[6][7]
-
Matrix Effects: Complex biological samples can contain molecules that suppress or enhance the ionization of the target DNA, leading to inaccurate quantification.[1]
Q2: Which analytical techniques are most suitable for quantifying low-level ¹³C enrichment in DNA?
A2: The most common and suitable techniques are mass spectrometry-based methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for analyzing derivatized DNA components (e.g., nucleobases or nucleosides).[6][8] It offers high chromatographic resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): Highly sensitive and specific, allowing for the analysis of intact nucleosides and nucleobases directly from hydrolyzed DNA.[2][9][10] Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS offers even greater sensitivity.[2][11]
-
Isotope-Ratio Mass Spectrometry (IRMS): The gold standard for high-precision isotope ratio measurements, providing exceptional sensitivity for very low enrichment levels.[7][12][13] It is often coupled with a gas chromatograph (GC-C-IRMS) or a liquid chromatograph (LC-IRMS).[6][7][9]
Q3: How can I increase the sensitivity of my ¹³C enrichment measurement?
A3: To enhance sensitivity:
-
Optimize Sample Preparation: Ensure high-purity DNA extraction to minimize matrix effects. Use methods that effectively remove contaminants.[4]
-
Use a Sensitive Instrument: Employ high-resolution mass spectrometers like tandem mass spectrometers (MS/MS) or IRMS.[2][6][7]
-
Increase Sample Amount: If possible, increase the amount of DNA used for the analysis, though some modern methods require only nanogram quantities.[2][11]
-
Derivatization (for GC-MS): Chemical derivatization of nucleobases can improve their volatility and ionization efficiency, leading to better signal intensity.[6]
-
Carrier DNA: The addition of a known amount of unlabeled or differently labeled DNA (carrier DNA) can help in the recovery of small amounts of ¹³C-labeled DNA during separation techniques like density gradient centrifugation.[14]
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectrometry Data
Symptoms:
-
Elevated baseline in the total ion chromatogram (TIC).[1]
-
Presence of many non-specific peaks, obscuring the signal of interest.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1] | Reduction in baseline noise and elimination of contaminant peaks. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water).[1] | A cleaner baseline in subsequent blank runs. |
| Sample Matrix Interference | Perform a thorough sample cleanup. Use solid-phase extraction (SPE) or other purification methods to remove interfering compounds.[4] | Reduced background ions originating from the sample matrix. |
| Plasticizer Contamination | Switch to glass or polypropylene (B1209903) labware. Avoid using plastic containers for long-term solvent storage.[1] | Disappearance or significant reduction of phthalate-related peaks. |
| Electronic Noise | This is inherent to the instrument. Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. | Optimized instrument performance and potentially lower electronic noise levels. |
Issue 2: Poor or No Detectable ¹³C Enrichment
Symptoms:
-
The isotopic pattern of the analyte does not show the expected M+1, M+2, etc. peaks corresponding to ¹³C incorporation.
-
Calculated enrichment is at or near the natural abundance level.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Labeling Time | Increase the incubation time with the ¹³C-labeled substrate to allow for sufficient incorporation into DNA.[15] | Detectable and quantifiable ¹³C enrichment in the DNA. |
| Low Substrate Enrichment | Verify the isotopic purity of the ¹³C-labeled substrate. Use a substrate with a higher atom% ¹³C. | Increased incorporation of ¹³C into the DNA, leading to a stronger signal. |
| Metabolic Dilution | Ensure that the experimental medium does not contain unlabeled sources of the same carbon substrate.[15] Use dialyzed serum if necessary. | Maximized uptake and incorporation of the ¹³C-labeled substrate. |
| Inefficient DNA Extraction | Optimize the DNA extraction protocol to maximize yield and purity from your specific sample type.[5] | Higher recovery of DNA, increasing the amount of labeled material for analysis. |
| Instrument Sensitivity | Check the instrument's detection limit. If necessary, switch to a more sensitive technique like UHPLC-MS/MS or GC-C-IRMS.[2][6] | Detection of low-level enrichment that was previously below the limit of quantification. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for different analytical techniques used in ¹³C DNA enrichment studies.
| Parameter | GC-MS | LC-MS/MS | UHPLC-MS/MS | GC-C-IRMS |
| Sample Requirement | ~0.8 - 1.0 µg of nucleic acids[2] | Nanogram levels[2] | As low as 1 ng loadings[2][11] | ~180-200 pg injected (for fatty acid methyl esters)[6] |
| Detection Limit | - | - | 1.5 atom% ¹³C above natural abundance[2][11] | ~20-30 pg injected (for fatty acid methyl esters)[6] |
| Precision | Good | Good | High | Very High (‰ level)[7] |
| Primary Analyte | Derivatized Nucleobases | Nucleosides, Nucleobases | Nucleosides, Nucleobases[2] | CO₂ from combusted analyte |
Experimental Protocols
Protocol 1: DNA Extraction and Hydrolysis for LC-MS Analysis
-
DNA Extraction: Extract total DNA from your cell or tissue samples using a commercial DNA extraction kit, following the manufacturer's instructions. To minimize nuclease activity, work on ice and use nuclease-free reagents.[5]
-
DNA Quantification and Quality Control: Quantify the extracted DNA using a fluorometric method (e.g., Qubit) for accuracy. Assess the purity by measuring the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be >2.0) using a spectrophotometer.
-
Enzymatic Hydrolysis to Nucleosides:
-
To 1-5 µg of purified DNA in a sterile microcentrifuge tube, add a solution containing nuclease P1 and alkaline phosphatase in a suitable buffer.
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of DNA into individual deoxyribonucleosides.
-
-
Sample Cleanup (Optional but Recommended):
-
After hydrolysis, centrifuge the sample to pellet any undigested material or protein.
-
The supernatant containing the deoxyribonucleosides can be directly analyzed or further purified using solid-phase extraction (SPE) if high levels of contaminants are expected.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed sample into an LC-MS/MS system.
-
Separate the deoxyribonucleosides using a suitable C18 reverse-phase column with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify the different isotopologues of each deoxyribonucleoside using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.[2]
-
Protocol 2: Sample Preparation for GC-MS Analysis of Nucleobases
-
DNA Extraction and Purification: Follow steps 1 and 2 from the LC-MS protocol. It is crucial to ensure the DNA is free of RNA, which contains uracil.
-
Acid Hydrolysis to Nucleobases:
-
Dry the purified DNA sample completely.
-
Add a strong acid (e.g., 70% perchloric acid or 88% formic acid) to the dried DNA.
-
Heat the sample at a high temperature (e.g., 100°C for formic acid) for 1-2 hours to cleave the glycosidic bonds, releasing the free nucleobases.
-
-
Derivatization:
-
Dry the hydrolyzed sample under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to the dried nucleobases.
-
Heat the sample (e.g., at 70°C for 30 minutes) to convert the nucleobases into their volatile trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized nucleobases on a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Detect the fragments using the mass spectrometer in either scan or selected ion monitoring (SIM) mode to determine the isotopic enrichment.[16]
-
Visualizations
Caption: Workflow for ¹³C DNA analysis by LC-MS/MS.
Caption: Troubleshooting logic for low ¹³C signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. web.gps.caltech.edu [web.gps.caltech.edu]
- 13. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. 13C-Carrier DNA Shortens the Incubation Time Needed To Detect Benzoate-Utilizing Denitrifying Bacteria by Stable-Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Optimizing Quenching and Extraction of 13C-Labeled Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for the analysis of 13C-labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics experiments?
A1: The primary goal of quenching is to rapidly and effectively halt all enzymatic and chemical reactions within a biological sample.[1][2] This process is crucial for preserving the in vivo metabolic state of the cells at the exact moment of sampling, ensuring that the measured metabolite levels and their isotopic labeling patterns accurately reflect the cellular metabolism under investigation.[3]
Q2: What are the characteristics of an ideal quenching solvent?
A2: An ideal quenching solvent should immediately inhibit all metabolic activity without causing damage to the cell membrane, which could lead to the leakage of intracellular metabolites.[1] It should also be compatible with downstream extraction and analytical techniques.
Q3: What are the most common quenching methods for 13C-labeled metabolite studies?
A3: Commonly used quenching methods include:
-
Cold Organic Solvents: Solutions of methanol (B129727) or acetonitrile (B52724) at low temperatures (e.g., -40°C to -80°C) are frequently used.[3][4] A common choice is a 60:40 (v/v) methanol:aqueous solution.[4]
-
Cold Isotonic Solutions: Chilled saline solutions (e.g., 0.9% NaCl) can be used to wash cells and rapidly lower the temperature, although they may be less effective at instantly stopping metabolism compared to organic solvents.[1][3]
-
Liquid Nitrogen: Snap-freezing the entire sample in liquid nitrogen provides the most rapid temperature drop, effectively stopping metabolism almost instantaneously.[1][2] This is often followed by extraction with a cold solvent.
Q4: How does the choice of extraction solvent impact the recovery of 13C-labeled metabolites?
A4: The choice of extraction solvent is critical as different solvents will preferentially extract different classes of metabolites based on their polarity.[1] For a broad coverage of metabolites, a two-phase extraction using a mixture of a polar solvent (like methanol/water) and a non-polar solvent (like chloroform) is often employed.[5] This separates polar and non-polar metabolites into distinct phases, allowing for a more comprehensive analysis.
Q5: Should I wash my cells before quenching, and what should I use?
A5: Washing cells is often necessary to remove extracellular media components that can interfere with the analysis of intracellular metabolites. However, the washing step itself can alter the metabolic state. If washing is necessary, it should be done rapidly with a cold, isotonic solution like phosphate-buffered saline (PBS) to minimize metabolic changes.[6]
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of 13C-labeled metabolites.
| Possible Cause | Troubleshooting Step |
| Incomplete Quenching | Ensure the quenching solvent is at the correct, extremely low temperature and that the sample is rapidly and thoroughly mixed with the solvent. For adherent cells, ensure the quenching solution covers the entire cell monolayer instantly. |
| Metabolite Leakage | Using a quenching solvent that is not isotonic or that damages cell membranes can cause leakage. Consider using a higher percentage of methanol (e.g., 80%) which has been shown to reduce leakage in some cases.[7] Avoid using 100% methanol alone as a quenching solution.[1] |
| Inefficient Extraction | The chosen extraction solvent may not be optimal for your target metabolites. Try a different solvent system, such as a methanol:chloroform (B151607):water mixture, to extract a wider range of metabolites.[5] Ensure thorough mixing and consider physical disruption methods like sonication or freeze-thaw cycles to improve extraction efficiency.[4][5] |
| Metabolite Degradation | Metabolites can degrade if samples are not kept consistently cold throughout the quenching and extraction process.[5] Work on ice or in a cold room whenever possible and store extracts at -80°C.[8][9] |
Problem 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Timing | The time between sampling and quenching must be kept minimal and consistent for all samples.[2] Any delay can lead to significant changes in metabolite levels. |
| Incomplete Cell Lysis | If cells are not completely lysed during extraction, the recovery of intracellular metabolites will be inconsistent. Ensure your lysis method (e.g., sonication, freeze-thaw cycles) is applied uniformly to all samples.[1] |
| Phase Separation Issues | In biphasic extractions, incomplete phase separation can lead to cross-contamination and variable results. Ensure adequate centrifugation time and temperature to achieve a clean separation of the aqueous and organic layers. |
| Sample Handling | Minimize the number of freeze-thaw cycles as this can degrade metabolites.[5][10] Aliquot samples if multiple analyses are planned. |
Problem 3: Contamination from extracellular media.
| Possible Cause | Troubleshooting Step |
| Ineffective Washing | If washing is performed, ensure it is done quickly and thoroughly with a cold, isotonic buffer to remove all traces of the culture medium. |
| Carryover of Medium | When harvesting cells, be careful to aspirate all of the culture medium before adding the quenching solution. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Washing (Optional but Recommended):
-
Aspirate the culture medium.
-
Quickly wash the cells once with 1 mL of ice-cold 0.9% NaCl solution.
-
Immediately aspirate the wash solution.
-
-
Quenching:
-
Add 1 mL of -80°C 100% methanol directly to the well.[3]
-
Place the plate on dry ice for 10 minutes.
-
-
Extraction:
-
Scrape the cells in the cold methanol using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Add an equal volume of -20°C chloroform and vortex thoroughly.
-
Add 0.8 volumes of water, vortex again, and centrifuge at high speed for 15 minutes at 4°C to separate the phases.[5]
-
Collect the upper aqueous phase (polar metabolites) and the lower organic phase (non-polar metabolites) into separate tubes.
-
Dry the extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.[8]
-
Protocol 2: Quenching and Extraction of Suspension Cells
-
Sampling:
-
Quickly withdraw a known volume of cell suspension from the culture.
-
-
Quenching & Separation:
-
Extraction:
-
Vortex the tube vigorously to dislodge the cells from the filter and lyse them.
-
Proceed with the biphasic extraction as described in Protocol 1, steps 4.3-4.6.
-
Visualizations
Caption: Workflow for quenching and biphasic extraction of metabolites.
Caption: Troubleshooting logic for low metabolite recovery.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 9. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 10. metabolon.com [metabolon.com]
- 11. osti.gov [osti.gov]
Validation & Comparative
Shifting Paradigms in DNA Synthesis Assays: The Advantages of 13C-dC over Tritiated Thymidine
A safer, more accurate, and non-radioactive method is revolutionizing how researchers measure DNA synthesis. The use of stable isotope-labeled 2'-deoxycytidine (B1670253) (13C-dC) offers significant advantages over the traditional tritiated thymidine (B127349) ([³H]TdR) incorporation assay, a cornerstone of cell proliferation studies for decades. This guide provides a comprehensive comparison of these two methods, supported by experimental insights, to inform researchers, scientists, and drug development professionals on making the optimal choice for their DNA synthesis assays.
The traditional [³H]thymidine incorporation assay, while widely used, presents notable drawbacks, including the use of hazardous radioactive materials, potential for cellular toxicity, and the generation of radioactive waste.[1] In contrast, the 13C-dC method utilizes a non-radioactive, stable isotope of carbon, which is incorporated into newly synthesized DNA and subsequently detected by mass spectrometry. This approach not only mitigates the safety concerns associated with radioactivity but also offers a more accurate representation of DNA synthesis without interfering with the biological process it aims to measure.
Performance Comparison: 13C-dC vs. Tritiated Thymidine
| Feature | 13C-dC Incorporation Assay | Tritiated Thymidine ([³H]TdR) Incorporation Assay |
| Principle | Incorporation of a stable isotope-labeled nucleoside (13C-dC) into newly synthesized DNA, detected by mass spectrometry. | Incorporation of a radioactive nucleoside ([³H]TdR) into newly synthesized DNA, detected by liquid scintillation counting.[2] |
| Safety | Non-radioactive, posing no radiation hazard to personnel or the environment. | Radioactive, requiring specialized handling, safety protocols, and monitoring to minimize exposure.[1] |
| Cytotoxicity | Minimal to no cytotoxicity, as 13C is a naturally occurring stable isotope and does not interfere with cellular processes. | Can induce cell-cycle arrest and apoptosis, and the radiation emitted can cause DNA damage, thereby inhibiting the very process being measured. |
| Waste Disposal | No radioactive waste generated. Standard biological waste disposal protocols apply. | Generates radioactive waste that requires specialized, costly, and highly regulated disposal procedures.[3][4] |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS), providing high sensitivity and specificity.[5] | Liquid Scintillation Counting, a well-established but less specific method.[2][6] |
| Data Quality | Provides a direct and more accurate measure of DNA synthesis without the confounding effects of radioactivity-induced cellular stress. | Data can be skewed due to the inhibitory effects of [³H]thymidine on DNA synthesis. |
| Throughput | Amenable to high-throughput analysis using modern autosamplers and mass spectrometers. | Can be high-throughput but involves multiple manual steps for sample processing and scintillation counting.[7] |
| Cost | Initial instrumentation cost for LC-MS can be high, but reagent and disposal costs are lower. | Lower initial equipment cost, but ongoing costs for radioactive materials, specialized waste disposal, and safety compliance are significant. |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both the 13C-dC and tritiated thymidine DNA synthesis assays.
Detailed Methodologies
13C-dC Incorporation Assay Protocol
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce 13C-dC to the culture medium at a final concentration of [Specify concentration, e.g., 10 µM] and incubate for the desired period to allow for incorporation into newly synthesized DNA.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit or standard phenol-chloroform extraction methods.
-
DNA Digestion: Enzymatically digest the purified DNA to individual deoxynucleosides. A common enzyme cocktail includes nuclease P1, followed by alkaline phosphatase.
-
LC-MS Analysis: Analyze the resulting deoxynucleoside mixture by Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Chromatography: Separate the deoxynucleosides using a C18 reverse-phase column.
-
Mass Spectrometry: Detect and quantify the unlabeled (12C) and labeled (13C) deoxycytidine using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the percentage of 13C enrichment in deoxycytidine to determine the rate of DNA synthesis.
Tritiated Thymidine ([³H]TdR) Incorporation Assay Protocol
-
Cell Culture and Labeling: Culture cells as required. Add [³H]thymidine to the culture medium at a final concentration of [Specify concentration, e.g., 1 µCi/mL] and incubate for a defined period (e.g., 4-24 hours).
-
Cell Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester. This captures the cellular DNA while allowing unincorporated [³H]thymidine to be washed away.[7]
-
Washing: Wash the filter mats extensively with a suitable buffer (e.g., phosphate-buffered saline) to remove any remaining unincorporated radioactive label.
-
Scintillation Counting: Place the dried filter discs into scintillation vials, add a scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.[2] The output is typically in counts per minute (CPM).
-
Data Analysis: The CPM values are directly proportional to the amount of [³H]thymidine incorporated into the DNA and thus reflect the level of cell proliferation.
Conclusion
The adoption of 13C-dC for DNA synthesis assays represents a significant advancement in biomedical research. By eliminating the risks and logistical challenges associated with radioactive materials, this stable isotope-based method provides a safer and more accurate tool for scientists. The superior data quality, free from the artifacts of cytotoxicity, allows for a more reliable assessment of cell proliferation, which is critical for applications ranging from basic cancer research to the development of novel therapeutics. While the initial investment in mass spectrometry instrumentation may be a consideration, the long-term benefits of enhanced safety, reduced disposal costs, and higher quality data make 13C-dC a compelling alternative to tritiated thymidine.
References
- 1. Assessment of lymphocyte proliferation for diagnostic purpose: Comparison of CFSE staining, Ki-67 expression and 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid scintillation counting: Significance and symbolism [wisdomlib.org]
- 3. Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid scintillation counting for measurement of tritiated uptake in lymphocyte transformation in vitro: a new direct-suspension procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2'-Deoxycytidine-¹³C₉ vs. ¹⁵N-labeled Deoxycytidine for Metabolic Tracing in DNA Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of stable isotope-labeled deoxycytidine for tracking DNA metabolism. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in the design of robust metabolic tracing studies.
In the realm of metabolic research, stable isotope tracing stands as a powerful technique to elucidate the intricate pathways of cellular processes. For scientists studying DNA synthesis and repair, the use of isotopically labeled nucleosides is indispensable. Among the available tracers, 2'-Deoxycytidine-¹³C₉ and ¹⁵N-labeled deoxycytidine have emerged as valuable tools. This guide offers a detailed comparison of these two tracers, outlining their respective strengths, limitations, and optimal applications in metabolic tracing studies.
Principles of Metabolic Tracing with Labeled Deoxycytidine
Metabolic tracing with stable isotope-labeled compounds involves the introduction of a "heavy" version of a molecule into a biological system.[1] Cells uptake these labeled precursors and incorporate them into newly synthesized biomolecules. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of the labeled atoms, providing a dynamic view of metabolic pathways.[][3]
When studying DNA synthesis, labeled deoxycytidine is incorporated into the newly synthesized DNA strands via the nucleotide salvage pathway or de novo synthesis pathways.[4][5] The extent of incorporation provides a direct measure of DNA replication rates and can shed light on the metabolic sources of nucleotides.
At a Glance: Key Differences and Applications
| Feature | 2'-Deoxycytidine-¹³C₉ | ¹⁵N-labeled Deoxycytidine |
| Isotopic Label | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Mass Shift per Molecule | +9 Da | +3 Da (for ¹⁵N₃) |
| Primary Application | Tracing the carbon backbone of the deoxyribose and cytidine (B196190) moieties. Ideal for studying the flux of carbon from various precursors into the nucleotide pool. | Tracing the nitrogen atoms of the cytidine base. Useful for investigating nitrogen metabolism and its contribution to nucleotide synthesis. |
| Analytical Sensitivity | Generally higher due to the larger mass shift, leading to better separation from the unlabeled counterpart in mass spectrometry. | Lower mass shift may result in less resolved peaks in mass spectrometry, potentially impacting sensitivity at low incorporation levels. |
| Background Interference | Higher natural abundance of ¹³C (~1.1%) can lead to more complex background signals in mass spectrometry.[] | Lower natural abundance of ¹⁵N (~0.37%) results in a cleaner background, which can be advantageous for detecting low levels of incorporation.[] |
| Cost | Generally more expensive due to the complexity of synthesizing a fully ¹³C-labeled molecule. | Can be more cost-effective, particularly when only the nitrogen atoms in the base are labeled. |
Performance Comparison: A Deeper Dive
The choice between 2'-Deoxycytidine-¹³C₉ and ¹⁵N-labeled deoxycytidine hinges on the specific research question and the analytical capabilities available.
2'-Deoxycytidine-¹³C₉ offers a significant advantage in terms of the mass shift it produces. With all nine carbon atoms replaced by ¹³C, the resulting +9 Dalton (Da) mass difference provides excellent separation from the unlabeled (M+0) deoxycytidine in a mass spectrum. This large separation enhances the sensitivity and accuracy of quantification, especially when dealing with complex biological matrices. This tracer is particularly well-suited for studies aiming to delineate the carbon sources for the deoxyribose and cytidine components of the nucleotide.
¹⁵N-labeled Deoxycytidine , on the other hand, provides a more focused look at nitrogen metabolism. By tracing the incorporation of the three nitrogen atoms in the cytosine base, researchers can investigate the pathways that contribute nitrogen to the pyrimidine (B1678525) ring. The lower natural abundance of ¹⁵N results in a lower background signal in mass spectrometry, which can be beneficial for detecting very low levels of DNA synthesis.[] However, the smaller mass shift (+3 Da for ¹⁵N₃) may present challenges in resolving the labeled and unlabeled peaks, potentially affecting the precision of quantification at low enrichment levels.
Experimental Protocols
Here, we provide detailed methodologies for utilizing both 2'-Deoxycytidine-¹³C₉ and ¹⁵N-labeled deoxycytidine in metabolic tracing experiments coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the analysis of DNA incorporation.
Experimental Workflow
Caption: General experimental workflow for metabolic tracing of DNA synthesis.
Protocol 1: Quantification of 2'-Deoxycytidine-¹³C₉ Incorporation into DNA
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of 2'-Deoxycytidine-¹³C₉ (e.g., 10 µM).
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamics of incorporation.
-
-
Genomic DNA Extraction and Digestion:
-
Harvest cells at each time point and extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA.
-
Enzymatically digest 1-5 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[6]
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
Couple the HPLC to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the transitions for both unlabeled deoxycytidine (m/z 228 -> 112) and 2'-Deoxycytidine-¹³C₉ (m/z 237 -> 112).
-
-
Data Analysis:
-
Calculate the peak areas for both the labeled and unlabeled deoxycytidine.
-
Determine the percentage of incorporation using the formula: (Area of ¹³C₉-dC / (Area of ¹³C₉-dC + Area of dC)) * 100.
-
Plot the percentage of incorporation over time to determine the rate of DNA synthesis.
-
Protocol 2: Quantification of ¹⁵N-labeled Deoxycytidine Incorporation into DNA
-
Cell Culture and Labeling:
-
Follow the same procedure as in Protocol 1, but replace the medium with one containing a known concentration of ¹⁵N-labeled deoxycytidine (e.g., ¹⁵N₃-deoxycytidine, 10 µM).
-
-
Genomic DNA Extraction and Digestion:
-
Follow the same procedure as in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Use the same LC conditions as in Protocol 1.
-
In the mass spectrometer, monitor the transitions for both unlabeled deoxycytidine (m/z 228 -> 112) and ¹⁵N₃-deoxycytidine (m/z 231 -> 115).[7]
-
-
Data Analysis:
-
Calculate the peak areas for both the labeled and unlabeled deoxycytidine.
-
Determine the percentage of incorporation using the formula: (Area of ¹⁵N₃-dC / (Area of ¹⁵N₃-dC + Area of dC)) * 100.
-
Plot the percentage of incorporation over time to determine the rate of DNA synthesis.
-
Visualizing Deoxycytidine Metabolism
The incorporation of exogenous deoxycytidine into DNA primarily occurs through the nucleotide salvage pathway. The following diagram illustrates this process.
Caption: Deoxycytidine salvage pathway for DNA synthesis.
Conclusion: Selecting the Right Tool for the Job
Both 2'-Deoxycytidine-¹³C₉ and ¹⁵N-labeled deoxycytidine are powerful tools for probing the dynamics of DNA synthesis. The choice between them should be guided by the specific scientific question, the desired level of analytical sensitivity, and budgetary considerations.
-
For tracing carbon flow and maximizing mass spectrometric sensitivity, 2'-Deoxycytidine-¹³C₉ is the preferred choice. Its large mass shift provides a clear and quantifiable signal, making it ideal for detailed metabolic flux analysis of the carbon backbone of deoxycytidine.
-
For investigating nitrogen metabolism's contribution to nucleotide synthesis and when a cleaner mass spectrometry background is critical, ¹⁵N-labeled deoxycytidine is a strong candidate. Its lower natural abundance can be advantageous for detecting subtle changes in DNA synthesis.
By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage these stable isotope tracers to gain deeper insights into the complex and dynamic process of DNA metabolism.
References
- 1. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Measuring DNA Replication Rates: Validation of Stable Isotope Probing with 13C-Deoxycytidine
For researchers, scientists, and drug development professionals, the accurate measurement of DNA replication is crucial for understanding cellular proliferation, toxicity, and the efficacy of therapeutic agents. While traditional methods using nucleotide analogs like BrdU and EdU are widely adopted, stable isotope labeling with compounds such as 13C-deoxycytidine (13C-dC) offers a powerful, non-toxic alternative. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This guide will delve into the validation of DNA replication rates measured by stable isotope probing, using 13C-labeled precursors as a key example, and compare this methodology with established techniques.
Principles of DNA Replication Rate Measurement
At its core, measuring DNA replication involves tracking the incorporation of labeled nucleotides or their precursors into newly synthesized DNA over a specific period. The choice of label and detection method significantly influences the sensitivity, accuracy, and potential artifacts of the assay.
Stable Isotope Labeling using 13C-Deoxycytidine (13C-dC)
This method involves introducing a non-radioactive, heavy isotope of carbon (13C) into the DNA of proliferating cells via a labeled nucleoside, 13C-dC. As cells replicate their DNA, they incorporate the 13C-dC. The amount of incorporated 13C can then be quantified using mass spectrometry, providing a direct measure of DNA synthesis.
A key advantage of this approach is the use of a stable isotope, which is non-toxic and does not interfere with normal cellular processes, unlike some nucleotide analogs.[1][2] The analysis is highly sensitive and quantitative.
Nucleotide Analog Incorporation: BrdU and EdU
5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are synthetic analogs of thymidine (B127349) that are incorporated into newly synthesized DNA. Detection of BrdU requires DNA denaturation to allow antibody access, a harsh treatment that can affect sample integrity.[3][4] EdU, on the other hand, is detected via a "click" chemistry reaction that is milder and more efficient, offering a significant improvement over the BrdU method.[3]
Comparative Analysis of Methodologies
| Feature | Stable Isotope Labeling (e.g., 13C-dC) | BrdU Incorporation | EdU Incorporation |
| Principle | Incorporation of a non-radioactive heavy isotope into DNA, detected by mass spectrometry. | Incorporation of a thymidine analog, detected by a specific antibody after DNA denaturation.[4][5] | Incorporation of a thymidine analog, detected by a "click" chemistry reaction.[3] |
| Detection Method | Mass Spectrometry (GC-MS or LC-MS).[6][7] | Immunohistochemistry or flow cytometry using an anti-BrdU antibody.[4] | Fluorescence microscopy or flow cytometry using a fluorescently labeled azide.[3] |
| Toxicity | Generally non-toxic as it uses a naturally occurring stable isotope.[1][2] | Can be toxic and may affect cell cycle progression.[8] | Less toxic than BrdU, but can still have some cellular effects. |
| Sample Processing | Requires DNA extraction, hydrolysis, and derivatization for mass spectrometry.[1][7] | Requires harsh DNA denaturation (acid or heat treatment) to expose the BrdU epitope.[3][4] | Mild reaction conditions, preserving cellular morphology and antigenicity.[3] |
| Multiplexing | Can be combined with other mass spectrometry-based analyses. | Can be challenging to combine with other antibody-based staining due to the harsh denaturation step.[3] | Highly compatible with multiplexing, including immunofluorescence.[3] |
| Quantification | Highly quantitative, providing a direct measure of isotope enrichment. | Semi-quantitative, based on signal intensity which can be variable. | More quantitative than BrdU due to the efficiency of the click reaction. |
Supporting Experimental Data
Validation of 13C-Glucose Labeling
In a study by Macallan et al., the proliferation of HepG2 and H9 cells was measured by labeling with [U-13C]glucose and analyzing the enrichment of 13C in deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) using GC-MS. The results were compared with traditional methods of cell counting and [3H]thymidine incorporation.[1]
Table 1: Comparison of Cell Doubling Times (in hours) Measured by Different Methods [1]
| Cell Line | 13C-Glucose (dA enrichment) | 13C-Glucose (dG enrichment) | Cell Counting | [3H]Thymidine Incorporation |
| HepG2 | 26.4 | 25.9 | 26.0 | Not Reported |
| H9 | 33.6 | 33.1 | 33.0 | Not Reported |
The data shows a strong correlation between the doubling times calculated from 13C enrichment and those obtained by direct cell counting, validating the accuracy of the stable isotope labeling method for quantifying cell proliferation.[1]
Validation of 13C-Glycine Labeling
A study by Chen and Abramson utilized [1-13C]glycine to label the purine (B94841) bases in the DNA of HEP G2 cells. The doubling time calculated from the 13C/12C ratios in deoxyadenosine (dA) and deoxyguanosine (dG) was compared with results from tritiated thymidine incorporation and direct cell counts.[9]
Table 2: Comparison of HEP G2 Cell Doubling Times (in hours) Measured by Different Methods [9]
| Method | Doubling Time (hours) |
| [1-13C]Glycine (dA enrichment) | 24.5 |
| [1-13C]Glycine (dG enrichment) | 24.7 |
| Tritiated Thymidine Incorporation | 25.0 |
| Direct Cell Counts | 24.8 |
These results demonstrate excellent agreement between the stable isotope labeling method and established techniques for measuring cell proliferation, further supporting its validity.[9]
Experimental Protocols
Protocol for Measuring DNA Replication Rate using 13C-Labeled Precursors (Glucose or Glycine)
This protocol is a generalized procedure based on the methodologies described by Macallan et al. and Chen and Abramson.[1][9]
-
Cell Culture and Labeling: Culture cells in a medium containing a known concentration of the 13C-labeled precursor (e.g., [U-13C]glucose or [1-13C]glycine). The labeling duration will depend on the cell type and expected proliferation rate.
-
DNA Extraction: Harvest cells at various time points and extract genomic DNA using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: Hydrolyze the purified DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the deoxynucleosides are chemically derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Mass Spectrometry Analysis:
-
GC-MS: Separate the derivatized deoxynucleosides using a gas chromatograph and detect the mass-to-charge ratio of the fragments in the mass spectrometer. The incorporation of 13C will result in a mass shift that can be quantified.[1]
-
LC-MS: Separate the hydrolyzed deoxynucleosides using liquid chromatography and detect the mass-to-charge ratio of the intact molecules. This method may not require derivatization.[6]
-
-
Data Analysis: Calculate the fraction of newly synthesized DNA by comparing the isotopic enrichment of the labeled deoxynucleoside to the enrichment of the precursor pool.
Protocol for BrdU Labeling and Detection
This is a general protocol for immunocytochemical detection of BrdU.
-
BrdU Labeling: Add BrdU to the cell culture medium at a final concentration of 10-100 µM and incubate for the desired pulse duration.
-
Cell Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or methanol.
-
DNA Denaturation: Treat the fixed cells with 2M HCl for 10-30 minutes at room temperature to denature the DNA. This step is crucial for antibody access to the incorporated BrdU.[4]
-
Neutralization: Neutralize the acid with a buffering solution, such as 0.1 M sodium borate (B1201080) buffer.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% goat serum and 0.1% Triton X-100).
-
Incubate with a primary anti-BrdU antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Visualize the labeled cells using a fluorescence microscope.
Visualizing the Methodologies
Caption: Experimental workflows for measuring DNA replication.
Caption: Nucleotide synthesis pathways for DNA replication labeling.
Conclusion
The measurement of DNA replication is a fundamental technique in life sciences research. While BrdU and EdU have been the workhorses in this field, stable isotope labeling, exemplified by the use of 13C-labeled precursors, presents a highly accurate, quantitative, and non-toxic alternative. The validation data from studies using 13C-glucose and 13C-glycine strongly support the reliability of this approach. The choice of method will ultimately depend on the specific experimental requirements, including the need for multiplexing, the desired level of quantification, and the sensitivity of the cellular system to potential toxicities of nucleotide analogs. For studies requiring high quantitative accuracy and minimal perturbation of cellular physiology, stable isotope labeling coupled with mass spectrometry is an excellent choice.
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of DNA Replication in Single Chromosome by Stable Isotope Labeling [jstage.jst.go.jp]
- 9. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2'-Deoxycytidine: Cross-Validation of Isotope Dilution Mass Spectrometry and HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical science, the accurate quantification of endogenous molecules like 2'-Deoxycytidine (dC) is paramount for a multitude of research applications, from DNA methylation studies to clinical diagnostics. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental results. This guide provides an objective comparison of two prominent techniques for 2'-Deoxycytidine quantification: the "gold standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS), specifically 2'-Deoxycytidine-¹³C₉, and the more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This comparison is synthesized from published performance data to offer a comprehensive overview for researchers selecting the optimal method for their specific needs. While a direct head-to-head cross-validation study on the same sample set was not found in the public literature, the data presented herein is representative of the performance characteristics of each method as reported in various validation studies.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of a typical isotope dilution LC-MS/MS method using 2'-Deoxycytidine-¹³C₉ as an internal standard versus a standard HPLC-UV method for the quantification of 2'-Deoxycytidine.
| Performance Parameter | Isotope Dilution LC-MS/MS with 2'-Deoxycytidine-¹³C₉ | High-Performance Liquid Chromatography (HPLC-UV) | Key Insights |
| Specificity / Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | LC-MS/MS offers superior specificity, minimizing the risk of interference from co-eluting compounds. |
| Sensitivity (LOD/LOQ) | High (pg/mL to low ng/mL) | Lower (ng/mL to µg/mL) | The sensitivity of LC-MS/MS is significantly higher, making it suitable for samples with low dC concentrations.[1] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Both methods can achieve high accuracy, but the use of a SIL-IS in LC-MS/MS provides more reliable correction for matrix effects. |
| Precision (%RSD) | < 15% | < 20% | Isotope dilution methods generally yield higher precision due to the effective normalization of variability during sample processing and analysis. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques can demonstrate excellent linearity over a defined concentration range. |
| Sample Throughput | Moderate to High | Moderate | LC-MS/MS methods can be optimized for rapid analysis, although sample preparation can be more involved. |
| Cost | High (instrumentation and standards) | Lower (instrumentation and reagents) | HPLC-UV systems are more widely available and have lower operational costs. |
Experimental Protocols
The following are detailed methodologies for the two compared analytical techniques, based on protocols described in the scientific literature.
Method 1: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method utilizes 2'-Deoxycytidine-¹³C₉ as an internal standard to ensure the highest accuracy and precision.
1. Sample Preparation (e.g., from Plasma or Urine):
-
To 100 µL of the biological sample, add 10 µL of the 2'-Deoxycytidine-¹³C₉ internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 2'-Deoxycytidine and 2'-Deoxycytidine-¹³C₉.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method represents a more conventional approach for the quantification of 2'-Deoxycytidine.
1. Sample Preparation:
-
Sample preparation can follow a similar protein precipitation protocol as described for the LC-MS/MS method, but without the addition of an internal standard at the initial stage. An external standard calibration curve is typically used.
2. HPLC-UV Conditions:
-
HPLC System: A standard high-performance liquid chromatography system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 20 mM, pH 4.5) and methanol (B129727) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 274 nm.
-
Quantification: Based on the peak area of 2'-Deoxycytidine in the sample, interpolated from a calibration curve prepared with known concentrations of 2'-Deoxycytidine standards.
Mandatory Visualizations
Experimental and Logical Workflows
Workflow for Isotope Dilution LC-MS/MS Analysis.
Workflow for HPLC-UV Analysis.
Logical Relationship in Quantification
Comparison of Quantification Principles.
References
A Comparative Guide: 2'-Deoxycytidine-13C9 and 5-ethynyl-2'-deoxycytidine (EdC) for Researchers
In the realm of cellular and molecular biology, the precise tracking and quantification of cellular processes are paramount. Nucleoside analogs are invaluable tools in these endeavors, each with specific applications. This guide provides a detailed comparison of two such molecules: 2'-Deoxycytidine-13C9, a stable isotope-labeled internal standard, and 5-ethynyl-2'-deoxycytidine (B116413) (EdC), a molecule designed for monitoring DNA synthesis. This document will delve into their distinct applications, performance, and the experimental protocols that underpin their use, offering researchers a clear perspective on which tool is appropriate for their experimental needs.
At a Glance: Key Differences and Applications
| Feature | This compound | 5-ethynyl-2'-deoxycytidine (EdC) |
| Primary Application | Internal standard for quantitative mass spectrometry | Monitoring of DNA synthesis and cell proliferation |
| Chemical Modification | Stable isotope labeling (¹³C) | Ethynyl (B1212043) group at the 5-position of the cytosine base |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Click chemistry followed by fluorescence microscopy, flow cytometry, or biotin-streptavidin detection |
| Cellular Fate | Chemically identical to endogenous 2'-deoxycytidine (B1670253), used as a spike-in standard | Cell-permeable, incorporated into newly synthesized DNA after metabolic conversion to EdU |
| Key Advantage | Accurate quantification of endogenous 2'-deoxycytidine and its metabolites | Enables visualization of DNA replication in situ with reportedly lower cytotoxicity than EdU |
Performance and Experimental Data
This compound: The Standard for Accuracy
This compound is a non-radioactive, stable isotope-labeled version of the natural nucleoside, 2'-deoxycytidine. Its utility lies in its near-identical chemical and physical properties to its unlabeled counterpart, with the key difference being its increased mass due to the incorporation of nine ¹³C atoms. This mass difference allows it to be distinguished by mass spectrometry.
In quantitative studies, this compound is added to a biological sample at a known concentration.[1] During sample processing and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. This allows for precise correction of experimental variability, leading to highly accurate quantification of the endogenous 2'-deoxycytidine.[1] This technique is crucial in fields such as pharmacology for tracking drug metabolism and in clinical diagnostics for measuring biomarkers.[2]
5-ethynyl-2'-deoxycytidine (EdC): A Tool for Visualizing DNA Synthesis
5-ethynyl-2'-deoxycytidine (EdC) is a modified nucleoside designed for the detection of DNA replication in living cells and organisms.[3] The key feature of EdC is the ethynyl group, a terminal alkyne that can undergo a highly specific and efficient bioorthogonal reaction known as "click chemistry".[4] This reaction allows for the covalent attachment of a fluorescent probe or a biotin (B1667282) tag for visualization and purification, respectively.[4]
EdC is presented as a less toxic alternative to the more commonly used 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[3] However, research has shown that EdC is metabolically converted to EdU within the cell before being incorporated into DNA.[5] The observed lower cytotoxicity of EdC is attributed to a less efficient conversion and subsequent incorporation into DNA compared to the direct administration of EdU.[5]
The following table summarizes the 50% inhibitory concentration (IC50) values of EdC in various cell lines, providing a quantitative measure of its cytotoxic effects.
| Cell Line | IC50 (µM) |
| 143B PML BK TK | 0.3 ± 0.1 |
| A549 | 1.8 ± 0.3 |
| HCT116 | 3.5 ± 0.5 |
| HeLa | 0.9 ± 0.2 |
| U2OS | 12.0 ± 2.0 |
| Data obtained from Ligasova et al., 2016 |
Experimental Protocols
Using this compound as an Internal Standard in LC-MS/MS
This protocol provides a general workflow for the quantification of 2'-deoxycytidine in a biological sample using this compound as an internal standard.
1. Sample Preparation:
- Thaw the biological sample (e.g., plasma, cell lysate) on ice.
- To a defined volume of the sample, add a known amount of this compound solution.
- Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (B52724) or methanol.
- Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
- Collect the supernatant containing the nucleosides.
2. DNA Hydrolysis (for DNA incorporation studies):
- Isolate genomic DNA from the sample.
- Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
3. LC-MS/MS Analysis:
- Inject the prepared supernatant or hydrolyzed DNA sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate the nucleosides using a suitable chromatography column and gradient.
- Detect and quantify the parent and daughter ions for both endogenous 2'-deoxycytidine and the this compound internal standard using multiple reaction monitoring (MRM).
4. Data Analysis:
- Calculate the peak area ratio of the endogenous analyte to the internal standard.
- Determine the concentration of the endogenous 2'-deoxycytidine in the original sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled 2'-deoxycytidine and a fixed concentration of the internal standard.
Cell Proliferation Assay using 5-ethynyl-2'-deoxycytidine (EdC)
This protocol outlines the steps for labeling and detecting newly synthesized DNA using EdC and click chemistry.
1. Cell Labeling:
- Plate cells at the desired density and allow them to adhere overnight.
- Prepare a working solution of EdC in pre-warmed complete cell culture medium. A final concentration of 10 µM is a common starting point, but should be optimized for the specific cell type and experimental duration.
- Remove the old medium from the cells and add the EdC-containing medium.
- Incubate the cells for the desired period to allow for EdC incorporation into newly synthesized DNA. Incubation times can range from minutes to hours depending on the cell cycle length and the experimental question.
2. Cell Fixation and Permeabilization:
- Remove the EdC-containing medium and wash the cells once with phosphate-buffered saline (PBS).
- Fix the cells by adding a 3.7% formaldehyde (B43269) solution in PBS and incubating for 15 minutes at room temperature.
- Remove the fixative and wash the cells twice with 3% bovine serum albumin (BSA) in PBS.
- Permeabilize the cells by adding a 0.5% Triton X-100 solution in PBS and incubating for 20 minutes at room temperature.
3. Click Chemistry Reaction:
- Prepare the click reaction cocktail. For a 100 µL reaction, mix the following components in order:
- PBS (to final volume)
- Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide, final concentration 1-5 µM)
- Copper (II) sulfate (B86663) (CuSO₄) (from a 100 mM stock, final concentration 1 mM)
- Sodium ascorbate (B8700270) (from a freshly prepared 500 mM stock, final concentration 50 mM)
- Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
- Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
4. Staining and Imaging:
- Remove the click reaction cocktail and wash the cells three times with 3% BSA in PBS.
- (Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
- Wash the cells with PBS.
- Mount the coverslips on microscope slides with an anti-fade mounting medium.
- Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizing the Processes
To better understand the experimental workflows and the metabolic fate of these compounds, the following diagrams are provided.
Caption: Experimental workflow for a cell proliferation assay using EdC.
Caption: Metabolic pathway of EdC, highlighting its conversion to EdU.
References
- 1. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
The Isotope Dilemma: A Cost-Effectiveness Guide to 2'-Deoxycytidine-13C9 and Other Stable Isotopes in Research
In the precise world of biomedical research and drug development, the choice of stable isotope labels for critical molecules like 2'-deoxycytidine (B1670253) can significantly impact experimental outcomes and budgets. This guide provides a comprehensive comparison of the cost-effectiveness and performance of 2'-Deoxycytidine-13C9 against its commonly used alternatives, such as nitrogen-15 (B135050) (¹⁵N) and deuterium (B1214612) (²H) labeled counterparts. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance and Cost: A Comparative Analysis
The selection of a stable isotope label for 2'-deoxycytidine hinges on the analytical technique being employed (mass spectrometry or nuclear magnetic resonance), the specific biological question being addressed, and budgetary constraints. While this compound offers distinct advantages in certain applications, other isotopes provide viable, and sometimes more economical, alternatives.
Key Considerations:
-
¹³C (Carbon-13): Offers the significant advantage of creating a larger mass shift per label compared to ¹⁵N. This is particularly beneficial in mass spectrometry for resolving labeled from unlabeled species, especially in complex biological matrices. Fully labeling with nine ¹³C atoms (¹³C₉) provides a distinct +9 Dalton shift, moving the isotopic cluster well away from the natural abundance distribution and simplifying data analysis. However, the higher natural abundance of ¹³C (~1.1%) can lead to more complex background signals compared to ¹⁵N.
-
¹⁵N (Nitrogen-15): With a much lower natural abundance (~0.37%), ¹⁵N labeling provides a cleaner background in mass spectrometry, which can be crucial for high-sensitivity applications like quantifying low-abundance DNA adducts. However, the smaller mass shift per ¹⁵N atom (typically +3 Da for the three nitrogen atoms in deoxycytidine) may result in some overlap with the isotopic envelope of the unlabeled compound.
-
²H (Deuterium): Deuterium labeling is often the most cost-effective option. It can be used to trace metabolic pathways and has applications in studying drug metabolism due to the kinetic isotope effect, where the stronger C-²H bond can slow down metabolic reactions. However, deuterium can sometimes be lost through exchange reactions, and its use in NMR can be more complex than ¹³C or ¹⁵N.
The following table summarizes the quantitative and qualitative comparisons between these stable isotope labeling strategies for 2'-deoxycytidine.
| Feature | 2'-Deoxycytidine-¹³C₉ | 2'-Deoxycytidine-¹⁵N₃ | 2'-Deoxycytidine-²H (Deuterated) |
| Primary Application | Mass Spectrometry (MS) for quantitative analysis, Metabolic Flux Analysis | Nuclear Magnetic Resonance (NMR), high-sensitivity MS | Drug metabolism studies, in vivo tracking, cost-sensitive applications |
| Natural Abundance | ~1.1% | ~0.37% | ~0.015% |
| Mass Shift (per molecule) | +9 Da | +3 Da | Variable (depends on labeling sites) |
| MS Spectral Complexity | Larger mass shift provides better separation from unlabeled peaks, but the isotopic envelope can be more complex. | Simpler mass increment, cleaner background due to lower natural abundance. | Can be complex depending on the labeling pattern and potential for deuterium exchange. |
| NMR Activity | ¹³C has a nuclear spin of 1/2 and is NMR active. | ¹⁵N has a nuclear spin of 1/2 and is NMR active, often used in conjunction with ¹H for structural studies. | ²H has a nuclear spin of 1 and can be observed by NMR, but with broader signals. |
| Relative Cost | High | Moderate to High | Low to Moderate |
| Key Advantages | - Large mass shift improves quantification accuracy in MS.- Stable label with no exchange issues. | - Lower natural abundance provides a cleaner background in MS.- Fundamental for many protein and nucleic acid NMR studies. | - Generally the most economical option.- Useful for studying kinetic isotope effects in drug metabolism. |
| Key Disadvantages | - Higher cost.- Higher natural abundance can complicate background signals in MS. | - Smaller mass shift can lead to overlapping peaks in MS.- Less informative for tracing carbon metabolism. | - Potential for label loss through H/D exchange.- Can alter chromatographic retention times and affect metabolism rates. |
A study by Black et al. (2001) on labeling DNA with stable isotopes found that for in vivo experiments requiring large doses, the economics of the labeling precursor is a critical factor. They reported that using labeled glycine (B1666218) as a precursor for de novo purine (B94841) synthesis was significantly more economical than using labeled thymidine.[1][2] While this study did not directly compare different isotopically labeled deoxycytidines, it highlights the importance of considering the entire metabolic pathway and precursor costs in designing cost-effective labeling strategies.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of isotopically labeled 2'-deoxycytidine.
Protocol 1: Quantification of DNA Synthesis using ¹³C-labeled Deoxycytidine and LC-MS/MS
This protocol is adapted from methods used for measuring DNA synthesis rates using stable isotope tracers.[3]
1. Cell Culture and Labeling:
- Culture cells of interest in their appropriate growth medium.
- Introduce 2'-Deoxycytidine-¹³C₉ into the culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
- Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized DNA.
2. DNA Extraction and Hydrolysis:
- Harvest the cells and extract genomic DNA using a commercial DNA extraction kit.
- Quantify the extracted DNA.
- Enzymatically hydrolyze 1-10 µg of DNA to individual deoxyribonucleosides. This can be achieved using a mixture of DNase I, nuclease P1, and alkaline phosphatase.
3. Sample Preparation for LC-MS/MS:
- Following hydrolysis, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the sample to pellet the protein and transfer the supernatant containing the deoxyribonucleosides to a new tube.
- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
4. LC-MS/MS Analysis:
- Inject the prepared sample onto a reverse-phase C18 column for chromatographic separation.
- Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for both unlabeled (¹²C) and labeled (¹³C₉) 2'-deoxycytidine.
5. Data Analysis:
- Calculate the ratio of the peak areas for the labeled and unlabeled 2'-deoxycytidine.
- This ratio represents the fractional synthesis rate of DNA during the labeling period.
Protocol 2: Isotope Dilution Mass Spectrometry for Absolute Quantification of 2'-Deoxycytidine
This protocol is based on established methods for the exact quantification of nucleosides.[4]
1. Preparation of Standard Curve:
- Prepare a series of calibration standards containing known concentrations of unlabeled 2'-deoxycytidine.
- Spike each standard with a fixed concentration of 2'-Deoxycytidine-¹³C₉ as an internal standard.
2. Sample Preparation:
- To the biological sample containing an unknown amount of 2'-deoxycytidine, add the same fixed concentration of 2'-Deoxycytidine-¹³C₉.
- Process the sample (e.g., extraction, hydrolysis) as required to isolate the 2'-deoxycytidine.
3. LC-MS/MS Analysis:
- Analyze the calibration standards and the biological sample using the LC-MS/MS method described in Protocol 1.
4. Data Analysis:
- Generate a standard curve by plotting the ratio of the peak areas of unlabeled to labeled 2'-deoxycytidine against the known concentrations of the unlabeled standards.
- Determine the concentration of 2'-deoxycytidine in the biological sample by interpolating its peak area ratio on the standard curve.
Signaling Pathways and Experimental Workflows
The incorporation of 2'-deoxycytidine into DNA is a fundamental process in cell proliferation. Understanding the underlying metabolic pathways is crucial for designing and interpreting stable isotope tracing experiments.
Nucleotide Synthesis Pathways
Eukaryotic cells synthesize pyrimidine (B1678525) nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway.[5][6] Labeled 2'-deoxycytidine is primarily utilized through the salvage pathway.
Caption: De novo and salvage pathways for pyrimidine nucleotide synthesis.
Experimental Workflow for Stable Isotope Tracing
The general workflow for a stable isotope tracing experiment to measure DNA synthesis involves several key steps, from introducing the labeled compound to analyzing the results.
References
- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
Assessing the Long-Term Cytotoxicity of 2'-Deoxycytidine-¹³C₉: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the long-term cytotoxic potential of stable isotope-labeled compounds is critical for the integrity and translatability of experimental results. This guide provides a comparative assessment of 2'-Deoxycytidine-¹³C₉, a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, essential for DNA synthesis.
While direct long-term cytotoxicity data for 2'-Deoxycytidine-¹³C₉ is not extensively documented in published literature, a robust assessment can be formulated based on the known properties of its unlabeled counterpart, 2'-Deoxycytidine (B1670253), and the general principles of stable isotope labeling. The replacement of ¹²C with ¹³C is not expected to significantly alter the biochemical behavior or toxicity profile of the molecule. 2'-Deoxycytidine itself is a natural component of DNA and is generally considered to have low cytotoxicity. Safety Data Sheets for 2'-Deoxycytidine indicate that it is not classified as a hazardous chemical[1][2]. However, its phosphorylated form, 2'-Deoxycytidine-5'-monophosphate, is noted as being harmful if ingested, inhaled, or in contact with skin, warranting standard laboratory precautions[3].
Comparative Analysis with Alternative Compounds
In long-term studies, such as those involving metabolic tracing or as a precursor in drug synthesis, several alternatives to 2'-Deoxycytidine-¹³C₉ may be considered. These alternatives often include other nucleoside analogs, some of which are designed to have cytotoxic effects for therapeutic purposes. A comparison with these compounds highlights the low cytotoxic potential of 2'-Deoxycytidine-¹³C₉.
| Compound | Mechanism of Action | Known Cytotoxicity | Application in Long-Term Studies |
| 2'-Deoxycytidine-¹³C₉ | Incorporated into DNA during synthesis; used as a tracer. | Presumed low, similar to unlabeled 2'-Deoxycytidine. | Metabolic flux analysis, DNA synthesis and repair studies. |
| Unlabeled 2'-Deoxycytidine | A naturally occurring nucleoside, a fundamental building block of DNA.[4][5] | Low; non-toxic at physiological concentrations.[6] | Control experiments, cell synchronization. |
| 5-Aza-2'-Deoxycytidine (Decitabine) | A DNA methyltransferase inhibitor, causing hypomethylation and cell death.[7][8][9][10] | High; it is a chemotherapeutic agent. | Epigenetic studies, cancer therapy research. |
| 5-Fluoro-2'-Deoxycytidine (FdCyd) | An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis and repair.[11][12] | High; it is a potent cytotoxic agent. | Cancer research, antiviral studies. |
| Gemcitabine (dFdC) | A deoxycytidine analog that inhibits DNA synthesis, leading to apoptosis.[13] | High; a widely used chemotherapy drug. | Preclinical and clinical cancer studies. |
Experimental Protocols for Assessing Long-Term Cytotoxicity
To evaluate the long-term effects of 2'-Deoxycytidine-¹³C₉ or its alternatives on cell health and viability, a combination of assays is recommended.
Cell Viability Assay (e.g., MTT or XTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., 2'-Deoxycytidine-¹³C₉) and a vehicle control.
-
Incubate the cells for extended periods (e.g., 7, 14, and 21 days), refreshing the medium and compound as required by the cell type and experimental design.
-
At each time point, add MTT or XTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Culture cells in 6-well plates and treat with the test compound for the desired long-term duration.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of cells in each quadrant.
-
Colony Formation Assay
-
Principle: Assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival and proliferative capacity.
-
Protocol:
-
Treat cells with the test compound for a specified period (e.g., 24 hours).
-
Harvest the cells and seed a low number of viable cells (e.g., 500-1000) into new culture dishes.
-
Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fix the colonies with methanol (B129727) and stain them with crystal violet.
-
Count the number of colonies (typically containing >50 cells) in each dish.
-
Signaling Pathways and Experimental Workflow
The primary metabolic pathway for 2'-Deoxycytidine involves its phosphorylation by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP), which is then further phosphorylated and incorporated into DNA.[5] Long-term exposure to high concentrations of any nucleoside analog could potentially disrupt the delicate balance of the nucleotide pool, leading to cellular stress and affecting DNA replication and repair pathways.
Caption: Workflow for assessing long-term cytotoxicity.
Caption: Metabolic pathway of 2'-Deoxycytidine.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 6. The effect in vitro of 2'-deoxycytidine on the metabolism and cytotoxicity of 2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 5-Aza-2’-deoxycytidine on T-cell acute lymphoblastic leukemia cell biological behaviors and PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aza-2′-Deoxycytidine Alters the Methylation Profile of Bortezomib-Resistant U266 Multiple Myeloma Cells and Affects Their Proliferative Potential [mdpi.com]
- 10. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 13. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Precision: Evaluating ¹³C-Deoxycytidine as an Internal Standard in Quantitative LC-MS/MS Analysis
In the landscape of bioanalysis, the quest for quantitative accuracy is paramount. For researchers and drug development professionals relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of ¹³C-labeled deoxycytidine (¹³C-dC) with other stable isotope-labeled (SIL) internal standards for the quantification of deoxycytidine (dC), a molecule of significant interest in various biological and pharmaceutical studies.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for correcting analyte variability during sample preparation and analysis.[1][2] These standards, being chemically identical to the analyte, co-elute and experience similar matrix effects, thereby providing a reliable reference for accurate quantification.[1][2] Among the available isotopes, ¹³C-labeling has emerged as a preferred choice over others, such as deuterium (B1214612) (²H), due to its greater isotopic stability and the fact that it does not typically alter the chromatographic retention time of the molecule.[3][4] This co-elution is a key advantage as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time, leading to more effective compensation.[3]
Quantitative Performance: ¹³C-dC vs. Alternatives
For the quantification of deoxycytidine, ¹⁵N-labeled analogs have been successfully employed and validated, offering a valuable point of comparison.
Table 1: Comparison of Quantitative Performance Parameters for Deoxycytidine Internal Standards
| Parameter | ¹³C-dC (Expected Performance) | ¹⁵N₃-Deoxycytidine[5] | [U-¹⁵N]-Deoxycytidine |
| Linearity (r²) | ≥0.99 | Not explicitly stated, but implied by successful use in a quantitative assay. | Not explicitly stated, but implied by successful use in a quantitative assay. |
| Accuracy (% Bias) | Expected to be within ±15% | 100.0% | Not explicitly stated, but inter-assay variation is low. |
| Precision (% RSD) | Expected to be within 15% | ±5.3% | <2.5% (Inter- and Intra-assay) |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation and method | 22 nM | Not explicitly stated. |
| Matrix Effect Compensation | Excellent due to co-elution | Good | Good |
| Isotopic Stability | High | High | High |
Note: The performance data for ¹³C-dC is based on the well-established advantages of ¹³C-labeling and is presented as an expected outcome. The data for ¹⁵N-labeled standards is derived from published studies.
Experimental Methodologies: A Closer Look
The successful implementation of an internal standard relies on a well-defined and validated experimental protocol. Below are detailed methodologies for the quantification of deoxycytidine using a ¹⁵N-labeled internal standard, which can be adapted for use with ¹³C-dC.
Experimental Protocol for Deoxycytidine Quantification in Human Plasma using ¹⁵N₃-CdR Internal Standard[5]
This method was developed for the accurate determination of deoxycytidine (CdR) in human plasma.
1. Sample Preparation:
-
A cold alcohol-protein precipitation is performed to remove proteins from the plasma sample.
-
This is followed by desorption with freeze-drying.
-
A liquid/liquid back extraction with ethyl acetate (B1210297) and water is used for sample clean-up.
2. LC-MS/MS Analysis:
-
Chromatography: A Chrompak-spherisorb-phenyl-column (3.1mm x 200mm, 5µm) is used with a mobile phase of 50mM formic acid: acetonitrile (B52724) (9:1) eluted at 1ml/min.
-
Mass Spectrometry: Detection is performed using an atmospheric pressure chemical ionization (APCI) source in positive multi-reaction-monitoring-mode (+MRM).
-
dC (CdR) transition: 228 m/z → 112 m/z
-
¹⁵N₃-dC (¹⁵N₃-CdR) transition: 231 m/z → 115 m/z
-
3. Validation Parameters:
-
Accuracy: 100.0%
-
Precision: ±5.3%
-
Linear Range: LLOQ (22nM) to 2µM
Logical Workflow for Internal Standard Selection and Method Validation
The process of selecting an appropriate internal standard and validating the analytical method is a critical workflow for any quantitative bioanalytical study.
Caption: Workflow for selecting and validating an internal standard.
Signaling Pathway Visualization: Deoxycytidine Metabolism
Deoxycytidine plays a crucial role in DNA synthesis and salvage pathways. Understanding its metabolic fate is essential in many research contexts.
Caption: Simplified deoxycytidine metabolic pathway.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative LC-MS/MS analysis. While direct comparative data for ¹³C-dC in deoxycytidine assays is emerging, the well-documented advantages of ¹³C-labeling, such as isotopic stability and co-elution with the analyte, strongly support its use as the gold standard. The performance of ¹⁵N-labeled deoxycytidine analogs provides a strong benchmark, demonstrating the high accuracy and precision that can be achieved with stable isotope dilution techniques. For researchers, scientists, and drug development professionals, the adoption of ¹³C-dC as an internal standard, coupled with rigorous method validation, offers the most promising path to achieving the highest level of quantitative accuracy in deoxycytidine analysis.
References
- 1. dndi.org [dndi.org]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2'-Deoxycytidine-¹³C₉: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxycytidine-¹³C₉, a stable isotope-labeled nucleoside. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact.
2'-Deoxycytidine-¹³C₉ is a non-radioactive, isotopically labeled compound.[1][2] As such, its disposal is governed by regulations for chemical waste, not radioactive waste. The primary consideration for disposal is the inherent chemical hazardousness of the compound itself. According to Safety Data Sheets (SDS) for 2'-Deoxycytidine, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[3][4][5]
Hazard Profile and Safety Considerations
While 2'-Deoxycytidine is not classified as hazardous, it is crucial to handle all chemicals with appropriate laboratory precautions.[6][7]
| Hazard Classification (Anticipated) | Description |
| Acute Oral Toxicity | May be harmful if swallowed in large quantities. |
| Skin Corrosion/Irritation | May cause mild skin irritation upon prolonged contact. |
| Eye Damage/Irritation | May cause eye irritation. |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling 2'-Deoxycytidine-¹³C₉. All handling of the solid form should be performed in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[6][7]
Step-by-Step Disposal Protocol
The disposal of 2'-Deoxycytidine-¹³C₉ must comply with all federal, state, and local regulations for non-hazardous chemical waste. The following steps provide a general framework for proper disposal.
1. Waste Identification and Segregation:
-
Confirm Non-Hazardous Status: Verify with your institution's Environmental Health and Safety (EHS) department that 2'-Deoxycytidine-¹³C₉ is classified as non-hazardous waste.
-
Segregate from Hazardous Waste: Do not mix 2'-Deoxycytidine-¹³C₉ waste with hazardous chemical waste, such as flammable solvents, corrosive materials, or reactive substances.[1][8]
2. Containerization:
-
Solid Waste: Collect solid 2'-Deoxycytidine-¹³C₉ waste (e.g., unused powder, contaminated lab paper) in a designated, well-labeled, and sealed container.
-
Aqueous Solutions: For aqueous solutions of 2'-Deoxycytidine-¹³C₉, consult your local regulations and institutional guidelines. In many cases, small quantities of non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer with copious amounts of water.[9][10] However, this is subject to local wastewater discharge permits. Always verify with your EHS department before any drain disposal.
-
Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with 2'-Deoxycytidine-¹³C₉ should be disposed of in a designated sharps container.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "2'-Deoxycytidine-¹³C₉ Waste".
-
Indicate that it is "Non-Hazardous Chemical Waste".
-
Include the date of waste generation.
4. Storage:
-
Store the waste container in a designated waste accumulation area within the laboratory.
-
Ensure the container is securely closed to prevent spills.
5. Final Disposal:
-
For Solid Waste: Follow your institution's procedures for the collection of non-hazardous chemical waste. This may involve scheduling a pickup with the EHS department or placing it in a specific collection bin.
-
For Aqueous Solutions (if drain disposal is not permitted): Collect in a sealed, labeled container and manage as non-hazardous liquid chemical waste according to your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2'-Deoxycytidine-¹³C₉.
Caption: Disposal workflow for 2'-Deoxycytidine-¹³C₉.
By following these procedures and consulting with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of 2'-Deoxycytidine-¹³C₉, contributing to a secure and sustainable research environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. danielshealth.com [danielshealth.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
